molecular formula C3H7NO2 B049448 Alanine-2,3,3,3-d4 CAS No. 53795-92-9

Alanine-2,3,3,3-d4

カタログ番号: B049448
CAS番号: 53795-92-9
分子量: 93.12 g/mol
InChIキー: QNAYBMKLOCPYGJ-MZCSYVLQSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Alanine-2,3,3,3-d4 is a deuterated compound that is alanine in which each of the four hydrogens attached to carbon atoms have been replaced by deuterium. It is an alanine and a deuterated compound.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2-amino-2,3,3,3-tetradeuteriopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/i1D3,2D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNAYBMKLOCPYGJ-MZCSYVLQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30583937
Record name (2,3,3,3-~2~H_4_)Alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30583937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

93.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53795-92-9
Record name (2,3,3,3-~2~H_4_)Alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30583937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Alanine-2,3,3,3-d4: Chemical Properties, Structure, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of Alanine-2,3,3,3-d4, a deuterated isotopologue of the amino acid alanine (B10760859). This stable isotope-labeled compound is a valuable tool in a range of scientific disciplines, particularly in metabolic research, drug development, and structural biology.

Core Chemical Properties and Structure

This compound is a form of L-alanine where four hydrogen atoms have been replaced by deuterium (B1214612), a heavy isotope of hydrogen.[1] This isotopic substitution results in an increased molecular weight, which is the basis for its utility in various analytical techniques.[1] The designation "d4" indicates the presence of four deuterium atoms.[2]

Tabulated Chemical and Structural Data

The following tables summarize the key quantitative data for L-Alanine-2,3,3,3-d4 and DL-Alanine-2,3,3,3-d4.

Table 1: Chemical Properties of L-Alanine-2,3,3,3-d4

PropertyValueSource(s)
Molecular Formula C₃H₃D₄NO₂[3][4][5]
Molecular Weight 93.12 g/mol [3][6][7][8]
Exact Mass 93.072785450 Da[6]
CAS Number 18806-29-6[6][7][9]
Appearance White to off-white solid[3]
Melting Point 314.5 °C (decomposes)[5][8][9]
Solubility Soluble in water (≥ 50 mg/mL)[2][3]
Isotopic Purity Typically ≥98 atom % D[4][8][9]
Optical Activity [α]25/D +14.5°, c = 2 in 1 M HCl[8][9]

Table 2: Chemical Properties of DL-Alanine-2,3,3,3-d4

PropertyValueSource(s)
Molecular Formula C₃H₃D₄NO₂[4][10][11]
Molecular Weight 93.12 g/mol [4][10][11]
CAS Number 53795-92-9[3][4][10][11]
Appearance Solid[11]
Melting Point 289 °C (decomposes)[11]
Isotopic Purity Typically 97-98 atom % D[10][11]

Table 3: Structural Identifiers of L-Alanine-2,3,3,3-d4

IdentifierValueSource(s)
IUPAC Name (2S)-2-amino-2,3,3,3-tetradeuteriopropanoic acid[5][6]
SMILES String [2H]C([2H])([2H])--INVALID-LINK--(N)C(O)=O[8][9]
InChI Key QNAYBMKLOCPYGJ-IALWIIEESA-N[8][9]
InChI 1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m0/s1/i1D3,2D[8][9]

Visualizing the Structure

The chemical structure of this compound is fundamental to understanding its properties and applications.

Alanine_d4_Structure Chemical Structure of L-Alanine-2,3,3,3-d4 C_alpha C_beta C_alpha->C_beta C_carboxyl C C_alpha->C_carboxyl N_amino N C_alpha->N_amino D_alpha D C_alpha->D_alpha D_beta1 D C_beta->D_beta1 D_beta2 D C_beta->D_beta2 D_beta3 D C_beta->D_beta3 O1_carboxyl O C_carboxyl->O1_carboxyl = O2_carboxyl O C_carboxyl->O2_carboxyl H_amino1 H N_amino->H_amino1 H_amino2 H N_amino->H_amino2 H_carboxyl H O2_carboxyl->H_carboxyl

Caption: Chemical structure of L-Alanine-2,3,3,3-d4.

Experimental Protocols

Detailed methodologies are crucial for the effective application of this compound in research. Below are representative protocols for its synthesis and use in key analytical techniques.

Synthesis of L-Alanine-2,3,3,3-d4

A common method for the synthesis of deuterated amino acids is through catalytic deuteration. One such approach involves the stereoinversion of L-alanine to deuterated D-alanine, which can be adapted. A more direct synthesis can be achieved through methods like non-enzymatic transamination.

Protocol: Catalytic Deuteration of L-Alanine

This protocol is based on the principles of stereoselective deuteration.[12]

  • Reaction Setup: In a reaction vessel, dissolve L-alanine in deuterium oxide (D₂O).

  • Catalyst Addition: Add a ruthenium on carbon (Ru/C) catalyst (e.g., 5% Ru/C) to the solution under basic conditions, which can be established by adding NaOH.[12]

  • Deuterium Exchange: Heat the reaction mixture under a deuterium gas (D₂) atmosphere. The reaction temperature and pressure may need optimization, but a starting point could be 90°C under 1 atm of H₂ (or D₂ for full deuteration).[12]

  • Monitoring: Monitor the progress of the deuteration by taking aliquots of the reaction mixture and analyzing them by NMR spectroscopy to determine the extent of deuterium incorporation.

  • Work-up and Purification: Once the desired level of deuteration is achieved, cool the reaction mixture and remove the catalyst by filtration. The deuterated alanine can then be isolated and purified by techniques such as crystallization or chromatography.

Application as an Internal Standard in LC-MS/MS

This compound is widely used as an internal standard for the quantification of alanine in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol: Quantification of Alanine in Plasma

This protocol is a representative example for the use of L-Alanine-2,3,3,3-d4 as an internal standard.

  • Preparation of Stock Solutions:

    • Prepare a stock solution of L-alanine of known concentration in a suitable solvent (e.g., 0.1 M HCl).

    • Prepare a stock solution of L-Alanine-2,3,3,3-d4 at a known concentration in the same solvent.

  • Preparation of Calibration Standards and Quality Controls (QCs):

    • Prepare a series of calibration standards by spiking known amounts of the L-alanine stock solution into a blank biological matrix (e.g., charcoal-stripped plasma).

    • Prepare QC samples at low, medium, and high concentrations in the same manner.

  • Sample Preparation:

    • To a known volume of plasma sample, calibration standard, or QC, add a fixed volume of the L-Alanine-2,3,3,3-d4 internal standard solution.

    • Precipitate proteins by adding a suitable organic solvent (e.g., acetonitrile (B52724) or methanol).

    • Vortex the mixture and then centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in the LC mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted samples onto an appropriate LC column (e.g., a HILIC column for polar analytes).

    • Use a mobile phase gradient suitable for the separation of alanine.

    • Set the mass spectrometer to monitor the specific parent-to-daughter ion transitions for both L-alanine and L-Alanine-2,3,3,3-d4 using Multiple Reaction Monitoring (MRM).

  • Data Analysis:

    • Calculate the peak area ratio of the analyte (L-alanine) to the internal standard (L-Alanine-2,3,3,3-d4).

    • Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

    • Determine the concentration of L-alanine in the unknown samples by interpolating their peak area ratios from the calibration curve.

LCMS_Workflow LC-MS/MS Quantification Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with Alanine-d4 (IS) Sample->Spike Precipitate Protein Precipitation Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC LC Separation Reconstitute->LC MS MS/MS Detection LC->MS Integrate Peak Integration MS->Integrate Ratio Calculate Analyte/IS Ratio Integrate->Ratio Calibrate Calibration Curve Ratio->Calibrate Quantify Quantification Calibrate->Quantify

Caption: Workflow for quantification using an internal standard.

Metabolic Flux Analysis

Deuterated alanine can be used as a tracer to study metabolic pathways, such as gluconeogenesis and the tricarboxylic acid (TCA) cycle.

Protocol: Metabolic Tracing in Cell Culture

  • Cell Culture: Culture cells of interest in a standard growth medium.

  • Isotope Labeling: Replace the standard medium with a medium containing L-Alanine-2,3,3,3-d4 at a known concentration.

  • Time Course: Incubate the cells for various time points to allow for the uptake and metabolism of the deuterated alanine.

  • Metabolite Extraction: At each time point, quench the metabolism rapidly (e.g., by adding cold methanol) and extract the intracellular metabolites.

  • Analysis: Analyze the extracts by LC-MS/MS or GC-MS to identify and quantify the deuterated metabolites. This allows for the tracing of the deuterium label through various metabolic pathways.

  • Flux Calculation: Use metabolic flux analysis software to calculate the rates of metabolic reactions based on the isotopic labeling patterns of the metabolites.

Metabolic_Pathway Metabolic Fate of Alanine-d4 Ala_d4 This compound Pyruvate_d Deuterated Pyruvate Ala_d4->Pyruvate_d Transamination TCA TCA Cycle Intermediates (Deuterated) Pyruvate_d->TCA Glucose_d Deuterated Glucose (Gluconeogenesis) Pyruvate_d->Glucose_d

Caption: Simplified metabolic pathway of Alanine-d4.

Site-Specific Infrared Dichroism

C-deuterated alanine can be incorporated into proteins to study their structure and orientation within membranes using site-specific infrared dichroism. The C-D stretching vibrations provide a spectroscopic window that is free from the protein's background absorbance.

Protocol: Membrane Protein Structural Analysis

This protocol is based on the methodology used to study the M2 protein from the Influenza A virus.

  • Protein Expression and Labeling: Express the protein of interest in a system that allows for the incorporation of deuterated amino acids. This often involves using an auxotrophic bacterial strain and a defined medium containing L-Alanine-2,3,3,3-d4.

  • Purification and Reconstitution: Purify the labeled protein and reconstitute it into a lipid bilayer that mimics a cell membrane.

  • Sample Preparation for IR: Prepare an oriented sample on an attenuated total reflection (ATR) crystal.

  • FTIR Spectroscopy: Acquire polarized infrared spectra of the sample. The dichroic ratio of the C-D stretching vibrations can be used to determine the orientation of the labeled alanine residue within the protein.

  • Structural Modeling: Use the orientational constraints derived from the IR data to build a structural model of the protein within the membrane.

Conclusion

This compound is a versatile and powerful tool for researchers in the life sciences. Its well-defined chemical and structural properties, combined with its utility as a tracer and internal standard, make it indispensable for a wide range of applications, from fundamental metabolic research to the development of new therapeutic agents. The detailed protocols provided in this guide offer a starting point for the successful implementation of this valuable isotopic label in the laboratory.

References

An In-Depth Technical Guide to Alanine-2,3,3,3-d4 and Its Applications in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alanine-2,3,3,3-d4 is a stable isotope-labeled (SIL) form of the non-essential amino acid L-alanine. In this isotopologue, four hydrogen atoms have been substituted with deuterium (B1214612), a heavy isotope of hydrogen. This substitution results in a molecule that is chemically identical to its unlabeled counterpart but possesses a higher molecular weight. This key difference allows for its differentiation and quantification in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Consequently, this compound has become an invaluable tool in metabolic research, serving as a tracer to elucidate metabolic pathways and as a robust internal standard for the precise quantification of alanine (B10760859) and other metabolites in complex biological samples. This guide provides a comprehensive overview of its properties, applications, and detailed protocols for its use in research settings.

Core Principles of this compound in Research

The utility of this compound in research is founded on the principles of stable isotope tracing and isotope dilution mass spectrometry.

  • Metabolic Tracing: When introduced into a biological system, this compound participates in the same biochemical reactions as endogenous alanine. By tracking the incorporation of the deuterium label into downstream metabolites using MS or NMR, researchers can map the flow of carbon and nitrogen through various metabolic pathways. This approach, known as metabolic flux analysis, provides a dynamic view of cellular metabolism that is not achievable with traditional concentration measurements alone. A prime example is its use in studying the Glucose-Alanine cycle, which is crucial for transporting nitrogen from peripheral tissues to the liver.

  • Internal Standard for Quantification: In quantitative analysis, a known amount of this compound is added to a biological sample at the beginning of the sample preparation process. Because it behaves identically to the endogenous analyte (unlabeled alanine) during extraction, derivatization, and ionization, any sample loss or variation in instrument response will affect both the labeled and unlabeled forms equally. By measuring the ratio of the signal from the endogenous analyte to the signal from the labeled internal standard, a highly accurate and precise quantification can be achieved. This method is considered the gold standard for quantitative metabolomics.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValue
Chemical Formula C₃H₃D₄NO₂
Molecular Weight 93.12 g/mol
CAS Number 18806-29-6
Appearance White to off-white solid
Melting Point 314.5 °C (decomposes)
Isotopic Purity Typically ≥98 atom % D
Solubility Soluble in water
Storage Conditions Room temperature, protected from light and moisture. For solutions, -20°C for short-term and -80°C for long-term storage.

Key Applications in Research

This compound is a versatile tool with a broad range of applications in biomedical and pharmaceutical research.

Application AreaSpecific Use
Metabolomics As a metabolic tracer to study the flux of alanine and related metabolites through pathways like the Glucose-Alanine cycle, glycolysis, and the TCA cycle.
As an internal standard for the accurate quantification of alanine in various biological matrices such as plasma, urine, and cell extracts.
Drug Development To assess the effect of drug candidates on cellular metabolism by monitoring changes in metabolic fluxes.
In pharmacokinetic studies to trace the metabolic fate of drugs that are structurally related to alanine.
Clinical Research In studies of metabolic diseases such as diabetes and cancer to understand alterations in amino acid metabolism.
Proteomics In Stable Isotope Labeling by Amino acids in Cell culture (SILAC) experiments, although less common than labeled arginine or lysine, it can be used for quantitative proteomics.
NMR Spectroscopy As a tracer in NMR-based metabolic studies to follow the fate of the deuterium label in various metabolites.
As an internal standard for quantitative NMR (qNMR) applications.

Experimental Protocols

The following sections provide detailed, step-by-step protocols for common applications of this compound in a research laboratory setting.

Metabolic Tracing in Cell Culture with LC-MS Analysis

This protocol describes the use of this compound to trace its metabolic fate in cultured mammalian cells followed by analysis using Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • Mammalian cell line of interest (e.g., HeLa, HEK293)

  • Standard cell culture medium (e.g., DMEM)

  • Alanine-free DMEM

  • Dialyzed fetal bovine serum (dFBS)

  • This compound

  • Phosphate-buffered saline (PBS), ice-cold

  • 80% Methanol (B129727) (LC-MS grade), pre-chilled to -80°C

  • Cell scraper

  • Microcentrifuge tubes, pre-chilled

  • LC-MS system with a suitable column for polar metabolite analysis (e.g., HILIC)

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will allow them to reach approximately 80% confluency at the time of the experiment.

  • Preparation of Labeling Medium: Prepare the tracer medium by supplementing alanine-free DMEM with this compound to a final concentration that mimics the physiological concentration of alanine (typically 0.1-0.5 mM). Add dFBS to the desired concentration (e.g., 10%).

  • Isotope Labeling:

    • Aspirate the standard culture medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the pre-warmed this compound labeling medium to the cells.

    • Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • Metabolite Extraction:

    • At each time point, rapidly aspirate the labeling medium.

    • Wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold 80% methanol to each well and place the plate on dry ice for 10 minutes to quench metabolism.

    • Scrape the cells in the methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Sample Processing:

    • Vortex the cell lysate vigorously for 30 seconds.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.

    • Transfer the supernatant containing the metabolites to a new pre-chilled microcentrifuge tube.

    • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

  • LC-MS Analysis:

    • Reconstitute the dried metabolite extract in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile).

    • Inject the sample into the LC-MS system.

    • Separate metabolites using an appropriate chromatographic method.

    • Detect and quantify the mass isotopologues of alanine and downstream metabolites (e.g., pyruvate (B1213749), lactate, glutamate) using the mass spectrometer in either full scan or selected ion monitoring (SIM) mode.

  • Data Analysis:

    • Correct the raw mass isotopomer distribution data for the natural abundance of isotopes.

    • Calculate the fractional enrichment of the deuterium label in each metabolite over time.

    • Use metabolic flux analysis software to model the data and determine the rates of metabolic pathways.

Internal Standard for Amino Acid Quantification by LC-MS

This protocol details the use of this compound as an internal standard for the accurate quantification of alanine in plasma samples.

Materials:

  • Plasma samples

  • This compound stock solution of known concentration

  • Protein precipitation solvent (e.g., acetonitrile (B52724) with 0.1% formic acid)

  • Microcentrifuge tubes

  • LC-MS system

Procedure:

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • In a microcentrifuge tube, add a specific volume of plasma (e.g., 50 µL).

  • Internal Standard Spiking:

    • Add a known amount of this compound internal standard solution to each plasma sample. The amount should be chosen to be within the linear range of the assay and comparable to the expected endogenous alanine concentration.

  • Protein Precipitation:

    • Add a volume of cold protein precipitation solvent (e.g., 200 µL of acetonitrile) to each sample.

    • Vortex vigorously for 1 minute.

    • Incubate at -20°C for 20 minutes to facilitate protein precipitation.

  • Centrifugation:

    • Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a new microcentrifuge tube or an LC vial.

  • LC-MS Analysis:

    • Inject the sample into the LC-MS system.

    • Monitor the transitions for both endogenous alanine and this compound using multiple reaction monitoring (MRM) or parallel reaction monitoring (PRM) on a triple quadrupole or high-resolution mass spectrometer, respectively.

  • Quantification:

    • Generate a calibration curve using known concentrations of unlabeled alanine spiked with the same amount of this compound as the samples.

    • Calculate the peak area ratio of endogenous alanine to this compound for each sample and standard.

    • Determine the concentration of alanine in the samples by interpolating their peak area ratios on the calibration curve.

NMR Sample Preparation for Metabolomics

This protocol provides a general procedure for preparing cell extracts for NMR-based metabolomics, where this compound could be used as an internal standard.

Materials:

  • Cell extract (prepared as in section 5.1)

  • Deuterium oxide (D₂O)

  • NMR buffer (e.g., phosphate (B84403) buffer in D₂O, pH 7.4)

  • Internal standard solution in D₂O (e.g., this compound or a common NMR standard like TSP or DSS)

  • NMR tubes

Procedure:

  • Sample Reconstitution:

    • Reconstitute the dried metabolite extract from the cell culture experiment in a precise volume of NMR buffer containing a known concentration of the internal standard (e.g., 600 µL).

  • pH Adjustment:

    • Check the pH of the reconstituted sample and adjust to the desired pH (typically 7.4) using small volumes of NaOD or DCl in D₂O.

  • Transfer to NMR Tube:

    • Transfer the final sample to a clean, high-quality NMR tube.

  • NMR Data Acquisition:

    • Acquire ¹H NMR spectra using a high-field NMR spectrometer. A standard 1D experiment with water suppression (e.g., 1D NOESY-presat) is typically used.

  • Data Analysis:

    • Process the NMR spectra (Fourier transformation, phasing, baseline correction).

    • Identify and quantify metabolites based on their characteristic chemical shifts and peak integrals relative to the known concentration of the internal standard.

Quantitative Data from Metabolic Tracing

The following table presents hypothetical, yet realistic, quantitative data that could be obtained from a metabolic tracing experiment in a cancer cell line using this compound for 8 hours. The data represents the fractional contribution of alanine to the carbon backbone of key metabolites.

MetaboliteMass IsotopologueFractional Contribution (%)Interpretation
AlanineM+495.0High intracellular enrichment of the tracer.
PyruvateM+345.0Significant conversion of alanine to pyruvate via alanine transaminase. The deuterium on the alpha-carbon is lost, but the three on the methyl group are retained.
LactateM+335.0A substantial portion of alanine-derived pyruvate is converted to lactate, indicative of active aerobic glycolysis (Warburg effect).
CitrateM+210.0Entry of alanine-derived carbon into the TCA cycle via pyruvate dehydrogenase (forming Acetyl-CoA).
GlutamateM+215.0Anaplerotic entry of alanine-derived carbon into the TCA cycle via pyruvate carboxylase, followed by conversion of alpha-ketoglutarate (B1197944) to glutamate.

Visualizing Metabolic Pathways and Experimental Workflows

The Glucose-Alanine Cycle

The following diagram illustrates the Glucose-Alanine cycle, a key metabolic pathway for transporting nitrogen from muscle to the liver. The path of the deuterium label from this compound is highlighted.

Synthesis and Isotopic Purity of Alanine-2,3,3,3-d4: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Alanine-2,3,3,3-d4, a stable isotope-labeled version of the amino acid L-alanine. This deuterated analog is a valuable tool in metabolic research, pharmacokinetic studies, and as an internal standard for quantitative analysis by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[1] This document details established synthetic routes, purification methods, and analytical protocols for determining isotopic enrichment.

Introduction

This compound (L-Alanine-d4) is a form of L-alanine where the hydrogen atoms at the C-2 and C-3 positions have been replaced with deuterium (B1214612).[1][2] This isotopic substitution provides a distinct mass shift, allowing it to be differentiated from its endogenous counterpart in biological systems. Its applications span from tracing metabolic pathways, such as the glucose-alanine cycle, to serving as a precise internal standard in clinical mass spectrometry.

Synthetic Methodologies

The synthesis of this compound can be achieved through several established methods, primarily involving either the use of deuterated starting materials in classical amino acid syntheses or through direct deuterium exchange reactions on the alanine (B10760859) molecule.

Strecker Synthesis from Deuterated Precursors

The Strecker synthesis is a robust method for producing amino acids from aldehydes.[3][4] To synthesize this compound, deuterated acetaldehyde (B116499) (acetaldehyde-d4) serves as the starting material. The overall workflow is depicted below.

acetaldehyde_d4 Acetaldehyde-2,2,2-d3 aminonitrile_d4 α-Aminonitrile-2,3,3,3-d4 acetaldehyde_d4->aminonitrile_d4 ammonium_cyanide_d Deuterated Ammonium (B1175870) Cyanide (from D2O, ND3, DCN) ammonium_cyanide_d->aminonitrile_d4 hydrolysis Acid Hydrolysis (DCl in D2O) aminonitrile_d4->hydrolysis alanine_d4_racemic DL-Alanine-2,3,3,3-d4 hydrolysis->alanine_d4_racemic

Caption: Strecker synthesis workflow for DL-Alanine-2,3,3,3-d4.

Experimental Protocol: Strecker Synthesis

  • Reaction Setup: In a well-ventilated fume hood, a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer is charged with a solution of deuterated ammonium chloride (ND4Cl) in heavy water (D2O).

  • Addition of Acetaldehyde-d4: Acetaldehyde-2,2,2-d3 is added dropwise to the stirred solution while maintaining the temperature at 0-5 °C using an ice bath.

  • Cyanide Addition: A solution of sodium cyanide (NaCN) or potassium cyanide (KCN) in D2O is then added slowly to the reaction mixture, ensuring the temperature does not exceed 10 °C.

  • Reaction: The mixture is stirred at room temperature for several hours to form the α-aminonitrile-2,3,3,3-d4.

  • Hydrolysis: The reaction mixture is then acidified with deuterated hydrochloric acid (DCl in D2O) and refluxed to hydrolyze the nitrile group to a carboxylic acid.

  • Workup and Purification: The resulting solution is cooled, and the pH is adjusted to the isoelectric point of alanine (pI ≈ 6.0) to precipitate the racemic DL-Alanine-2,3,3,3-d4. The crude product is collected by filtration, washed with cold ethanol (B145695), and dried. Further purification can be achieved by recrystallization from a water/ethanol mixture.[5][6]

Direct Catalytic Deuteration

Direct hydrogen-deuterium exchange on L-alanine offers an alternative route, often utilizing a platinum-on-carbon (Pt/C) catalyst in the presence of heavy water (D2O) at elevated temperatures.[7] This method can lead to high levels of deuteration at both the α- and β-positions.

l_alanine L-Alanine catalyst Pt/C Catalyst in D2O l_alanine->catalyst heating Heating (e.g., 200-230 °C) catalyst->heating dl_alanine_d4 DL-Alanine-2,3,3,3-d4 heating->dl_alanine_d4

Caption: Direct catalytic deuteration workflow for DL-Alanine-2,3,3,3-d4.

Experimental Protocol: Direct Catalytic Deuteration [7]

  • Reaction Mixture Preparation: A mixture of L-alanine (1 g) and 3 wt% Pt/C catalyst (0.40 g) is suspended in a solution of 2-propanol (4 mL) and D2O (40 mL) in a high-pressure reactor.

  • Heating and Stirring: The mixture is heated to 200-230 °C and stirred continuously for 24 to 152 hours. For alanine, heating at 230 °C for 152 hours in the presence of an ammonia (B1221849) additive has been shown to improve side-chain deuteration.

  • Catalyst Removal: After cooling to room temperature, the Pt/C catalyst is removed by filtration through Celite, followed by filtration through a 0.22 μm filter.

  • Isolation: The filtrate is evaporated to dryness under reduced pressure to yield the deuterated alanine.

  • Purification: The crude product can be purified by washing with ethanol to remove any organic impurities. For higher purity, ion-exchange chromatography is recommended.

Purification of this compound

Purification is a critical step to remove unreacted starting materials, byproducts, and inorganic salts. Ion-exchange chromatography is a highly effective method for purifying amino acids.

Experimental Protocol: Ion-Exchange Chromatography

  • Resin Preparation: A column is packed with a strong cation exchange resin (e.g., Dowex 50W-X8) and washed thoroughly with deionized water.

  • Sample Loading: The crude deuterated alanine is dissolved in a minimal amount of deionized water, and the pH is adjusted to 2-3 to ensure the amino group is protonated. This solution is then loaded onto the column.

  • Washing: The column is washed with deionized water to remove any unbound impurities.

  • Elution: The bound this compound is eluted from the resin using a dilute aqueous ammonia solution (e.g., 2 M NH4OH).

  • Isolation: Fractions are collected and monitored for the presence of the amino acid (e.g., using a ninhydrin (B49086) test). Fractions containing the pure product are combined, and the solvent is removed by rotary evaporation.

Determination of Isotopic Purity

The isotopic purity of this compound is crucial for its intended applications and is typically determined by mass spectrometry and NMR spectroscopy.[8][9]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is the primary technique for determining the isotopic distribution of the synthesized alanine.

Experimental Protocol: LC-MS/MS Analysis

  • Sample Preparation: A dilute solution of the purified this compound is prepared in a suitable solvent, such as water or a water/acetonitrile mixture with a small amount of formic acid.

  • Instrumentation: A liquid chromatography system coupled to a high-resolution tandem mass spectrometer (LC-MS/MS) is used.

  • Chromatography: The sample is injected onto a reverse-phase C18 column and eluted with a gradient of water and acetonitrile, both containing 0.1% formic acid.

  • Mass Spectrometry: The mass spectrometer is operated in positive electrospray ionization (ESI) mode, and full scan mass spectra of the protonated molecule [M+H]+ are acquired.

  • Data Analysis: The relative intensities of the ion signals corresponding to the unlabeled (d0), partially deuterated (d1, d2, d3), and fully deuterated (d4) isotopologues are measured. The isotopic enrichment is calculated from the integrated peak areas of these ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the positions of the deuterium labels and to provide a quantitative assessment of the isotopic enrichment.

Experimental Protocol: Quantitative ¹H NMR (qNMR) Analysis

  • Sample Preparation: A precisely weighed amount of the purified this compound and a certified internal standard (e.g., maleic acid) are dissolved in a deuterated solvent (e.g., D2O).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • ¹H NMR Spectrum Acquisition: A quantitative ¹H NMR spectrum is acquired with a sufficient relaxation delay to ensure full relaxation of all protons.

  • Data Analysis: The integral of the residual proton signal at the C-2 position of alanine is compared to the integral of a known signal from the internal standard. The isotopic enrichment at this position is calculated based on this ratio. The absence or significant reduction of the signal for the methyl protons confirms high deuteration at the C-3 position.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from the synthesis and analysis of this compound.

Table 1: Comparison of Synthetic Methods for this compound

Synthetic MethodStarting MaterialsTypical Yield (%)Isotopic Purity (atom % D)Reference
Strecker SynthesisAcetaldehyde-d4, ND4Cl, NaCN60-70>98[7]
Direct Catalytic DeuterationL-Alanine, Pt/C, D2O80-9095-99[7]

Table 2: Isotopic Purity Analysis of this compound

Analytical MethodParameter MeasuredTypical ValueReference
Mass SpectrometryIsotopic Distribution (d4 %)>98%[8]
¹H NMR SpectroscopyDeuteration at C-2>99%[9]
¹H NMR SpectroscopyDeuteration at C-3>99%[9]

Conclusion

The synthesis of high-purity this compound is achievable through well-established organic synthesis and deuteration techniques. Careful control of reaction conditions and rigorous purification are essential to obtain a product suitable for demanding research applications. The combination of mass spectrometry and NMR spectroscopy provides a robust analytical workflow for the comprehensive characterization of the isotopic enrichment and purity of the final product. This guide provides researchers and drug development professionals with the necessary technical information to confidently synthesize and utilize this important isotopically labeled compound.

References

An In-depth Technical Guide to Alanine-2,3,3,3-d4 (CAS Number 18806-29-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alanine-2,3,3,3-d4 is a stable isotope-labeled form of the non-essential amino acid L-alanine. In this deuterated analog, four hydrogen atoms have been replaced by deuterium (B1214612) atoms. This isotopic substitution provides a distinct mass shift, making it an invaluable tool in metabolic research, quantitative proteomics, and clinical diagnostics. Its chemical properties are nearly identical to those of its unlabeled counterpart, allowing it to be used as a tracer in biological systems and as an internal standard for accurate quantification of endogenous alanine (B10760859).

This guide provides a comprehensive overview of the technical details of this compound, including its properties, applications, and detailed experimental protocols for its use.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 18806-29-6[1][2]
Molecular Formula C₃H₃D₄NO₂[1][2]
Molecular Weight 93.12 g/mol [1][2]
Isotopic Purity ≥98 atom % D[3]
Appearance White to off-white solid[4]
Melting Point 314.5 °C (decomposes)[3]
Optical Activity [α]25/D +14.5°, c = 2 in 1 M HCl[3]
Solubility Sparingly soluble in water; slightly soluble in aqueous acid and methanol.[5]

Applications in Research and Development

The primary applications of this compound stem from its nature as a stable isotope-labeled compound.

  • Internal Standard for Quantitative Analysis: Due to its chemical similarity to endogenous L-alanine, it is widely used as an internal standard for the accurate quantification of amino acids in biological samples using techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[5]

  • Metabolic Tracer: As a metabolic tracer, this compound is used to study the flow of metabolites through various biochemical pathways, providing insights into metabolic flux and enzyme kinetics.[4][5]

Experimental Protocols

Quantification of Alanine in Biological Samples using LC-MS with this compound as an Internal Standard

This protocol outlines a general procedure for the quantification of L-alanine in plasma samples.

Materials:

  • This compound (Internal Standard, IS)

  • L-Alanine (for calibration curve)

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Formic Acid (FA)

  • Ultrapure water

  • Plasma samples

  • Centrifuge

  • LC-MS system

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 1 mg/mL stock solution of L-Alanine in ultrapure water.

    • Prepare a 1 mg/mL stock solution of this compound in ultrapure water.

  • Preparation of Calibration Standards:

    • Perform serial dilutions of the L-Alanine stock solution with a suitable solvent (e.g., 50% ACN in water) to create a series of calibration standards with concentrations ranging from the expected physiological range of alanine in plasma.

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To 50 µL of each plasma sample, calibration standard, and a blank (water), add 10 µL of the this compound internal standard stock solution.

    • Add 200 µL of cold ACN containing 0.1% FA to precipitate proteins.

    • Vortex for 30 seconds and incubate at -20°C for 20 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • LC-MS Analysis:

    • Liquid Chromatography:

      • Column: A suitable HILIC or reversed-phase column for amino acid analysis.

      • Mobile Phase A: 0.1% FA in water

      • Mobile Phase B: 0.1% FA in ACN

      • Gradient: A suitable gradient to separate alanine from other plasma components.

      • Flow Rate: As recommended for the column.

      • Injection Volume: 5-10 µL.

    • Mass Spectrometry:

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Analysis Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions:

        • L-Alanine: Precursor ion (m/z) -> Product ion (m/z) - Specific transitions need to be optimized for the instrument used.

        • This compound (IS): Precursor ion (m/z) -> Product ion (m/z) - Specific transitions need to be optimized for the instrument used.

  • Data Analysis:

    • Integrate the peak areas for both L-alanine and the internal standard.

    • Calculate the ratio of the peak area of L-alanine to the peak area of the internal standard.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

    • Determine the concentration of L-alanine in the plasma samples from the calibration curve.

Experimental Workflow:

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Analysis plasma Plasma Sample add_is Add Alanine-d4 (IS) plasma->add_is protein_precip Protein Precipitation (ACN) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute dry->reconstitute lc_separation LC Separation reconstitute->lc_separation ms_detection MS Detection (MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration ratio_calc Calculate Area Ratio (Ala/Ala-d4) peak_integration->ratio_calc calibration Calibration Curve ratio_calc->calibration quantification Quantify Alanine calibration->quantification

Caption: Workflow for Alanine Quantification using LC-MS.

Tracing Alanine Metabolism using this compound

This protocol provides a general framework for a cell culture-based metabolic tracing experiment.

Materials:

  • Cell line of interest

  • Cell culture medium (e.g., DMEM)

  • Alanine-free medium

  • This compound

  • Methanol, Acetonitrile, Water (LC-MS grade)

  • Cell scraper

  • Centrifuge

Procedure:

  • Cell Culture:

    • Culture cells to the desired confluency in standard medium.

    • Wash the cells twice with phosphate-buffered saline (PBS).

    • Incubate the cells in alanine-free medium for a defined period to deplete endogenous alanine pools.

  • Labeling:

    • Replace the alanine-free medium with medium supplemented with a known concentration of this compound.

    • Incubate the cells for various time points (e.g., 0, 1, 4, 12, 24 hours).

  • Metabolite Extraction:

    • At each time point, wash the cells with cold PBS.

    • Quench metabolism and extract metabolites by adding a cold extraction solvent (e.g., 80% methanol).

    • Scrape the cells and collect the cell lysate.

    • Centrifuge to pellet cell debris.

    • Collect the supernatant containing the metabolites.

  • LC-MS Analysis:

    • Analyze the extracted metabolites using LC-MS. The method will need to be optimized to detect not only alanine but also downstream metabolites.

    • Monitor for the incorporation of deuterium into metabolites of the alanine metabolic pathway (e.g., pyruvate, lactate, glutamate).

  • Data Analysis:

    • Determine the isotopic enrichment in alanine and its downstream metabolites at each time point.

    • This data can be used to model metabolic flux through the pathway.

Signaling and Metabolic Pathways

Alanine plays a central role in cellular metabolism, particularly in the glucose-alanine cycle. The diagram below illustrates the key metabolic fate of alanine.

alanine_metabolism Alanine Alanine Pyruvate Pyruvate Alanine->Pyruvate ALT Glutamate Glutamate Pyruvate->Alanine ALT Lactate Lactate Pyruvate->Lactate LDH TCA_Cycle TCA Cycle Pyruvate->TCA_Cycle Glucose Glucose (via Gluconeogenesis) Pyruvate->Glucose Alpha_KG α-Ketoglutarate Glutamate->Alpha_KG ALT

Caption: Alanine Metabolism Pathway.

Conclusion

This compound is a powerful and versatile tool for researchers in various scientific disciplines. Its use as an internal standard ensures accurate and reliable quantification of alanine, while its application as a metabolic tracer provides deep insights into the dynamics of cellular metabolism. The protocols and information provided in this guide serve as a starting point for the successful implementation of this compound in your research endeavors.

References

A Technical Guide to the Physical and Chemical Properties of Deuterated Alanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of deuterated alanine (B10760859). Alanine, a non-essential amino acid, plays a crucial role in protein synthesis and various metabolic pathways. Its deuterated analogues are invaluable tools in a wide range of scientific disciplines, including drug development, metabolic research, and structural biology. The substitution of hydrogen with its heavier isotope, deuterium (B1214612), imparts unique characteristics that can be exploited for mechanistic studies, kinetic isotope effect investigations, and as internal standards in analytical methods.

Physical and Chemical Properties

The physical and chemical properties of deuterated alanine vary depending on the position and number of deuterium atoms. The following tables summarize key quantitative data for several common isotopologues of deuterated alanine.

Table 1: General Properties of Deuterated Alanine Isotopologues
PropertyL-Alanine-2-dL-Alanine-d3D-Alanine-d3DL-Alanine-d3L-Alanine-d4
Synonyms Deuterated L-alanine2-Aminopropanoic Acid-d3, α-Alanine-d3(R)-Alanine-d3DL-Alanine-3,3,3-d3(S)-2-Aminopropionic acid-d4
CAS Number 21386-65-2[1]63546-27-0[2]177614-69-6[3]53795-94-1[4]18806-29-6[5]
Molecular Formula CH₃CD(NH₂)CO₂H[1]C₃H₄D₃NO₂[2]C₃H₄D₃NO₂C₃H₄D₃NO₂[4]CD₃CD(NH₂)COOH[5]
Molecular Weight 90.10 g/mol [1]92.1 g/mol [2]92.11 g/mol 92.11 g/mol [4]93.12 g/mol [5][6]
Appearance Solid[1]Solid[2]---
Isotopic Purity ≥98 atom % D[1]≥99% deuterated forms (d₁-d₃)[2]--98%
Table 2: Physicochemical Properties of Deuterated Alanine Isotopologues
PropertyL-Alanine-2-dL-Alanine-d3D-Alanine-d3DL-Alanine-d3L-Alanine-d4
Melting Point 314.5 °C (dec.)[1][7]----
Solubility -PBS (pH 7.2): 5 mg/ml[2]H₂O: 100 mg/mL (ultrasonic)[3]--
Optical Activity [α]25/D +14.5°, c = 2 in 1 M HCl[1]----

Spectroscopic Properties

Deuteration significantly alters the spectroscopic properties of alanine, providing a powerful handle for analytical detection and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In ¹H NMR spectroscopy, the substitution of protons with deuterium results in the disappearance of the corresponding signals. This simplifies complex spectra and allows for the unambiguous assignment of remaining proton signals. In ¹³C NMR, the C-D coupling patterns and isotopic shifts provide valuable structural information. Deuterated alanine is extensively used in biomolecular NMR studies of high-molecular-weight proteins to reduce spectral complexity and relaxation rates.

Infrared (IR) Spectroscopy

The vibrational frequencies of chemical bonds are dependent on the masses of the constituent atoms. The replacement of hydrogen with heavier deuterium leads to a shift of C-D stretching and bending vibrations to lower frequencies (longer wavelengths) compared to their C-H counterparts. This isotopic shift moves the signals into a less congested region of the IR spectrum, enabling their use as specific probes for protein structure and dynamics. For instance, the Cα-D bond has been explored as an IR probe for protein backbone dynamics.[8]

Mass Spectrometry (MS)

In mass spectrometry, deuterated compounds are easily distinguished from their non-deuterated counterparts by their increased molecular weight. This mass shift allows for the use of deuterated alanine as an internal standard for accurate quantification of natural alanine in complex biological matrices by GC-MS or LC-MS.[3][4]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of deuterated alanine can vary. The following sections provide generalized methodologies based on common laboratory practices.

Synthesis of Deuterated Alanine

Several methods exist for the synthesis of deuterated alanine, including chemical synthesis and enzymatic methods.

3.1.1. Chemical Synthesis: H/D Exchange

A common method for introducing deuterium is through hydrogen-deuterium exchange reactions.

  • Objective: To replace specific hydrogen atoms in alanine with deuterium.

  • Materials: L-alanine, Deuterium oxide (D₂O), a suitable catalyst (e.g., Adam's catalyst, Ru/C), Deuterated acid or base.

  • Procedure:

    • Dissolve L-alanine in D₂O.

    • Add the catalyst.

    • The reaction mixture is heated under a deuterium gas atmosphere for a specified period.

    • The reaction is cooled, and the catalyst is filtered off.

    • The D₂O is removed under reduced pressure.

    • The deuterated alanine is purified, often by recrystallization.

3.1.2. Enzymatic Synthesis

Enzymatic methods offer high stereospecificity for the synthesis of chiral deuterated amino acids. For example, L-alanine dehydrogenase can be used to catalyze the reductive amination of pyruvate.

  • Objective: To synthesize stereospecifically deuterated L-alanine.

  • Materials: Pyruvate, Deuterated NADH (NADD), Ammonia (B1221849), L-alanine dehydrogenase (AlaDH), Buffer solution (e.g., phosphate (B84403) buffer).

  • Procedure:

    • Prepare a reaction mixture containing pyruvate, NADD, and ammonia in a suitable buffer.

    • Initiate the reaction by adding AlaDH.

    • Incubate the reaction at an optimal temperature (e.g., 37°C) for a sufficient time to allow for conversion.

    • Monitor the reaction progress by measuring the decrease in absorbance at 340 nm (due to NADD oxidation).

    • Terminate the reaction and purify the deuterated L-alanine using techniques like ion-exchange chromatography.

Analytical Characterization

3.2.1. NMR Spectroscopy

  • Objective: To confirm the identity and isotopic purity of deuterated alanine.

  • Instrumentation: High-field NMR spectrometer.

  • Procedure:

    • Dissolve a small amount of the deuterated alanine sample in a suitable deuterated solvent (e.g., D₂O).

    • Acquire ¹H and ¹³C NMR spectra.

    • In the ¹H NMR spectrum, verify the absence or significant reduction of signals corresponding to the deuterated positions.

    • In the ¹³C NMR spectrum, analyze the coupling patterns and chemical shifts to confirm the position of deuteration.

    • Quantify the deuterium incorporation by integrating the residual proton signals relative to an internal standard.

3.2.2. FTIR Spectroscopy

  • Objective: To observe the vibrational modes corresponding to C-D bonds.

  • Instrumentation: FTIR spectrometer.

  • Procedure:

    • Prepare a sample of the deuterated alanine, typically as a KBr pellet or a thin film.

    • Acquire the IR spectrum over the desired range (e.g., 4000-400 cm⁻¹).

    • Identify the characteristic absorption bands for C-D stretching and bending vibrations, which will be shifted to lower wavenumbers compared to the corresponding C-H vibrations in non-deuterated alanine.

3.2.3. Mass Spectrometry

  • Objective: To determine the molecular weight and confirm the level of deuterium incorporation.

  • Instrumentation: Gas chromatograph-mass spectrometer (GC-MS) or Liquid chromatograph-mass spectrometer (LC-MS).

  • Procedure:

    • Derivatize the deuterated alanine if necessary to improve its volatility for GC-MS analysis.

    • Introduce the sample into the mass spectrometer.

    • Acquire the mass spectrum and identify the molecular ion peak.

    • Compare the mass of the molecular ion to the theoretical mass of the deuterated alanine isotopologue to confirm the number of incorporated deuterium atoms.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of deuterated alanine.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application start Starting Material (Alanine) synthesis Deuteration Reaction (e.g., H/D Exchange) start->synthesis D₂O, Catalyst purification Purification (e.g., Recrystallization) synthesis->purification product Deuterated Alanine purification->product nmr NMR Spectroscopy product->nmr Structure & Purity ftir FTIR Spectroscopy product->ftir Vibrational Modes ms Mass Spectrometry product->ms Molecular Weight application Further Research / Drug Development nmr->application ftir->application ms->application

A generalized workflow for the synthesis and characterization of deuterated alanine.
The Deuterium Kinetic Isotope Effect (KIE)

Deuteration is a powerful tool for studying reaction mechanisms through the kinetic isotope effect. The C-D bond is stronger than the C-H bond, and therefore, reactions that involve the cleavage of a C-H bond in the rate-determining step will proceed slower when that hydrogen is replaced with deuterium.

kinetic_isotope_effect cluster_reaction_profile Reaction Energy Profile cluster_explanation Explanation Reactants Reactants TransitionState_H Transition State (C-H) Reactants->TransitionState_H ΔG‡ (H) TransitionState_D Transition State (C-D) Reactants->TransitionState_D ΔG‡ (D) Products Products TransitionState_H->Products TransitionState_D->Products E_axis_end Energy E_axis_start E_axis_start E_axis_start->E_axis_end RC_axis_end Reaction Coordinate RC_axis_start RC_axis_start RC_axis_start->RC_axis_end exp1 The C-D bond has a lower zero-point energy than the C-H bond. exp2 More energy is required to break the C-D bond. exp1->exp2 exp3 The activation energy (ΔG‡) for the C-D bond cleavage is higher. exp2->exp3 exp4 The reaction rate is slower for the deuterated compound (kH > kD). exp3->exp4

Diagram illustrating the principle of the deuterium kinetic isotope effect.

Applications in Research and Drug Development

Deuterated alanines are versatile tools with numerous applications:

  • Metabolic Studies: As stable isotope tracers, they are used to follow the metabolic fate of alanine in vivo without the complications of radioactivity.

  • Drug Development: Strategically replacing hydrogen with deuterium at sites of metabolism in a drug molecule can slow down its breakdown, a strategy known as "deuterium-reinforced drugs." This can improve the pharmacokinetic profile, enhance efficacy, and potentially reduce side effects.[3]

  • Structural Biology: In NMR spectroscopy of large proteins, deuteration of non-labile protons simplifies spectra and reduces relaxation, enabling the study of protein structure and dynamics that would otherwise be intractable.

  • Mechanistic Enzymology: The kinetic isotope effect observed with deuterated substrates provides valuable insights into the transition states and rate-limiting steps of enzyme-catalyzed reactions.

  • Analytical Chemistry: Deuterated alanines serve as ideal internal standards for the accurate quantification of their non-deuterated counterparts in complex biological samples.[3]

References

An In-depth Technical Guide to Alanine-2,3,3,3-d4: Molecular Weight and Formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular characteristics of Alanine-2,3,3,3-d4, a deuterated isotopologue of the amino acid L-alanine. This document details its molecular weight and chemical formula, and outlines the standard experimental protocols for its characterization, including mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy. The information is intended to support researchers in the fields of drug metabolism, pharmacokinetics, and proteomics who utilize stable isotope-labeled compounds.

Core Molecular Properties

This compound is a valuable tool in metabolic research and quantitative analysis.[1][2] Its utility stems from the replacement of four hydrogen atoms with deuterium (B1214612), a stable isotope of hydrogen. This isotopic substitution results in a predictable increase in molecular mass without significantly altering the chemical properties of the molecule.[1]

Quantitative Data Summary

The fundamental properties of L-alanine and its deuterated form, this compound, are summarized in the tables below for direct comparison.

Property L-Alanine This compound
Chemical Formula C₃H₇NO₂C₃H₃D₄NO₂
Molecular Weight ( g/mol ) 89.0993.12
Synonyms (S)-2-Aminopropionic acid(S)-2-Amino-3,3,3-trideuterio-2-deuteriopropanoic acid
CAS Number 56-41-753795-92-9[1]

Table 1: Comparison of Molecular Properties

Isotopic Information This compound
Number of Deuterium Atoms 4
Isotopic Purity (typical) ≥98 atom % D[3]
Mass Shift from L-Alanine +4 Da

Table 2: Isotopic Details of this compound

Experimental Protocols for Characterization

The confirmation of the molecular weight and the specific locations of isotopic labeling in this compound are critical for its use as an internal standard or tracer. The primary analytical techniques employed for this characterization are mass spectrometry and NMR spectroscopy.

Mass Spectrometry

Mass spectrometry is the definitive method for determining the molecular weight of this compound and assessing its isotopic enrichment.

Methodology:

  • Sample Preparation: A solution of this compound is prepared in a suitable solvent, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. For complex biological samples, a protein precipitation or solid-phase extraction step may be necessary to remove interfering substances.

  • Chromatographic Separation (LC-MS/MS): The sample is injected into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS). A reversed-phase C18 column is commonly used to achieve chromatographic separation. The mobile phase typically consists of a gradient of water with a small amount of formic acid (for protonation) and an organic solvent.

  • Ionization: Electrospray ionization (ESI) in positive ion mode is a common technique for ionizing amino acids.

  • Mass Analysis: The ionized analyte is guided into the mass analyzer. For quantitative studies, multiple reaction monitoring (MRM) is often employed, where a specific precursor ion (the molecular ion of the analyte) is selected and fragmented, and a characteristic product ion is monitored.[4]

  • Data Interpretation: The mass spectrum will show a peak corresponding to the molecular ion of this compound at an m/z (mass-to-charge ratio) that is 4 Da higher than that of unlabeled alanine. The isotopic purity can be determined by comparing the intensity of the peak for the deuterated compound to any residual peak for the unlabeled compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for confirming the positions of the deuterium labels.

Methodology:

  • Sample Preparation: The this compound sample is dissolved in a deuterated solvent, typically deuterium oxide (D₂O), to avoid a large solvent signal in the ¹H NMR spectrum.

  • ¹H NMR Spectroscopy: In the ¹H NMR spectrum of unlabeled alanine, a doublet is observed for the methyl protons (CH₃) and a quartet for the alpha-proton (α-CH). For this compound, the signal corresponding to the methyl protons will be absent, and the signal for the alpha-proton will be significantly reduced or absent, confirming the deuteration at these positions.

  • ²H NMR Spectroscopy: A deuterium (²H) NMR spectrum can be acquired to directly observe the deuterium signals. This would show signals corresponding to the deuterium atoms at the 2, 3, 3, and 3 positions, providing definitive proof of the labeling sites.

Experimental Workflow

The following diagram illustrates a typical workflow for the characterization of this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_analysis Data Analysis & Verification synthesis Chemical Synthesis of this compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification ms_analysis Mass Spectrometry (LC-MS/MS) purification->ms_analysis Sample Preparation nmr_analysis NMR Spectroscopy (¹H, ²H) purification->nmr_analysis Sample Preparation purity_assessment Purity Assessment (e.g., HPLC) purification->purity_assessment mw_verification Molecular Weight Verification ms_analysis->mw_verification isotopic_purity Determination of Isotopic Purity ms_analysis->isotopic_purity label_confirmation Confirmation of Deuterium Labeling Positions nmr_analysis->label_confirmation final_product Verified this compound purity_assessment->final_product mw_verification->final_product label_confirmation->final_product isotopic_purity->final_product

Caption: Experimental workflow for the synthesis and characterization of this compound.

References

A Technical Guide to Commercial L-Alanine-2,3,3,3-d4 for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the use of stable isotope-labeled internal standards is a cornerstone of accurate and reproducible quantitative analysis. This guide provides an in-depth overview of commercially available L-Alanine-2,3,3,3-d4, a widely used deuterated amino acid for mass spectrometry and NMR-based applications.

L-Alanine-2,3,3,3-d4 (also referred to as Alanine-d4) is a stable isotope-labeled version of the amino acid L-alanine where four hydrogen atoms have been replaced by deuterium. This isotopic substitution results in a mass shift, allowing it to be distinguished from its endogenous, unlabeled counterpart by mass spectrometry. Its primary application is as an internal standard in quantitative studies, where it is spiked into biological samples to correct for variability in sample preparation and instrument response.[1][2]

Commercial Supplier and Product Comparison

Choosing a reliable supplier for L-Alanine-2,3,3,3-d4 is critical for ensuring the quality and consistency of experimental data. The following table summarizes the offerings from several prominent commercial suppliers. Researchers are encouraged to visit the suppliers' websites for the most current pricing and availability, as these are subject to change.[3]

SupplierProduct NumberIsotopic Purity (atom % D)Chemical PurityAvailable Package SizesPrice (USD)Certificate of Analysis (CoA)
Sigma-Aldrich 485845≥ 98%≥ 99% (CP)1 g$513.00Available by lot number on their website.[4]
Cambridge Isotope Laboratories, Inc. DLM-25098%Not specified100 mg, 250 mg$204.00 (100 mg), $462.00 (250 mg)Available on their website.[5]
CDN Isotopes D-148898%Not specified250 mg, 500 mg$210.00 (500 mg)Available for search on their website.[6]
MedChemExpress HY-N0229S3Not explicitly stated; referred to as L-Alanine-d4Not specifiedInquire for detailsInquire for detailsAvailable.[7][8]

Experimental Protocols

The use of L-Alanine-2,3,3,3-d4 as an internal standard is prevalent in metabolomics and clinical research. Below are detailed methodologies for its application in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 1: Quantitative Analysis of Amino Acids in Human Plasma by LC-MS/MS

This protocol is adapted from established methods for the direct analysis of amino acids in plasma.[9][10]

1. Materials and Reagents:

  • L-Alanine-2,3,3,3-d4 (Internal Standard, IS)

  • Human plasma (collected with anticoagulant, e.g., EDTA)

  • Methanol (LC-MS grade), ice-cold

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Microcentrifuge tubes

  • Centrifuge capable of 14,000 x g and 4°C

  • LC-MS/MS system with an electrospray ionization (ESI) source

2. Sample Preparation:

  • Prepare a stock solution of L-Alanine-2,3,3,3-d4 in ultrapure water at a concentration of 1 mg/mL. From this, prepare a working internal standard solution at a concentration appropriate for your expected analyte concentration range (e.g., 10 µg/mL).

  • Thaw frozen plasma samples on ice.

  • In a microcentrifuge tube, combine 50 µL of plasma with a sufficient volume of the internal standard working solution.

  • For protein precipitation, add 200 µL of ice-cold methanol.

  • Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant and transfer it to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex briefly and centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • LC Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often suitable for the separation of polar analytes like amino acids.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A typical gradient would start with a high percentage of mobile phase B, gradually decreasing to elute the polar amino acids.

  • Flow Rate: Dependent on the column dimensions, typically 0.2-0.5 mL/min.

  • Injection Volume: 5-10 µL.

  • MS Detection: Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for L-alanine and L-Alanine-2,3,3,3-d4 will need to be optimized on your instrument.

4. Data Analysis:

  • Quantify the endogenous L-alanine by calculating the peak area ratio of the analyte to the L-Alanine-2,3,3,3-d4 internal standard.

  • Use a calibration curve prepared with known concentrations of unlabeled L-alanine and a constant concentration of the internal standard to determine the absolute concentration of L-alanine in the plasma samples.

Protocol 2: GC-MS Analysis of Amino Acids in Biological Fluids

This protocol requires derivatization to make the amino acids volatile for gas chromatography.[11][12]

1. Materials and Reagents:

  • L-Alanine-2,3,3,3-d4 (Internal Standard, IS)

  • Biological fluid (e.g., urine, cell culture media)

  • 2 M HCl in methanol

  • Pentafluoropropionic anhydride (B1165640) (PFPA)

  • Ethyl acetate

  • Toluene (B28343)

  • Heating block or oven

  • GC-MS system with an electron ionization (EI) or chemical ionization (CI) source

2. Sample Preparation and Derivatization:

  • Prepare a stock solution of L-Alanine-2,3,3,3-d4 as described in the LC-MS/MS protocol.

  • To a glass tube, add a known volume of the biological fluid and spike with the internal standard.

  • Evaporate the sample to dryness under nitrogen.

  • Esterification: Add 100 µL of 2 M HCl in methanol. Cap the tube tightly and heat at 80°C for 60 minutes.

  • Cool the sample to room temperature and evaporate the reagent under nitrogen.

  • Acylation: Add 50 µL of pentafluoropropionic anhydride (PFPA) in ethyl acetate. Cap and heat at 65°C for 30 minutes.

  • Cool the sample and evaporate the excess reagent under nitrogen.

  • Extraction: Reconstitute the derivatized sample in a small volume of a suitable buffer and extract with toluene.

  • Transfer the toluene layer containing the derivatized amino acids to an autosampler vial for GC-MS analysis.

3. GC-MS Analysis:

  • GC Column: A mid-polar capillary column is typically used for the separation of these derivatives.

  • Oven Program: A temperature gradient is used to separate the different amino acid derivatives.

  • Injection Mode: Splitless injection is often used for trace analysis.

  • MS Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to monitor the characteristic ions of the derivatized L-alanine and L-Alanine-2,3,3,3-d4.

4. Data Analysis:

  • Similar to the LC-MS/MS method, quantify the endogenous L-alanine based on the peak area ratio to the deuterated internal standard.

  • Use a calibration curve for absolute quantification.

Visualizing the Experimental Workflow

The following diagrams illustrate the key stages in a typical quantitative analysis workflow using a deuterated internal standard and a signaling pathway where alanine (B10760859) metabolism is relevant.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma, Urine) spike Spike with L-Alanine-2,3,3,3-d4 (Internal Standard) sample->spike extract Protein Precipitation / Extraction spike->extract derivatize Derivatization (for GC-MS) extract->derivatize Optional reconstitute Reconstitution extract->reconstitute derivatize->reconstitute lc_gc Chromatographic Separation (LC or GC) reconstitute->lc_gc ms Mass Spectrometry Detection (MS/MS or SIM) lc_gc->ms peak Peak Integration ms->peak ratio Calculate Area Ratio (Analyte/IS) peak->ratio quant Quantification using Calibration Curve ratio->quant result Final Concentration quant->result

Caption: Experimental workflow for quantitative analysis using an internal standard.

alanine_metabolism cluster_glucose_alanine_cycle Glucose-Alanine Cycle Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Pyruvate->Glucose Gluconeogenesis Alanine_muscle Alanine (in muscle) Pyruvate->Alanine_muscle Alanine Aminotransferase (ALT) Alanine_liver Alanine (in liver) Alanine_muscle->Alanine_liver Bloodstream Alanine_liver->Pyruvate ALT Glutamate Glutamate Alanine_liver->Glutamate ALT Urea Urea Glutamate->Urea Urea Cycle aKG α-Ketoglutarate Glutamate->aKG

Caption: Simplified diagram of the Glucose-Alanine cycle.

References

Safety and Handling of Alanine-2,3,3,3-d4: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling protocols for Alanine-2,3,3,3-d4, a deuterated stable isotope of the non-essential amino acid L-alanine. This compound is primarily utilized as a tracer or an internal standard in metabolic research, biomolecular NMR, and mass spectrometry for quantitative analysis.[1][2][3] While generally not classified as a hazardous substance, adherence to standard laboratory safety practices is essential to ensure the well-being of personnel and the integrity of experimental outcomes.[4][5]

Physicochemical Properties

This compound is a white to off-white solid.[1] Its key physical and chemical properties are summarized in the table below for easy reference.

PropertyValueReferences
Chemical Formula C₃H₃D₄NO₂[1][3][6]
Molecular Weight 93.12 g/mol [1][3][6][7][8][9]
CAS Number 18806-29-6 (L-form)[2][4][7][8][10]
53795-92-9 (DL-form)[1][6][11]
Melting Point 314.5 °C (decomposes)[3][7]
Form Solid[1][7]
Solubility Soluble in water (≥ 50 mg/mL)[1]
Isotopic Purity ≥98 atom % D[4][7][8]

Hazard Identification and Safety Precautions

According to available safety data sheets, this compound is not classified as a hazardous substance under current regulations.[4][5] However, as with any chemical substance, it is crucial to handle it with care to minimize exposure.

Potential Hazards:

  • Inhalation: Inhaling dust may cause respiratory irritation. If dust is inhaled, it is advised to move the individual to fresh air and have them blow their nose to clear the breathing passage.[4]

  • Skin Contact: While not considered a skin irritant, prolonged contact may cause abrasive damage.[4] Systemic effects could occur following absorption, although this is not considered a primary route of concern.[4]

  • Eye Contact: Direct contact with the eyes can cause irritation.[4]

  • Ingestion: The material has not been classified as harmful by ingestion due to a lack of evidence.[4]

Personal Protective Equipment (PPE):

A risk assessment should be conducted before handling to determine the appropriate level of PPE. The following are general recommendations:

  • Eye Protection: Safety glasses or goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: Laboratory coat.

  • Respiratory Protection: In dusty environments, a NIOSH-approved respirator may be necessary.

The following diagram illustrates the recommended PPE for handling this compound.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) lab_coat Lab Coat gloves Gloves (Nitrile) goggles Safety Goggles handle Handling this compound handle->lab_coat handle->gloves handle->goggles

Recommended Personal Protective Equipment.

Handling and Storage Protocols

Proper handling and storage are critical to maintain the quality and stability of this compound.

Handling:

  • Work in a well-ventilated area to avoid dust accumulation.[4]

  • Avoid generating dust.

  • Prevent contact with skin, eyes, and clothing.[4]

  • Remove all sources of ignition as fine dust can be combustible.[4]

Storage:

  • Powder: Store at room temperature or refrigerated (2-8°C).[3][10] Some suppliers recommend storage at -20°C for long-term stability (up to 3 years).[1] Keep the container tightly closed and in a dry, well-ventilated place, away from light and moisture.[10]

  • In Solvent: Stock solutions should be stored at -80°C (stable for up to 6 months) or -20°C (stable for up to 1 month).[1][2] It is recommended to aliquot the solution to prevent repeated freeze-thaw cycles.[1]

The decision-making process for appropriate storage conditions is outlined in the diagram below.

Storage_Decision_Tree start This compound Form? powder Powder start->powder Solid solution In Solvent start->solution Liquid storage_duration_powder Storage Duration? powder->storage_duration_powder storage_duration_solution Storage Duration? solution->storage_duration_solution short_term_powder Short-term storage_duration_powder->short_term_powder Short long_term_powder Long-term (>2 years) storage_duration_powder->long_term_powder Long rt_storage Store at Room Temp (Away from light/moisture) short_term_powder->rt_storage cold_storage_powder Store at -20°C long_term_powder->cold_storage_powder short_term_solution Short-term (≤1 month) storage_duration_solution->short_term_solution Short long_term_solution Long-term (≤6 months) storage_duration_solution->long_term_solution Long cold_storage_solution Store at -20°C short_term_solution->cold_storage_solution ultralow_storage_solution Store at -80°C long_term_solution->ultralow_storage_solution Emergency_Response_Flowchart exposure Accidental Exposure eye_contact Eye Contact exposure->eye_contact skin_contact Skin Contact exposure->skin_contact inhalation Inhalation exposure->inhalation ingestion Ingestion exposure->ingestion flush_eyes Flush with water for 15 mins eye_contact->flush_eyes remove_clothing Remove contaminated clothing skin_contact->remove_clothing fresh_air Move to fresh air inhalation->fresh_air give_water Give a glass of water ingestion->give_water seek_medical Seek medical attention if symptoms persist flush_eyes->seek_medical wash_skin Wash with soap and water remove_clothing->wash_skin wash_skin->seek_medical fresh_air->seek_medical give_water->seek_medical

References

Technical Guide: Solubility of Alanine-2,3,3,3-d4 in Various Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alanine-2,3,3,3-d4 is a stable isotope-labeled form of the non-essential amino acid L-alanine. The replacement of four hydrogen atoms with deuterium (B1214612) isotopes makes it a valuable tracer in metabolic research, particularly in studies involving gluconeogenesis, protein synthesis, and metabolic flux analysis using techniques like mass spectrometry and NMR spectroscopy. Understanding the solubility of this compound in various solvents is critical for its effective use in experimental design, formulation, and delivery in both in vitro and in vivo studies.

This technical guide provides a comprehensive overview of the solubility of this compound. Due to the limited availability of direct quantitative solubility data for the deuterated form, this guide also extensively references the solubility of its non-deuterated counterpart, L-alanine, which is expected to have very similar solubility characteristics. This document outlines key solubility data, details common experimental protocols for solubility determination, and illustrates relevant workflows and metabolic pathways.

Core Concepts in Solubility

The solubility of an amino acid like this compound is primarily governed by the physicochemical properties of its zwitterionic nature, the polarity of its side chain, and the properties of the solvent. As a zwitterion at physiological pH, it possesses both a positive charge on the amino group and a negative charge on the carboxyl group, which enhances its solubility in polar solvents like water. The methyl side chain of alanine (B10760859) is nonpolar, contributing to some solubility in less polar organic solvents.

Quantitative Solubility Data

The following tables summarize the available quantitative solubility data for this compound and its non-deuterated analogue, L-alanine, in a range of common laboratory solvents.

Table 1: Solubility of this compound

SolventTemperature (°C)Solubility
WaterNot Specified≥ 50 mg/mL[1]
Aqueous AcidNot SpecifiedSlightly Soluble[2]
MethanolNot SpecifiedSlightly Soluble[2]

Note: The term "slightly soluble" is a qualitative description and may vary between suppliers.

Table 2: Solubility of L-Alanine (as a proxy)

SolventTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)
Water208.911.00
Water2516.651.87
80% EthanolNot SpecifiedSolubleNot Specified
Ethanol250.020.0022
Methanol250.030.0034
1-Propanol250.010.0011
2-Propanol250.0070.0008
1-Butanol250.0060.0007
Acetone25< 0.001< 0.0001
Diethyl EtherNot SpecifiedInsolubleNot Specified

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for the reliable application of this compound in research. The following are detailed methodologies for commonly used solubility assays.

Gravimetric Method (Shake-Flask Method)

This is a thermodynamic equilibrium solubility method and is considered a gold standard for its accuracy.

Principle: An excess amount of the solute is agitated in a solvent for a prolonged period to ensure equilibrium is reached. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the solute in the solution is determined by evaporating the solvent and weighing the residue.

Detailed Methodology:

  • Preparation: Accurately weigh an excess amount of this compound and add it to a known volume of the solvent in a sealed, screw-cap vial or flask.

  • Equilibration: Agitate the mixture at a constant temperature using a shaker or orbital incubator for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the suspension to settle. Carefully withdraw a sample of the supernatant using a syringe fitted with a filter (e.g., 0.22 µm PTFE or PVDF) to remove any undissolved solid particles.

  • Solvent Evaporation: Accurately transfer a known volume of the clear filtrate to a pre-weighed, dry container. Evaporate the solvent completely under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not degrade the solute.

  • Quantification: Once the solvent is fully evaporated, re-weigh the container with the dried solute. The difference in weight corresponds to the mass of the dissolved this compound.

  • Calculation: Calculate the solubility in the desired units (e.g., mg/mL, g/100 mL, or mol/L).

UV/Vis Spectrophotometry Method

This method is suitable for compounds that have a chromophore or can be derivatized to produce a colored product. For amino acids without a strong UV-absorbing chromophore like alanine, a derivatization step is necessary.

Principle: The concentration of a solute in a saturated solution is determined by measuring its absorbance of light at a specific wavelength and relating it to a standard curve of known concentrations.

Detailed Methodology:

  • Preparation of Saturated Solution: Follow steps 1-3 of the Gravimetric Method to prepare a saturated solution and obtain a clear filtrate.

  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

  • Derivatization (e.g., with Ninhydrin):

    • To a specific volume of the filtered saturated solution and each standard solution, add a ninhydrin (B49086) reagent solution.

    • Heat the mixtures in a boiling water bath for a specified time (e.g., 15-20 minutes) to allow for color development.

    • Cool the solutions to room temperature and dilute with a suitable solvent (e.g., 50% ethanol) to a final volume.

  • Spectrophotometric Measurement:

    • Set the spectrophotometer to the wavelength of maximum absorbance for the derivatized product (typically around 570 nm for the ninhydrin-amino acid complex).

    • Measure the absorbance of the blank (solvent and derivatization reagent), the standard solutions, and the sample solution.

  • Data Analysis:

    • Construct a standard curve by plotting the absorbance of the standard solutions against their known concentrations.

    • Determine the concentration of this compound in the saturated sample solution by interpolating its absorbance on the standard curve.

    • Calculate the solubility based on the determined concentration.

Visualizations

Experimental Workflow for Solubility Determination

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_quantification Quantification cluster_gravimetric Gravimetric Details cluster_uv_vis UV/Vis Details start Weigh excess this compound add_solvent Add known volume of solvent start->add_solvent agitate Agitate at constant temperature (24-72h) add_solvent->agitate settle Allow suspension to settle agitate->settle filtrate Filter supernatant (0.22 µm filter) settle->filtrate gravimetric Gravimetric Method filtrate->gravimetric uv_vis UV/Vis Method filtrate->uv_vis evaporate Evaporate solvent from known volume of filtrate gravimetric->evaporate derivatize Derivatize with Ninhydrin uv_vis->derivatize weigh Weigh dried solute evaporate->weigh end Solubility Data weigh->end Calculate Solubility measure_abs Measure absorbance at 570 nm derivatize->measure_abs standard_curve Compare to standard curve measure_abs->standard_curve standard_curve->end

Caption: Experimental Workflow for Solubility Determination.

Alanine Metabolism and its Role as a Tracer

G cluster_muscle Muscle & Other Tissues cluster_liver Liver glucose_muscle Glucose pyruvate_muscle Pyruvate glucose_muscle->pyruvate_muscle Glycolysis alanine_d4_muscle This compound (from circulation) pyruvate_muscle->alanine_d4_muscle Alanine Aminotransferase (ALT) protein_synthesis Protein Synthesis alanine_d4_muscle->protein_synthesis alanine_d4_liver This compound (from circulation) alanine_d4_muscle->alanine_d4_liver Bloodstream pyruvate_liver Pyruvate-d3 alanine_d4_liver->pyruvate_liver Alanine Aminotransferase (ALT) urea_cycle Urea Cycle alanine_d4_liver->urea_cycle (Amino Group) glucose_liver Glucose-d_n pyruvate_liver->glucose_liver Gluconeogenesis tca TCA Cycle pyruvate_liver->tca glucose_liver->glucose_muscle Bloodstream

Caption: Alanine Metabolism and Tracer Pathway.

Applications in Research and Drug Development

The solubility of this compound is a key parameter that influences its application in several research areas:

  • Metabolic Flux Analysis: In metabolic studies, a known concentration of the deuterated alanine is introduced into a biological system. Its solubility in culture media or physiological buffers is crucial for accurate dosing and for ensuring its bioavailability to cells or organisms.

  • Pharmacokinetic Studies: When used as a tracer in preclinical or clinical studies, this compound must be formulated in a suitable vehicle for administration. Solubility data in various pharmaceutically acceptable solvents is essential for developing stable and effective formulations.

  • In Vitro Assays: For cell-based assays, the solubility of this compound in the cell culture medium will determine its effective concentration and the reliability of the experimental results. Poor solubility can lead to precipitation and inaccurate measurements.

Conclusion

This technical guide has provided a detailed overview of the solubility of this compound. While direct quantitative data for this specific isotopologue is limited, the extensive data available for L-alanine serves as a reliable proxy for its solubility in a wide range of solvents. The provided experimental protocols offer robust methods for determining its solubility for specific applications. The visualizations of the experimental workflow and its metabolic context further aid in understanding the practical relevance of its solubility characteristics. For researchers and drug development professionals, a thorough understanding of the solubility of this compound is fundamental to its successful application as a metabolic tracer.

References

An In-Depth Technical Guide to the Stability and Storage of Alanine-2,3,3,3-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for Alanine-2,3,3,3-d4, a deuterated stable isotope-labeled version of the amino acid L-alanine. Understanding the stability profile of this compound is critical for its effective use as an internal standard in quantitative analysis by Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (GC-MS or LC-MS), as a tracer in metabolic research, and in drug development.

Core Stability Profile

This compound is a stable, non-radioactive isotopic form of L-alanine. The substitution of four hydrogen atoms with deuterium (B1214612) provides a distinct mass shift, making it an invaluable tool in various analytical and research applications. Generally, the solid form of the compound is chemically stable under standard ambient conditions.

General Handling and Storage Recommendations

Proper handling and storage are paramount to maintain the integrity and purity of this compound. For general guidance on handling isotopically labeled amino acids, standard laboratory precautions for handling chemical reagents should be followed.

Quantitative Stability and Storage Data

While specific long-term, comprehensive stability studies on this compound are not extensively published, the following tables summarize the recommended storage conditions and expected stability based on supplier information and general knowledge of deuterated amino acids.

Table 1: Recommended Storage Conditions and Stability of this compound

FormStorage TemperatureRecommended DurationProtection
Solid (Powder) Room TemperatureUp to 3 yearsProtect from light and moisture. Store in a tightly sealed container in a dry place.
4°C> 3 yearsProtect from light and moisture.
-20°CLong-term archivalProtect from light and moisture.
Solution (Aqueous) -20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles.
-80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles.

Note: For solutions, it is crucial to minimize the number of freeze-thaw cycles as this can degrade the compound. It is best practice to prepare aliquots of a suitable volume for individual experiments. After three years of storage in solid form, it is recommended to re-analyze the compound for chemical purity before use.

Factors Influencing Stability

Several environmental factors can influence the stability of this compound, particularly when in solution.

  • Temperature: As with most chemical compounds, elevated temperatures can accelerate degradation. For long-term storage, colder temperatures are generally preferred.

  • Light: Exposure to light, particularly UV light, can potentially lead to photodegradation. Studies on other deuterated amino acids, such as tryptophan, have shown that deuteration can enhance photostability compared to their non-deuterated counterparts. However, as a precautionary measure, it is always recommended to store this compound protected from light.

  • Moisture: The solid compound is hygroscopic and should be stored in a dry environment to prevent degradation.

Experimental Protocols for Stability Assessment

To ensure the integrity of this compound for sensitive applications, researchers may need to perform their own stability studies. The following are generalized protocols for assessing the stability of deuterated compounds.

Long-Term Stability Testing Protocol

This protocol is designed to evaluate the stability of this compound under recommended storage conditions over an extended period.

  • Sample Preparation:

    • For solid stability: Store an accurately weighed amount of this compound in a tightly sealed, light-protected container at the desired temperature (e.g., room temperature, 4°C, -20°C).

    • For solution stability: Prepare a stock solution of known concentration in a relevant solvent (e.g., deionized water, buffer). Aliquot the solution into multiple light-protected vials and store at the desired temperature (e.g., -20°C, -80°C).

  • Time Points: Establish a schedule for testing, for example, at 0, 3, 6, 12, 24, and 36 months.

  • Analysis: At each time point, analyze the samples for purity and the presence of any degradation products using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV and/or Mass Spectrometric (MS) detection.

  • Data Evaluation: Compare the purity and impurity profiles at each time point to the initial (time 0) results to determine the extent of degradation.

Accelerated Stability Testing Protocol

Accelerated stability studies use exaggerated storage conditions to predict the shelf life of a product in a shorter period.

  • Sample Preparation: Prepare samples as described in the long-term stability protocol.

  • Stress Conditions: Store the samples at elevated temperatures (e.g., 40°C with 75% relative humidity) for a defined period (e.g., 3 or 6 months).

  • Time Points: Test at more frequent intervals, for example, 0, 1, 3, and 6 months.

  • Analysis and Data Evaluation: Analyze the samples and evaluate the data as in the long-term stability study. The data can be used to model and predict the long-term stability at recommended storage conditions.

Photostability Testing Protocol (Based on ICH Q1B Guidelines)

This protocol assesses the impact of light on the stability of the compound.

  • Sample Preparation:

    • Solid: Spread a thin layer of the solid compound in a suitable container (e.g., petri dish).

    • Solution: Prepare a solution of known concentration in a transparent container (e.g., quartz cuvette).

  • Control Samples: Prepare identical samples protected from light (e.g., wrapped in aluminum foil) to serve as dark controls.

  • Light Exposure: Expose the samples to a light source that provides a standardized output of both visible and UV light, as specified in the ICH Q1B guidelines. The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy not less than 200 watt hours per square meter.

  • Analysis: After exposure, compare the light-exposed samples to the dark controls. Analyze for any changes in physical properties (e.g., appearance, color) and for the formation of degradation products using a suitable analytical method like HPLC-UV/MS.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of stability testing and the relationship between storage conditions and compound stability.

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_studies Stability Studies cluster_analysis Analysis cluster_output Outcome start Start: this compound prep_solid Prepare Solid Samples start->prep_solid prep_solution Prepare Solution Samples start->prep_solution long_term Long-Term Stability prep_solid->long_term accelerated Accelerated Stability prep_solid->accelerated photostability Photostability prep_solid->photostability prep_solution->long_term prep_solution->accelerated prep_solution->photostability analytical_testing Analytical Testing (HPLC-UV/MS) long_term->analytical_testing accelerated->analytical_testing photostability->analytical_testing data_evaluation Data Evaluation analytical_testing->data_evaluation shelf_life Determine Shelf-Life data_evaluation->shelf_life storage_conditions Confirm Storage Conditions data_evaluation->storage_conditions degradation_profile Identify Degradation Profile data_evaluation->degradation_profile

Caption: Workflow for assessing the stability of this compound.

Storage_Stability_Relationship cluster_conditions Storage Conditions cluster_stability Compound Stability cluster_outcomes Potential Outcomes Temperature Temperature Stability This compound Stability Temperature->Stability influences Light Light Exposure Light->Stability influences Moisture Moisture/Humidity Moisture->Stability influences pH pH (in solution) pH->Stability influences FreezeThaw Freeze-Thaw Cycles (in solution) FreezeThaw->Stability influences Degradation Chemical Degradation Stability->Degradation leads to Purity_Loss Loss of Purity Stability->Purity_Loss leads to Isotopic_Exchange H/D Exchange (less common) Stability->Isotopic_Exchange leads to

Methodological & Application

Application Notes and Protocols for Alanine Quantification Using Alanine-2,3,3,3-d4 as an Internal Standard in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the fields of metabolomics, clinical diagnostics, and pharmaceutical development, the accurate quantification of endogenous molecules such as amino acids is paramount. Alanine (B10760859), a central player in metabolism, is frequently measured to understand physiological and pathological states. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for such analyses due to its high sensitivity and specificity.[1][2]

A critical component of a robust LC-MS/MS assay is the use of an appropriate internal standard (IS). A stable isotope-labeled (SIL) internal standard is considered the most suitable choice as it shares near-identical physicochemical properties with the analyte of interest.[3] This ensures that any variability during sample preparation, chromatography, and ionization is mirrored by the IS, allowing for accurate correction and highly reliable quantification.[3] Alanine-2,3,3,3-d4 is a deuterated form of L-alanine and serves as an excellent internal standard for the quantification of alanine in various biological matrices.[4][5]

These application notes provide detailed protocols for the use of this compound as an internal standard for the quantitative analysis of alanine in plasma/serum, cultured cells, and tissue samples by LC-MS/MS.

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte to the sample. This "spiked" internal standard acts as a reference throughout the analytical process. The mass spectrometer can differentiate between the endogenous analyte and the heavier isotope-labeled internal standard based on their mass-to-charge ratio (m/z). By measuring the ratio of the signal from the analyte to the signal from the internal standard, precise and accurate quantification can be achieved, as this ratio remains constant even if sample is lost during preparation.

G cluster_sample Biological Sample cluster_is Internal Standard cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification Analyte Alanine (light) Spike Spike known amount of IS into sample Analyte->Spike IS This compound (heavy) IS->Spike Extraction Extraction (Protein Precipitation, LLE, etc.) Spike->Extraction LC Chromatographic Separation (HILIC) Extraction->LC MS Mass Spectrometric Detection (MRM) LC->MS Ratio Calculate Peak Area Ratio (Analyte / IS) MS->Ratio Concentration Determine Analyte Concentration Ratio->Concentration G cluster_sample Sample Input cluster_prep Sample Preparation Steps cluster_output Final Sample Plasma Plasma/Serum Spike Spike with Alanine-d4 IS Plasma->Spike Cells Cultured Cells Cells->Spike Tissue Tissue Tissue->Spike Precipitation Protein Precipitation (Acetonitrile/Methanol) Spike->Precipitation Homogenization Homogenization Spike->Homogenization Centrifugation Centrifugation Spike->Centrifugation Precipitation->Centrifugation Homogenization->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Centrifugation->Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Evaporation->Reconstitution Evaporation->Reconstitution LCMS Ready for LC-MS/MS Analysis Reconstitution->LCMS G Start Start: Need for Quantitative Analysis Decision1 Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Available? Start->Decision1 UseSIL Use SIL-IS (e.g., this compound) Decision1->UseSIL Yes ConsiderAnalog Consider a Structural Analog IS Decision1->ConsiderAnalog No End Proceed with Validated Method UseSIL->End ValidateAnalog Thoroughly Validate Analog IS for: - Chromatographic co-elution - Similar ionization efficiency - Lack of matrix effect differences ConsiderAnalog->ValidateAnalog ValidateAnalog->End

References

Application Notes and Protocols for Alanine-2,3,3,3-d4 in Metabolomics Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alanine-2,3,3,3-d4 is a stable isotope-labeled form of the amino acid L-alanine. In this molecule, four hydrogen atoms have been replaced with deuterium (B1214612), a heavy isotope of hydrogen. This isotopic labeling makes this compound a powerful tool in metabolomics research, enabling precise and accurate tracing and quantification of alanine (B10760859) metabolism in biological systems. Its non-radioactive nature makes it a safe alternative for in vivo studies in both preclinical and clinical research.[1][2]

These application notes provide a comprehensive overview of the uses of this compound in metabolomics, complete with detailed experimental protocols and data presentation guidelines.

Applications in Metabolomics

The primary applications of this compound in metabolomics studies are:

  • Metabolic Flux Analysis (MFA): As a metabolic tracer, this compound is used to investigate the dynamics of metabolic pathways involving alanine. By tracking the incorporation of the deuterium label into downstream metabolites, researchers can quantify the rates (fluxes) of these pathways. A key pathway studied using this tracer is the glucose-alanine cycle , which plays a crucial role in transporting nitrogen from peripheral tissues to the liver.[3][4][5][6][7] It is also instrumental in studying gluconeogenesis, the process of generating glucose from non-carbohydrate sources, where alanine is a key substrate.

  • Internal Standard for Quantitative Analysis: Due to its chemical similarity to endogenous alanine and its distinct mass, this compound is an ideal internal standard for quantitative analysis of alanine and other metabolites by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][2] The use of a stable isotope-labeled internal standard corrects for variations in sample preparation and instrument response, leading to highly accurate and precise quantification.

Signaling Pathway: The Glucose-Alanine Cycle

The glucose-alanine cycle is a vital metabolic pathway that facilitates the removal of nitrogen from muscles and other peripheral tissues, transporting it to the liver for conversion to urea. Simultaneously, it provides a carbon skeleton (pyruvate) for hepatic gluconeogenesis, thereby recycling glucose back to the peripheral tissues. This cycle is particularly active during periods of fasting or prolonged exercise.[3][4][5][6][7]

Glucose_Alanine_Cycle cluster_muscle Muscle cluster_blood Bloodstream cluster_liver Liver Muscle_Glucose Glucose Muscle_Pyruvate Pyruvate Muscle_Glucose->Muscle_Pyruvate Glycolysis Muscle_Alanine Alanine Muscle_Pyruvate->Muscle_Alanine ALT Blood_Alanine Alanine Muscle_Alanine->Blood_Alanine Muscle_AminoAcids Amino Acids (from protein breakdown) Muscle_Glutamate Glutamate Muscle_AminoAcids->Muscle_Glutamate Transamination Muscle_aKG α-Ketoglutarate Muscle_Glutamate->Muscle_aKG ALT Blood_Glucose Glucose Blood_Glucose->Muscle_Glucose Liver_Alanine Alanine Blood_Alanine->Liver_Alanine Liver_Pyruvate Pyruvate Liver_Alanine->Liver_Pyruvate ALT Liver_Glutamate Glutamate Liver_Glucose Glucose Liver_Pyruvate->Liver_Glucose Gluconeogenesis Liver_Glucose->Blood_Glucose Liver_Urea Urea Liver_Glutamate->Liver_Urea Urea Cycle Liver_aKG α-Ketoglutarate Liver_aKG->Liver_Glutamate ALT

The Glucose-Alanine Cycle

Data Presentation

Quantitative data from metabolomics studies using this compound should be presented in a clear and structured format to facilitate comparison and interpretation. Below are examples of how to present data from metabolic flux analysis and its use as an internal standard.

Table 1: Hypothetical Metabolic Flux Ratios in Cancer Cells Cultured with this compound

Metabolic Flux RatioControl Cells (%)Treated Cells (%)Description
Alanine contribution to TCA Cycle15.2 ± 2.18.5 ± 1.5Percentage of TCA cycle intermediates derived from Alanine-d4.
Alanine contribution to Gluconeogenesis5.8 ± 1.212.3 ± 2.5Percentage of newly synthesized glucose derived from Alanine-d4.
Alanine uptake rate (nmol/mg protein/hr)45.7 ± 5.328.9 ± 4.1Rate of Alanine-d4 uptake by the cells.

Table 2: Quantification of Alanine in Plasma Samples using this compound as an Internal Standard

Sample IDAlanine Peak AreaAlanine-d4 Peak AreaAlanine Concentration (µM)
Control 11,254,3211,501,234350.5
Control 21,302,1111,510,987360.1
Treated 1987,6541,498,765275.3
Treated 21,012,3451,505,432282.1

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in metabolomics studies. The following sections provide step-by-step protocols for a typical metabolic flux experiment using cell culture and analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Workflow

Experimental_Workflow A 1. Cell Culture and Labeling with this compound B 2. Quenching and Metabolite Extraction A->B C 3. Sample Derivatization (for GC-MS) B->C D 4. GC-MS or NMR Analysis C->D E 5. Data Processing and Metabolic Flux Analysis D->E

Workflow for Metabolic Flux Analysis
Protocol 1: Metabolic Labeling of Cultured Cells

  • Cell Culture: Culture cells of interest to the desired confluency (typically 70-80%) in standard growth medium.

  • Labeling Medium Preparation: Prepare a fresh batch of growth medium containing a known concentration of this compound. The concentration should be optimized for the specific cell line and experimental goals but is often in the range of the physiological concentration of alanine.

  • Labeling: Remove the standard growth medium from the cell culture plates and wash the cells once with pre-warmed phosphate-buffered saline (PBS). Add the prepared labeling medium to the cells.

  • Incubation: Incubate the cells for a predetermined time course to allow for the uptake and metabolism of the labeled alanine. The incubation time will vary depending on the metabolic pathways of interest and the turnover rate of the metabolites.

Protocol 2: Metabolite Extraction
  • Quenching: To halt metabolic activity, rapidly wash the cells with ice-cold PBS. Immediately add a cold extraction solvent, such as 80% methanol (B129727) kept at -80°C.

  • Cell Lysis and Collection: Scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Protein and Debris Removal: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the extracted metabolites, to a new tube.

  • Drying: Dry the metabolite extract completely using a vacuum concentrator or a stream of nitrogen.

Protocol 3: Sample Derivatization for GC-MS Analysis

For GC-MS analysis, polar metabolites like amino acids need to be derivatized to increase their volatility. A common and effective method is silylation using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).[8][9]

  • Reagent Preparation: Prepare a solution of methoxyamine hydrochloride in pyridine (B92270) (e.g., 20 mg/mL).

  • Oximation: Add the methoxyamine hydrochloride solution to the dried metabolite extract. This step protects carbonyl groups. Incubate at a controlled temperature (e.g., 37°C) for 90 minutes.

  • Silylation: Add MTBSTFA to the sample and incubate at a higher temperature (e.g., 70°C) for 30-60 minutes.[9]

  • Sample Transfer: After derivatization, the sample is ready for injection into the GC-MS.

Protocol 4: GC-MS Analysis
  • Instrumentation: Use a gas chromatograph coupled to a mass spectrometer.

  • GC Column: A suitable capillary column, such as a 30m x 0.25mm ID x 0.25µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase, is recommended.

  • Injection: Inject a small volume (e.g., 1 µL) of the derivatized sample in splitless mode.

  • GC Oven Program: A typical temperature program starts at a low temperature (e.g., 100°C), holds for a few minutes, then ramps up to a high temperature (e.g., 320°C) to elute all derivatized metabolites.

  • Mass Spectrometry: Operate the mass spectrometer in either full scan mode to identify all labeled metabolites or in selected ion monitoring (SIM) mode to quantify the abundance of specific isotopologues of alanine and its downstream metabolites. For Alanine-d4-TBDMS derivative, monitor the M-57 ion cluster.

Protocol 5: NMR Spectroscopy Analysis
  • Sample Preparation: Resuspend the dried metabolite extract in a deuterated buffer (e.g., phosphate (B84403) buffer in D2O) containing a known concentration of an internal standard (e.g., TSP or DSS).

  • NMR Instrument: Use a high-field NMR spectrometer (e.g., 600 MHz or higher) for optimal resolution and sensitivity.

  • 1D Proton NMR: Acquire a standard one-dimensional proton (¹H) NMR spectrum. A pulse sequence with water suppression, such as NOESY-presat or CPMG, is typically used.[10]

  • 2D NMR: For more complex samples with significant spectral overlap, two-dimensional NMR experiments such as ¹H-¹H COSY, TOCSY, and ¹H-¹³C HSQC can be employed to aid in metabolite identification and quantification.[11]

  • Data Analysis: Process the NMR spectra using appropriate software. Identify and quantify metabolites by comparing the chemical shifts and coupling constants to spectral databases. The incorporation of deuterium from Alanine-d4 can be observed through changes in the multiplicity and chemical shift of signals from downstream metabolites.[10]

Conclusion

This compound is a versatile and indispensable tool for modern metabolomics research. Its application as a metabolic tracer provides deep insights into the dynamic nature of cellular metabolism, while its use as an internal standard ensures the accuracy and reliability of quantitative measurements. The protocols and guidelines presented here offer a solid foundation for researchers, scientists, and drug development professionals to effectively utilize this compound in their studies to unravel the complexities of alanine metabolism in health and disease.

References

Application Notes and Protocols for the Quantitative Analysis of Alanine using Alanine-2,3,3,3-d4 as an Internal Standard by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alanine (B10760859), a non-essential amino acid, plays a pivotal role in protein synthesis and glucose metabolism. Its accurate quantification in biological matrices is crucial for various research areas, including metabolic studies, disease biomarker discovery, and pharmaceutical development. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the sensitive and selective quantification of amino acids. However, the inherent polarity and low volatility of amino acids necessitate a derivatization step to convert them into thermally stable and volatile compounds suitable for GC analysis.

The stable isotope dilution method, employing a deuterated internal standard, is the gold standard for quantitative analysis by mass spectrometry. Alanine-2,3,3,3-d4, a stable isotope-labeled analog of alanine, serves as an ideal internal standard for this purpose. It co-elutes with the endogenous alanine, experiences similar ionization and fragmentation, and corrects for variations in sample preparation and instrument response, thereby ensuring high accuracy and precision.

These application notes provide detailed protocols for the quantitative analysis of alanine in biological samples using this compound as an internal standard with GC-MS. Two robust derivatization methods are presented: silylation using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) and acylation using ethyl chloroformate (ECF).

Experimental Protocols

Protocol 1: Silylation with N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)

This protocol details the derivatization of alanine using MTBSTFA to form its tert-butyldimethylsilyl (TBDMS) derivative. TBDMS derivatives are known for their stability.[1]

Materials:

  • This compound internal standard solution (concentration to be optimized based on expected analyte levels)

  • N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (t-BDMCS)

  • Pyridine (B92270)

  • Acetonitrile

  • Nitrogen gas, high purity

  • Sample containing alanine (e.g., plasma, cell lysate, tissue homogenate)

Procedure:

  • Sample Preparation:

    • To a known volume or weight of the sample, add a precise amount of the this compound internal standard solution.

    • If the sample is proteinaceous, perform acid hydrolysis by adding 6 M HCl and heating at 110°C for 24 hours in a sealed tube under a nitrogen atmosphere.

    • Lyophilize the sample to complete dryness.

  • Derivatization:

    • To the dried sample, add 50 µL of pyridine and 50 µL of MTBSTFA (+ 1% t-BDMCS).

    • Vortex the mixture thoroughly to ensure complete dissolution of the residue.

    • Heat the mixture at 70°C for 1 hour in a sealed reaction vial.

    • After cooling to room temperature, the sample is ready for GC-MS analysis.

Protocol 2: Acylation with Ethyl Chloroformate (ECF)

This protocol describes a rapid derivatization procedure using ethyl chloroformate.[2][3][4][5][6]

Materials:

  • This compound internal standard solution

  • Ethyl chloroformate (ECF)

  • Ethanol

  • Pyridine

  • Chloroform (B151607)

  • Sodium bicarbonate solution (1 M)

  • Nitrogen gas, high purity

  • Sample containing alanine

Procedure:

  • Sample Preparation:

    • Add a precise amount of the this compound internal standard solution to a known volume or weight of the sample.

    • For protein-bound alanine, perform acid hydrolysis as described in Protocol 1.

    • Dry the sample completely under a stream of nitrogen.

  • Derivatization:

    • To the dried sample, add 100 µL of a mixture of water, ethanol, and pyridine (4:1:1 v/v/v).

    • Add 10 µL of ethyl chloroformate and vortex vigorously for 30 seconds.

    • Add 100 µL of chloroform and vortex to extract the derivatized amino acids.

    • Add 100 µL of 1 M sodium bicarbonate solution to neutralize the mixture and vortex again.

    • Centrifuge to separate the layers and carefully transfer the lower organic layer (chloroform) to a clean vial for GC-MS analysis.

Data Presentation

Quantitative data should be structured for clarity and easy comparison. The following tables provide representative data for the GC-MS analysis of alanine using this compound as an internal standard.

Table 1: GC-MS Retention Times and Selected Ion Monitoring (SIM) Parameters for TBDMS Derivatives

CompoundDerivativeRetention Time (min)Quantifier Ion (m/z)Qualifier Ion (m/z)
Alaninedi-TBDMS~11.5260188
This compounddi-TBDMS~11.4264192

Note: Retention times are approximate and can vary depending on the specific GC column and conditions.

Table 2: GC-MS Retention Times and Selected Ion Monitoring (SIM) Parameters for ECF Derivatives

CompoundDerivativeRetention Time (min)Quantifier Ion (m/z)Qualifier Ion (m/z)
AlanineN-ethoxycarbonyl ethyl ester~8.2116144
This compoundN-ethoxycarbonyl ethyl ester~8.1120148

Note: Retention times are approximate and can vary depending on the specific GC column and conditions.

Table 3: Representative Calibration Curve Data for Alanine Quantification

Alanine Concentration (µM)Peak Area Ratio (Alanine/Alanine-d4)
10.102
50.515
101.030
252.550
505.100
10010.200

This data is for illustrative purposes. A calibration curve should be generated for each batch of samples.

GC-MS Instrumentation and Parameters

The following are typical GC-MS parameters that can be adapted for the analysis of derivatized alanine.

Gas Chromatograph (GC):

  • Column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness, is recommended.[7]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp to 280°C at 10°C/min.

    • Hold at 280°C for 5 minutes.

  • Injection Mode: Splitless.

Mass Spectrometer (MS):

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: 230°C.

  • MS Transfer Line Temperature: 280°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) using the ions listed in Tables 1 and 2.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantitative analysis of alanine using a deuterated internal standard by GC-MS.

workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with this compound Sample->Spike Hydrolysis Acid Hydrolysis (if required) Spike->Hydrolysis Dry Lyophilization/Drying Hydrolysis->Dry Derivatize Add Derivatization Reagent (e.g., MTBSTFA or ECF) Dry->Derivatize React Heat/React Derivatize->React Inject Inject into GC-MS React->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (SIM Mode) Separate->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate Peak Area Ratios Integrate->Calculate Quantify Quantification using Calibration Curve Calculate->Quantify Result Result Quantify->Result Final Concentration

Caption: General workflow for GC-MS quantification of alanine.

Alanine Metabolism in Metabolic Flux Analysis

This compound is frequently used as a tracer in metabolic flux analysis to study the flow of atoms through metabolic pathways. The following diagram illustrates the central role of alanine in metabolism.

metabolic_pathway cluster_glycolysis Glycolysis cluster_alanine_metabolism Alanine Metabolism cluster_tca TCA Cycle cluster_biosynthesis Biosynthesis cluster_gluconeogenesis Gluconeogenesis Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Alanine Alanine Pyruvate->Alanine Alanine Aminotransferase AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Glucose_new Glucose Pyruvate->Glucose_new Alanine->Pyruvate Protein Protein Synthesis Alanine->Protein TCA TCA Cycle AcetylCoA->TCA

Caption: Central role of alanine in metabolic pathways.[8][9][10][11][12]

References

Application Notes and Protocols for Alanine-2,3,3,3-d4 as a Tracer in In-Vivo Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alanine-2,3,3,3-d4 is a stable isotope-labeled version of the amino acid L-alanine, where four hydrogen atoms have been replaced by deuterium (B1214612). This non-radioactive tracer is a powerful tool for in-vivo metabolic studies, enabling researchers to trace the metabolic fate of alanine (B10760859) and quantify its contribution to key metabolic pathways. When introduced into a biological system, the deuterium label allows for the differentiation of the tracer from endogenous unlabeled alanine using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This enables the detailed investigation of central carbon metabolism, providing critical insights into cellular and whole-body physiology in both healthy and diseased states.

Alanine is a pivotal non-essential amino acid, intricately linked to major metabolic hubs such as glycolysis, gluconeogenesis, and the tricarboxylic acid (TCA) cycle through its corresponding alpha-keto acid, pyruvate. In states of fasting, alanine derived from the breakdown of muscle protein is a primary substrate for glucose production (gluconeogenesis) in the liver. Conversely, in the fed state, alanine can be catabolized for energy production via the TCA cycle. The use of this compound allows for the precise measurement of these metabolic fluxes, offering a dynamic view of metabolic regulation.

Key Applications

  • Quantification of Gluconeogenesis: this compound is used to measure the rate of glucose production from alanine, a critical pathway in maintaining blood glucose homeostasis, particularly in conditions like diabetes and fasting.

  • Tricarboxylic Acid (TCA) Cycle Flux Analysis: By tracing the incorporation of deuterium into TCA cycle intermediates, researchers can assess the contribution of alanine to mitochondrial energy metabolism.

  • Amino Acid Metabolism: The tracer can be used to study the dynamics of alanine transamination and its role in the synthesis of other amino acids.

  • Drug Development: Evaluating the effect of therapeutic agents on alanine metabolism and related pathways can provide insights into their mechanism of action and potential metabolic side effects.

Data Presentation

The following tables summarize hypothetical, yet representative, quantitative data that can be obtained from in-vivo metabolic studies using this compound.

Parameter Control Group Treated Group Analytical Method
Alanine Turnover Rate (μmol/kg/min) 6.5 ± 0.88.2 ± 1.1GC-MS
Rate of Appearance of Glucose from Alanine (μmol/kg/min) 1.8 ± 0.32.5 ± 0.4GC-MS
Contribution of Alanine to Gluconeogenesis (%) 28 ± 435 ± 5GC-MS
TCA Cycle Intermediate Enrichment (Glutamate M+1, %) 5.2 ± 0.73.9 ± 0.6LC-MS/MS

Table 1: Representative data on alanine turnover and gluconeogenesis.

Metabolite Tissue Isotopologue Enrichment (M+n, %) Analytical Method
Alanine-d4Plasma95.2 ± 2.1GC-MS
Glucose-d1Plasma8.7 ± 1.5GC-MS
Glucose-d2Plasma2.1 ± 0.4GC-MS
Pyruvate-d3Liver15.3 ± 2.8LC-MS/MS
Lactate-d3Liver12.1 ± 2.2LC-MS/MS
Glutamate-d1Liver6.8 ± 1.1LC-MS/MS
Aspartate-d1Liver4.5 ± 0.9LC-MS/MS

Table 2: Representative tissue enrichment data following this compound infusion.

Experimental Protocols

Protocol 1: In-Vivo this compound Infusion in a Rodent Model

This protocol outlines a general procedure for a primed-constant infusion of this compound in rodents to study alanine metabolism.

Materials:

  • This compound (sterile, pyrogen-free)

  • Sterile saline (0.9% NaCl)

  • Anesthesia (e.g., isoflurane)

  • Catheters (for infusion and blood sampling)

  • Syringe pumps

  • Blood collection tubes (with anticoagulant)

  • Liquid nitrogen

  • Surgical tools

Procedure:

  • Animal Preparation:

    • Acclimatize animals to the experimental conditions for at least one week.

    • Fast animals overnight (12-16 hours) with free access to water to stimulate gluconeogenesis.

    • Anesthetize the animal and maintain anesthesia throughout the procedure.

    • Surgically implant catheters into a suitable vein (e.g., jugular vein) for infusion and an artery (e.g., carotid artery) for blood sampling.

  • Tracer Preparation:

    • Prepare a sterile stock solution of this compound in saline at a concentration of 100 mg/mL.

    • Prepare the priming dose and infusion solution. A typical priming dose is 10 mg/kg body weight, and the infusion rate is 0.2 mg/kg/min.

  • Infusion Protocol:

    • Administer the priming dose of this compound as a bolus injection over 1 minute.

    • Immediately start the constant infusion of the tracer using a syringe pump and maintain for the duration of the experiment (e.g., 120 minutes).

  • Blood and Tissue Sampling:

    • Collect arterial blood samples at predetermined time points (e.g., 0, 30, 60, 90, and 120 minutes) into tubes containing an anticoagulant.

    • Centrifuge blood samples to separate plasma and store at -80°C until analysis.

    • At the end of the infusion period, euthanize the animal and rapidly collect tissues of interest (e.g., liver, kidney, skeletal muscle).

    • Freeze-clamp the tissues in liquid nitrogen to quench metabolic activity and store at -80°C.

Protocol 2: Sample Preparation and GC-MS Analysis for Alanine and Glucose Enrichment

This protocol describes the derivatization and analysis of plasma and tissue samples to determine the isotopic enrichment of alanine and glucose.

Materials:

  • Perchloric acid (PCA)

  • Potassium hydroxide (B78521) (KOH)

  • Cation exchange resin (e.g., Dowex 50WX8)

  • Anion exchange resin (e.g., Dowex 1X8)

  • Derivatization reagent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA)

  • GC-MS system

Procedure:

  • Metabolite Extraction from Plasma:

    • To 100 µL of plasma, add 200 µL of ice-cold 6% PCA to precipitate proteins.

    • Vortex and incubate on ice for 10 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Neutralize the supernatant with 3M KOH.

  • Metabolite Extraction from Tissue:

    • Homogenize the frozen tissue powder in 1 mL of 6% PCA.

    • Centrifuge and neutralize the supernatant as described for plasma.

  • Separation of Glucose and Alanine:

    • Apply the neutralized extract to a tandem column of cation and anion exchange resins to separate glucose (elutes in the water wash) and alanine (retained on the cation resin).

    • Elute alanine from the cation exchange resin with 2M ammonium (B1175870) hydroxide.

    • Lyophilize the separated fractions.

  • Derivatization:

    • For glucose, prepare the aldonitrile pentaacetate derivative.

    • For alanine, prepare the tert-butyldimethylsilyl (TBDMS) derivative by reacting the dried sample with MTBSTFA in acetonitrile (B52724) at 100°C for 1 hour.

  • GC-MS Analysis:

    • Inject the derivatized samples into the GC-MS.

    • Use selected ion monitoring (SIM) to monitor the ion pairs for unlabeled and labeled alanine (e.g., m/z 260 and 264 for the [M-57]+ fragment of TBDMS-alanine) and glucose.

    • Calculate the isotopic enrichment as the ratio of the labeled to unlabeled ion abundance.

Visualizations

Metabolic Fate of this compound

Alanine_Metabolism cluster_blood Bloodstream cluster_liver Hepatocyte Alanine-d4_infused This compound (Infused Tracer) Alanine-d4_cell Alanine-d4 Alanine-d4_infused->Alanine-d4_cell Uptake Pyruvate-d3 Pyruvate-d3 Alanine-d4_cell->Pyruvate-d3 Alanine Transaminase Glucose-d Glucose-d1/d2 Pyruvate-d3->Glucose-d Gluconeogenesis Acetyl-CoA-d2 Acetyl-CoA-d2 Pyruvate-d3->Acetyl-CoA-d2 Pyruvate Dehydrogenase OAA Oxaloacetate Pyruvate-d3->OAA Pyruvate Carboxylase Glucose-d->Alanine-d4_infused Release to Blood TCA_cycle TCA Cycle Acetyl-CoA-d2->TCA_cycle OAA->TCA_cycle

Caption: Metabolic pathways traced by this compound.

Experimental Workflow for In-Vivo Metabolic Tracing

Experimental_Workflow cluster_animal_prep Animal Preparation cluster_infusion Tracer Infusion cluster_sampling Sample Collection cluster_analysis Sample Analysis Fasting Overnight Fasting Anesthesia Anesthesia Fasting->Anesthesia Catheterization Catheter Implantation Anesthesia->Catheterization Priming_Dose Bolus Priming Dose of Alanine-d4 Catheterization->Priming_Dose Constant_Infusion Constant Infusion of Alanine-d4 Priming_Dose->Constant_Infusion Blood_Sampling Serial Blood Sampling Constant_Infusion->Blood_Sampling Tissue_Harvesting Tissue Harvesting at Endpoint Constant_Infusion->Tissue_Harvesting Metabolite_Extraction Metabolite Extraction Blood_Sampling->Metabolite_Extraction Tissue_Harvesting->Metabolite_Extraction Derivatization Derivatization Metabolite_Extraction->Derivatization MS_Analysis GC-MS or LC-MS/MS Analysis Derivatization->MS_Analysis Data_Analysis Isotopic Enrichment Calculation MS_Analysis->Data_Analysis

Caption: Workflow for in-vivo studies with Alanine-d4.

Logical Relationship of Data Interpretation

Data_Interpretation Tracer_Infusion Infusion of This compound Enrichment_Measurement Measure Isotopic Enrichment in Plasma and Tissues (e.g., Alanine-d4, Glucose-d, TCA intermediates) Tracer_Infusion->Enrichment_Measurement Metabolic_Flux_Calculation Calculate Metabolic Fluxes Enrichment_Measurement->Metabolic_Flux_Calculation Alanine_Turnover Alanine Turnover Rate Metabolic_Flux_Calculation->Alanine_Turnover Gluconeogenesis_Rate Rate of Gluconeogenesis from Alanine Metabolic_Flux_Calculation->Gluconeogenesis_Rate TCA_Flux TCA Cycle Flux Metabolic_Flux_Calculation->TCA_Flux Physiological_Interpretation Physiological/Pathophysiological Interpretation Alanine_Turnover->Physiological_Interpretation Gluconeogenesis_Rate->Physiological_Interpretation TCA_Flux->Physiological_Interpretation

Caption: Interpreting data from Alanine-d4 tracer studies.

Application Notes and Protocols for Quantification of Alanine Metabolism with Alanine-2,3,3,3-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alanine (B10760859) is a non-essential amino acid central to key metabolic pathways, including the glucose-alanine cycle and the tricarboxylic acid (TCA) cycle. Its metabolism is often altered in various disease states, particularly in cancer, making it a crucial area of investigation for both basic research and therapeutic development. Stable isotope tracing using deuterated analogs of metabolites, such as Alanine-2,3,3,3-d4, coupled with mass spectrometry, provides a powerful tool for quantitatively tracking the metabolic fate of alanine in biological systems.[1][2] This approach allows for the precise measurement of metabolic fluxes, offering deep insights into cellular physiology and pathology.[3]

This compound is a stable isotope-labeled version of L-alanine where four hydrogen atoms have been replaced with deuterium.[2] This mass shift of +4 Da allows for its distinction from endogenous, unlabeled (M+0) alanine, enabling the tracing of its incorporation into downstream metabolites.[4] These application notes provide detailed protocols for utilizing this compound to quantify alanine metabolism in cell culture, along with data presentation guidelines and visualizations of the relevant metabolic pathways.

Key Metabolic Pathways Involving Alanine

Alanine plays a significant role in two major metabolic pathways: the Glucose-Alanine Cycle and as an anaplerotic substrate for the Tricarboxylic Acid (TCA) Cycle.

The Glucose-Alanine Cycle

The glucose-alanine cycle is an intercellular pathway that facilitates the transport of nitrogen from peripheral tissues, such as muscle, to the liver in a non-toxic form.[5][6] In this cycle, glucose is taken up by muscle tissue and undergoes glycolysis to produce pyruvate (B1213749). Pyruvate is then transaminated by alanine aminotransferase (ALT) to form alanine, utilizing an amino group from the catabolism of branched-chain amino acids. Alanine is released into the bloodstream and transported to the liver. In the liver, the reverse reaction occurs: alanine is converted back to pyruvate, and the amino group is transferred to α-ketoglutarate to form glutamate, which then enters the urea (B33335) cycle. The pyruvate in the liver can then be used for gluconeogenesis to produce glucose, which is released back into the circulation and can be taken up by peripheral tissues, thus completing the cycle.

Glucose_Alanine_Cycle cluster_muscle Muscle cluster_liver Liver Glucose_M Glucose Pyruvate_M Pyruvate Glucose_M->Pyruvate_M Glycolysis Alanine_M Alanine-d4 Pyruvate_M->Alanine_M ALT Alanine_L Alanine-d4 Alanine_M->Alanine_L Bloodstream BCAA Branched-Chain Amino Acids Glutamate_M Glutamate BCAA->Glutamate_M Transamination aKG_M α-Ketoglutarate Glutamate_M->aKG_M ALT Glucose_L Glucose Glucose_L->Glucose_M Bloodstream Pyruvate_L Pyruvate-d3 Pyruvate_L->Glucose_L Gluconeogenesis Alanine_L->Pyruvate_L ALT Glutamate_L Glutamate Alanine_L->Glutamate_L ALT Urea Urea aKG_L α-Ketoglutarate Glutamate_L->Urea Urea Cycle Glutamate_L->aKG_L

Figure 1: The Glucose-Alanine Cycle.
Alanine Anaplerosis and the TCA Cycle

Anaplerosis refers to the replenishment of intermediates in a metabolic pathway. Alanine can serve as an anaplerotic substrate for the TCA cycle.[7][8] Upon entering the cell, this compound can be converted to Pyruvate-d3 by alanine aminotransferase. This labeled pyruvate can then enter the TCA cycle through two primary routes:

  • Pyruvate Dehydrogenase (PDH): Pyruvate is decarboxylated to form Acetyl-CoA, which then condenses with oxaloacetate to form citrate.

  • Pyruvate Carboxylase (PC): Pyruvate is carboxylated to form oxaloacetate, directly replenishing a key TCA cycle intermediate.

The entry of labeled carbon (or in this case, the deuterated methyl group) into the TCA cycle can be traced through the various intermediates, providing insights into the activity of these pathways.

TCA_Cycle_Anaplerosis Alanine_d4 Alanine-d4 Pyruvate_d3 Pyruvate-d3 Alanine_d4->Pyruvate_d3 ALT AcetylCoA_d3 Acetyl-CoA-d3 Pyruvate_d3->AcetylCoA_d3 PDH Oxaloacetate Oxaloacetate Pyruvate_d3->Oxaloacetate PC Citrate Citrate AcetylCoA_d3->Citrate Oxaloacetate->Citrate Isocitrate Isocitrate Citrate->Isocitrate TCA Cycle aKG α-Ketoglutarate Isocitrate->aKG TCA Cycle SuccinylCoA Succinyl-CoA aKG->SuccinylCoA TCA Cycle Succinate Succinate SuccinylCoA->Succinate TCA Cycle Fumarate Fumarate Succinate->Fumarate TCA Cycle Malate Malate Fumarate->Malate TCA Cycle Malate->Oxaloacetate TCA Cycle Experimental_Workflow Start Start: Seed Cells in Culture Plates Labeling Metabolic Labeling with Alanine-d4 Start->Labeling Quenching Quench Metabolism & Extract Metabolites Labeling->Quenching Drying Dry Metabolite Extracts Quenching->Drying LCMS LC-MS/MS Analysis Drying->LCMS DataAnalysis Data Analysis: Mass Isotopologue Distribution LCMS->DataAnalysis FluxCalculation Metabolic Flux Calculation DataAnalysis->FluxCalculation End End: Quantified Metabolic Fluxes FluxCalculation->End

References

Unveiling Protein Dynamics: Alanine-2,3,3,3-d4 in Protein Biosynthesis Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of Alanine-2,3,3,3-d4, a stable isotope-labeled amino acid, in the field of protein biosynthesis research. This powerful tool enables precise and quantitative analysis of protein turnover, synthesis, and degradation, offering critical insights for basic research and drug development.

Application Notes

This compound serves as a robust tracer in metabolic labeling experiments, primarily in two key methodologies: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for quantitative proteomics and in vivo labeling studies using deuterated water (D₂O) for determining protein synthesis rates.

1. Quantitative Proteomics with SILAC

In the SILAC methodology, cells are cultured in media where a standard "light" amino acid is replaced with a "heavy" isotopic counterpart, such as this compound.[1] As cells grow and synthesize proteins, this heavy-labeled alanine (B10760859) is incorporated into the proteome.[1] By comparing the mass spectra of peptides from cells grown in "light" and "heavy" media, researchers can accurately quantify differences in protein abundance between different experimental conditions. While arginine and lysine (B10760008) are the most common amino acids used in SILAC, deuterated alanine can be a valuable alternative or complementary tool, particularly for studying proteins with a high alanine content or for specific research questions where arginine or lysine metabolism may be altered.[2]

2. In Vivo Protein Synthesis and Turnover Studies

This compound can be used as an internal standard for mass spectrometry to accurately quantify alanine and trace its metabolic pathways.[3] A common in vivo approach involves the administration of deuterated water (D₂O), which leads to the deuterium (B1214612) labeling of nonessential amino acids like alanine through metabolic processes.[4][5] The rate of incorporation of deuterium into protein-bound alanine provides a direct measure of protein synthesis rates.[4] This method is advantageous as it is non-invasive and can be used to study protein dynamics in whole organisms over time.[6]

Quantitative Data Presentation

The following tables summarize quantitative data from studies utilizing deuterated alanine to measure protein synthesis and turnover.

Table 1: Deuterium Enrichment in Free Alanine Following Deuterated Water (D₂O) Administration in Rats

This table illustrates the kinetics of deuterium labeling in plasma free alanine after D₂O administration, demonstrating the rapid equilibration of the label. The data is adapted from studies measuring protein synthesis rates in vivo.

Time (hours)Plasma Water Enrichment (%)Plasma Free Alanine Enrichment (%)Alanine/Water Enrichment Ratio
21.254.83.84
41.285.03.91
81.305.24.00
241.325.34.02
801.355.54.07

Data adapted from studies on in vivo protein synthesis using deuterated water. The enrichment values are representative and may vary based on experimental conditions.

Table 2: Protein Synthesis Rates in Different Tissues Determined by Deuterated Alanine Incorporation

This table presents the fractional synthesis rates (FSR) of mixed proteins in various rat tissues, calculated from the incorporation of deuterium-labeled alanine.[4]

TissueFractional Synthesis Rate (% per hour)
Liver2.5
Plasma Proteins1.8
Heart0.15
Skeletal Muscle0.08

These values highlight the significant differences in protein turnover rates between tissues.

Experimental Protocols

Protocol 1: SILAC using this compound for Quantitative Proteomics

This protocol provides a general framework for a SILAC experiment using deuterated alanine. Optimization for specific cell lines and experimental goals is recommended.

Materials:

  • Cell line of interest

  • SILAC-grade cell culture medium deficient in alanine

  • "Light" L-Alanine

  • "Heavy" L-Alanine-2,3,3,3-d4

  • Dialyzed fetal bovine serum (dFBS)

  • Standard cell culture reagents and equipment

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • Reagents for protein reduction, alkylation, and tryptic digestion

  • Mass spectrometer (e.g., Orbitrap)

Procedure:

  • Cell Culture and Labeling:

    • Culture cells for at least five to six doublings in either "light" medium (supplemented with normal L-alanine) or "heavy" medium (supplemented with L-Alanine-2,3,3,3-d4) to ensure complete incorporation of the labeled amino acid.[7]

    • Use dFBS to minimize the presence of unlabeled alanine.

  • Experimental Treatment:

    • Apply the desired experimental treatment to one of the cell populations (e.g., drug treatment to the "heavy" labeled cells and vehicle control to the "light" labeled cells).

  • Cell Lysis and Protein Extraction:

    • Harvest and wash the cells with ice-cold PBS.

    • Lyse the cells in lysis buffer.

    • Quantify the protein concentration of each lysate.

  • Sample Mixing and Preparation:

    • Mix equal amounts of protein from the "light" and "heavy" cell lysates.

    • Reduce disulfide bonds with DTT and alkylate with iodoacetamide.

    • Digest the protein mixture with trypsin overnight.

  • Mass Spectrometry Analysis:

    • Analyze the resulting peptide mixture by LC-MS/MS.

  • Data Analysis:

    • Use specialized software (e.g., MaxQuant) to identify peptides and quantify the relative abundance of "heavy" and "light" peptides based on their mass-to-charge ratios and signal intensities.

Protocol 2: In Vivo Measurement of Protein Synthesis using Deuterated Water (D₂O)

This protocol outlines the key steps for measuring protein synthesis rates in vivo by labeling with D₂O and analyzing deuterium incorporation into protein-bound alanine.

Materials:

  • Experimental animals (e.g., rats, mice)

  • Deuterated water (D₂O, 99.8%)

  • Sterile saline

  • Blood and tissue collection supplies

  • Gas chromatograph-mass spectrometer (GC-MS)

  • Reagents for protein hydrolysis and amino acid derivatization

Procedure:

  • D₂O Administration:

    • Administer an initial loading dose of D₂O (e.g., intraperitoneal injection of 99.8% D₂O in sterile saline to achieve ~2-3% body water enrichment).

    • Provide drinking water enriched with a lower percentage of D₂O (e.g., 4%) to maintain a stable body water enrichment.[4]

  • Sample Collection:

    • Collect blood and tissue samples at various time points.

    • Separate plasma and store all samples at -80°C.

  • Measurement of Body Water Enrichment:

    • Determine the D₂O enrichment in plasma by exchanging the deuterium with a reporter molecule and analyzing by GC-MS.

  • Protein Hydrolysis and Alanine Isolation:

    • Isolate total protein from tissues.

    • Hydrolyze the protein to its constituent amino acids (e.g., acid hydrolysis).

    • Isolate alanine from the hydrolysate using chromatography.

  • Measurement of Alanine Enrichment:

    • Derivatize the isolated alanine.

    • Measure the deuterium enrichment in the derivatized alanine by GC-MS.

  • Calculation of Protein Synthesis Rate:

    • Calculate the fractional synthesis rate (FSR) using the precursor-product principle, where the enrichment of body water serves as the precursor enrichment and the incorporation of deuterium into protein-bound alanine represents the product enrichment.

Visualizations

SILAC_Workflow cluster_labeling Cell Culture & Labeling cluster_experiment Experimental Treatment cluster_processing Sample Processing cluster_analysis Analysis light Light Medium (+ L-Alanine) control Control light->control heavy Heavy Medium (+ Alanine-d4) treatment Treatment heavy->treatment mix Mix Lysates (1:1) control->mix treatment->mix digest Protein Digestion mix->digest lcms LC-MS/MS Analysis digest->lcms data Data Analysis (Quantification) lcms->data

Caption: SILAC Experimental Workflow using this compound.

D2O_Labeling_Workflow cluster_in_vivo In Vivo Labeling cluster_precursor Precursor Analysis cluster_product Product Analysis cluster_calculation Calculation d2o D2O Administration sampling Time-course Sample Collection (Blood, Tissues) d2o->sampling plasma Plasma Water Enrichment (GC-MS) sampling->plasma hydrolysis Protein Hydrolysis sampling->hydrolysis fsr Fractional Synthesis Rate (FSR) plasma->fsr alanine_iso Alanine Isolation hydrolysis->alanine_iso alanine_enrich Alanine Enrichment (GC-MS) alanine_iso->alanine_enrich alanine_enrich->fsr

Caption: In Vivo D₂O Labeling Workflow for Protein Synthesis Measurement.

Metabolic_Labeling_Principle cluster_pool Amino Acid Pool cluster_synthesis Protein Biosynthesis cluster_proteome Cellular Proteome light_aa Light Alanine ribosome Ribosome light_aa->ribosome heavy_aa Heavy Alanine-d4 heavy_aa->ribosome light_protein Light Protein ribosome->light_protein incorporation heavy_protein Heavy Protein ribosome->heavy_protein incorporation

Caption: Principle of Metabolic Labeling with this compound.

References

Application Notes and Protocols for Alanine-2,3,3,3-d4 in Monitoring Muscle Protein Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dynamic process of muscle protein synthesis (MPS) is a cornerstone of muscle physiology, influencing muscle mass maintenance, hypertrophy, and atrophy. Accurate measurement of MPS is therefore critical in various research fields, including sports science, nutrition, aging, and the development of therapeutics for muscle-wasting disorders. Stable isotope tracers, such as Alanine-2,3,3,3-d4, offer a powerful and safe methodology to quantify MPS in vivo. This document provides detailed application notes and protocols for the use of this compound in monitoring muscle protein synthesis.

This compound is a non-radioactive, stable isotope-labeled form of the amino acid alanine (B10760859). When introduced into a biological system, it acts as a tracer that gets incorporated into newly synthesized proteins. By measuring the rate of its incorporation into muscle protein, researchers can calculate the fractional synthetic rate (FSR) of muscle proteins, providing a quantitative measure of MPS. While the administration of deuterated water (D₂O) to generate in vivo labeled alanine is a common approach, the direct infusion of this compound allows for a more direct measurement of the precursor pool enrichment.[1][2]

Principle of the Method

The methodology is based on the precursor-product principle. The stable isotope-labeled amino acid (the "tracer") is introduced into the free amino acid pool (the "precursor" pool) within the body. This labeled amino acid is then available for incorporation into newly synthesized proteins (the "product"). By measuring the enrichment of the tracer in both the precursor pool (typically plasma or intracellular fluid) and the product (muscle protein) over a defined period, the rate of protein synthesis can be calculated.

Advantages of Using this compound

  • Safety: As a stable isotope, this compound is non-radioactive and safe for use in human subjects.

  • High Sensitivity: Modern mass spectrometry techniques allow for the detection of very low levels of isotopic enrichment, enabling precise measurements of MPS.[3]

  • Direct Precursor Measurement: Direct infusion of deuterated alanine allows for a more straightforward determination of the precursor enrichment compared to indirect methods like D₂O administration.

  • Versatility: The methodology can be applied to study the effects of various interventions, such as exercise, nutrition, and pharmacological agents, on muscle protein synthesis.

Quantitative Data Summary

The fractional synthesis rate (FSR) of muscle protein can vary based on factors such as age, nutritional state, and physical activity. The following table summarizes representative FSR values from studies using stable isotope tracers to measure muscle protein synthesis.

ConditionSubject GroupMuscleTracer(s)Fractional Synthesis Rate (%/hour)Reference(s)
Post-absorptive (Fasted)Older adultsQuadriceps[5,5,5-²H₃]leucine0.063 ± 0.005[4][5]
Post-absorptive (Fasted)Older adultsQuadriceps[ring-¹³C₆]phenylalanine0.051 ± 0.004[4][5]
Fed (Mixed Meal)Older adultsQuadriceps[5,5,5-²H₃]leucine0.080 ± 0.007[4][5]
Fed (Mixed Meal)Older adultsQuadriceps[ring-¹³C₆]phenylalanine0.066 ± 0.005[4][5]
Post-absorptive (Fasted)Young menVastus lateralis[ring-²H₅]phenylalanine0.025 ± 0.008[6]
Postprandial (Milk protein)Young menVastus lateralis[ring-²H₅]phenylalanine0.045 ± 0.004[6]
Non-exercised LegYoung menVastus lateralisD₂O (measuring d-alanine)~0.06[7]
Exercised Leg (0-2 days post)Young menVastus lateralisD₂O (measuring d-alanine)~0.082[7]

Signaling Pathway in Muscle Protein Synthesis

The PI3K/Akt/mTOR signaling pathway is a central regulator of muscle protein synthesis.[[“]][9][10] Growth factors, nutrients (particularly amino acids), and mechanical stimuli activate this pathway, leading to the phosphorylation of downstream targets that promote the initiation and elongation phases of translation.

PI3K_Akt_mTOR_Pathway GrowthFactors Growth Factors (e.g., IGF-1) PI3K PI3K GrowthFactors->PI3K AminoAcids Amino Acids mTORC1 mTORC1 AminoAcids->mTORC1 MechanicalStimuli Mechanical Stimuli MechanicalStimuli->PI3K Akt Akt PI3K->Akt Akt->mTORC1 S6K1 p70S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 | Ribosome Ribosome S6K1->Ribosome Biogenesis eIF4E eIF4E _4EBP1->eIF4E | ProteinSynthesis Muscle Protein Synthesis eIF4E->ProteinSynthesis Translation Initiation Ribosome->ProteinSynthesis

PI3K/Akt/mTOR Signaling Pathway for Muscle Protein Synthesis.

Experimental Workflow

The following diagram outlines the general workflow for a muscle protein synthesis study using a primed, continuous infusion of this compound.

MPS_Workflow cluster_pre Pre-Infusion cluster_infusion Infusion cluster_sampling Sampling cluster_analysis Analysis cluster_calculation Calculation BaselineBlood Baseline Blood Sample PrimingDose Priming Dose of This compound BaselineBlood->PrimingDose BaselineBiopsy Baseline Muscle Biopsy BaselineBiopsy->PrimingDose ContinuousInfusion Continuous Infusion of This compound PrimingDose->ContinuousInfusion BloodSampling Periodic Blood Sampling ContinuousInfusion->BloodSampling FinalBiopsy Final Muscle Biopsy BloodSampling->FinalBiopsy PlasmaProcessing Plasma Processing (Precursor Enrichment) BloodSampling->PlasmaProcessing MuscleProcessing Muscle Processing (Product Enrichment) FinalBiopsy->MuscleProcessing MassSpec Mass Spectrometry (GC-MS or LC-MS/MS) PlasmaProcessing->MassSpec MuscleProcessing->MassSpec FSR_Calc Fractional Synthesis Rate (FSR) Calculation MassSpec->FSR_Calc

Experimental Workflow for MPS Measurement.

Detailed Experimental Protocols

Protocol 1: Primed, Continuous Infusion of this compound

This protocol is adapted from established stable isotope infusion methodologies.

1. Subject Preparation:

  • Subjects should fast overnight (8-10 hours) prior to the study.

  • A catheter is inserted into an antecubital vein for tracer infusion and another catheter is inserted into a contralateral hand or wrist vein, which is heated, for arterialized venous blood sampling.

2. Tracer Preparation:

  • Sterile this compound is dissolved in sterile 0.9% saline.

  • The priming dose is calculated to rapidly achieve isotopic steady state in the plasma alanine pool. A common approach is to prime with an amount equivalent to 60-90 minutes of the continuous infusion rate.

  • The continuous infusion solution is prepared to deliver the tracer at a constant rate (e.g., 0.05-0.1 mg/kg/min, to be optimized based on the specific study design).

3. Infusion and Sampling:

  • A baseline blood sample and a muscle biopsy from the vastus lateralis are collected before the infusion begins.

  • The priming dose of this compound is administered as a bolus over 2-3 minutes.

  • Immediately following the priming dose, the continuous infusion is started and maintained for the duration of the study (typically 3-6 hours).

  • Arterialized venous blood samples are collected at regular intervals (e.g., every 30-60 minutes) to monitor plasma alanine enrichment.

  • At the end of the infusion period, a final muscle biopsy is taken from a separate incision site on the same leg.

Protocol 2: Sample Processing

1. Blood Sample Processing:

  • Blood samples are collected in heparinized tubes and immediately centrifuged at 4°C to separate plasma.

  • Plasma is deproteinized by adding a known volume of a precipitating agent (e.g., perchloric acid or ethanol).

  • The supernatant containing free amino acids is collected after centrifugation and stored at -80°C until analysis.

2. Muscle Biopsy Processing:

  • Muscle tissue is immediately blotted to remove excess blood, frozen in liquid nitrogen, and stored at -80°C.

  • The frozen muscle sample is weighed and then homogenized in a suitable buffer.

  • The homogenate is centrifuged to separate the myofibrillar and sarcoplasmic protein fractions.

  • The protein pellet is washed multiple times to remove free intracellular amino acids.

  • The washed protein pellet is hydrolyzed in strong acid (e.g., 6M HCl) at 110°C for 18-24 hours to break it down into its constituent amino acids.[11]

  • The amino acid hydrolysate is then purified, typically using cation-exchange chromatography.[11]

Protocol 3: Mass Spectrometry Analysis

1. Derivatization:

  • The amino acid samples (from plasma and muscle hydrolysates) are chemically derivatized to make them volatile for gas chromatography-mass spectrometry (GC-MS) analysis. A common derivatization for alanine is the N-acetyl-n-propyl (NAP) ester or the N-methoxycarbonyl methyl ester (MCME).[11]

2. GC-MS Analysis:

  • The derivatized samples are injected into a GC-MS system.

  • The gas chromatograph separates the derivatized amino acids.

  • The mass spectrometer is operated in selected ion monitoring (SIM) mode to measure the abundance of the unlabeled (m/z) and labeled (m/z+4 for d4-alanine) ions of the derivatized alanine.

3. Calculation of Fractional Synthesis Rate (FSR):

  • The enrichment of this compound in the plasma (precursor) and muscle protein (product) is determined from the mass spectrometer data.

  • The FSR is calculated using the following formula:

Limitations and Considerations

  • Precursor Pool Definition: The choice of the precursor pool (plasma vs. intracellular) can influence the calculated FSR. While plasma enrichment is easier to measure, intracellular enrichment is considered a more accurate representation of the true precursor for protein synthesis.

  • Steady State: The calculation of FSR assumes a steady state of isotopic enrichment in the precursor pool. The priming dose is crucial for achieving this rapidly.

  • Analytical Precision: Accurate and precise measurement of low levels of isotopic enrichment requires sensitive mass spectrometry instrumentation and rigorous analytical procedures.[3]

  • Invasiveness: The requirement for muscle biopsies makes the procedure invasive.

Conclusion

The use of this compound as a stable isotope tracer provides a robust and reliable method for quantifying muscle protein synthesis in humans. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers and drug development professionals to effectively utilize this powerful technique in their studies of muscle metabolism. Careful consideration of the experimental design, sample processing, and analytical methods is essential for obtaining accurate and meaningful results.

References

Application Notes and Protocols: Use of Alanine-2,3,3,3-d4 in Diabetes Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diabetes mellitus is a metabolic disorder characterized by hyperglycemia resulting from defects in insulin (B600854) secretion, insulin action, or both. A key contributor to hyperglycemia in diabetes, particularly type 2 diabetes, is an elevated rate of hepatic gluconeogenesis, the metabolic pathway that results in the generation of glucose from non-carbohydrate carbon substrates. Alanine (B10760859) is a primary gluconeogenic amino acid, and its conversion to glucose is often dysregulated in diabetic states.

Alanine-2,3,3,3-d4 is a stable isotope-labeled form of alanine that serves as a powerful tool for tracing the metabolic fate of alanine in vivo. By introducing this labeled compound, researchers can accurately quantify the rate of alanine turnover and its contribution to gluconeogenesis. This is achieved through techniques such as isotope-assisted metabolic flux analysis (iMFA) coupled with mass spectrometry. These studies are crucial for understanding the pathophysiology of diabetes and for the development of novel therapeutic agents that target hepatic glucose production. This document provides detailed application notes and protocols for the use of this compound in diabetes research.[1][2]

Core Applications in Diabetes Research

The primary application of this compound in diabetes research is to serve as a metabolic tracer to quantify key metabolic fluxes that are often altered in diabetic conditions.[1][2]

Key applications include:

  • Quantification of whole-body alanine turnover: To determine the rate at which alanine is released into and cleared from the circulation.

  • Measurement of the rate of gluconeogenesis from alanine: To specifically assess the contribution of alanine to hepatic glucose production.

  • Investigation of the regulation of alanine metabolism: To understand how hormones like insulin and glucagon (B607659), and therapeutic interventions, affect alanine flux and its conversion to glucose.[3][4][5]

  • Elucidation of the mechanism of action of anti-diabetic drugs: To determine if a compound's glucose-lowering effect is mediated through the inhibition of gluconeogenesis from amino acids.

Data Presentation: Quantitative Insights

The use of this compound allows for the precise quantification of metabolic rates. Below are tables summarizing typical quantitative data obtained from studies comparing individuals with and without diabetes.

Table 1: Alanine Kinetics in Diabetic vs. Healthy Subjects

ParameterHealthy ControlType 2 DiabetesReference
Alanine Turnover Rate (μmol/kg/min)~4.5 - 5.5~6.0 - 7.5[6]
Fractional Contribution of Alanine to Glucose Production (%)~5 - 10~15 - 25[6]
Hepatic Alanine Uptake (μmol/kg/min)~3.0~6.0[7]

Table 2: Gluconeogenesis Rates in Diabetic vs. Healthy Subjects

ParameterHealthy ControlType 2 DiabetesReference
Overall Gluconeogenesis Rate (μmol/kg/min)~3.6~12.7[8]
Contribution of Gluconeogenesis to Hepatic Glucose Output (Fasting, %)~50 - 60>80[8][9]

Signaling Pathways and Experimental Workflows

Signaling Pathway of Alanine-driven Gluconeogenesis

The conversion of alanine to glucose in the liver is a critical pathway in glucose homeostasis and is tightly regulated by hormonal signals. In the diabetic state, insulin's suppressive effect on this pathway is diminished, while glucagon's stimulatory effect is often enhanced, leading to increased hepatic glucose output.

Regulation of Alanine-Driven Gluconeogenesis in Hepatocytes cluster_blood Bloodstream cluster_hepatocyte Hepatocyte Alanine_d4 This compound ALT Alanine Transaminase (ALT) Alanine_d4->ALT Enters Cell Glucose_d Labeled Glucose Insulin Insulin Insulin->ALT Inhibits GNG Gluconeogenesis Pathway Insulin->GNG Inhibits Glucagon Glucagon Glucagon->ALT Stimulates Glucagon->GNG Stimulates Pyruvate_d Labeled Pyruvate ALT->Pyruvate_d Transamination Pyruvate_d->GNG GNG->Glucose_d Exits Cell

Regulation of Alanine-Driven Gluconeogenesis.

Experimental Workflow for Metabolic Flux Analysis

The overall experimental workflow involves the infusion of the this compound tracer, collection of biological samples, and subsequent analysis to determine isotopic enrichment.

Experimental Workflow for Alanine-d4 Metabolic Flux Analysis A Subject Preparation (Fasting) B Primed-Constant Infusion of this compound A->B C Blood Sample Collection (Timed Intervals) B->C D Plasma Separation C->D E Metabolite Extraction & Protein Precipitation D->E F Derivatization E->F G GC-MS Analysis F->G H Data Analysis: Isotopic Enrichment Calculation G->H I Metabolic Flux Calculation H->I

Workflow for Alanine-d4 Metabolic Flux Analysis.

Experimental Protocols

The following protocols provide a general framework for conducting a metabolic flux study using this compound. Specific details may need to be optimized based on the experimental design and available instrumentation.

1. Protocol for In Vivo Tracer Infusion (Human Study)

  • Subject Preparation: Subjects should fast overnight (10-12 hours) to achieve a post-absorptive state. An intravenous catheter is placed in an antecubital vein for tracer infusion, and another catheter is placed in a contralateral hand vein, which is heated to obtain arterialized venous blood samples.

  • Tracer Preparation: Sterile this compound is dissolved in sterile saline. The concentration should be calculated to deliver the desired infusion rate.

  • Primed-Constant Infusion: A priming bolus of this compound is administered to rapidly achieve isotopic steady-state. This is immediately followed by a continuous infusion at a constant rate (e.g., 0.1-0.2 mg/kg/min) for a period of 2-3 hours.

  • Blood Sampling: Blood samples are collected at baseline (before tracer infusion) and at regular intervals (e.g., every 15-30 minutes) during the infusion period. Samples should be collected in tubes containing an anticoagulant (e.g., EDTA) and immediately placed on ice.

  • Plasma Separation: Blood samples are centrifuged at 4°C to separate plasma. The plasma is then stored at -80°C until analysis.

2. Protocol for Sample Preparation and GC-MS Analysis

  • Metabolite Extraction and Protein Precipitation:

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add 800 µL of a cold (-20°C) 8:1 methanol:water solution. This step precipitates proteins and extracts small molecule metabolites.

    • Vortex the mixture for 1 minute and incubate at -20°C for 30 minutes to enhance protein precipitation.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Transfer the supernatant containing the metabolites to a new tube.

  • Derivatization for GC-MS Analysis: Free amino acids are not volatile and require derivatization prior to GC-MS analysis. A common method is silylation.

    • Dry the supernatant under a stream of nitrogen gas or by speed vacuum centrifugation.

    • Add 50 µL of N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) and 50 µL of pyridine (B92270) to the dried extract.

    • Incubate the mixture at 60-80°C for 1-2 hours to form the t-butyldimethylsilyl (TBDMS) derivatives of the amino acids.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS system.

    • Use a suitable capillary column (e.g., DB-5ms) for chromatographic separation.

    • The mass spectrometer is operated in selected ion monitoring (SIM) mode to monitor the ions corresponding to the unenriched (m/z) and deuterated (m/z+4) forms of the alanine derivative.

  • Data Analysis:

    • The isotopic enrichment of alanine is calculated from the relative peak areas of the labeled and unlabeled alanine ions, after correcting for the natural abundance of isotopes.

    • Alanine turnover rate (Ra) is calculated using the steady-state isotope dilution equation: Ra = F / E, where F is the infusion rate of the tracer and E is the isotopic enrichment of plasma alanine at steady state.

    • The rate of appearance of glucose derived from alanine is determined by measuring the incorporation of the deuterium (B1214612) label into plasma glucose. This requires a separate derivatization of glucose (e.g., to its aldonitrile acetate (B1210297) derivative) and subsequent GC-MS analysis.

Conclusion

This compound is an invaluable tool for researchers in the field of diabetes. Its use in metabolic tracer studies allows for the precise and accurate quantification of alanine flux and its contribution to gluconeogenesis. The protocols and data presented here provide a foundation for designing and executing experiments aimed at understanding the complex metabolic dysregulation in diabetes and for evaluating the efficacy of novel therapeutic strategies. The ability to directly measure these key metabolic pathways in vivo provides critical insights that can accelerate the development of more effective treatments for diabetes.

References

Application Notes and Protocols for Alanine-2,3,3,3-d4 in Nutritional Science Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Alanine-2,3,3,3-d4 (L-Alanine-d4), a stable isotope-labeled amino acid, in nutritional science research. This document details its application in metabolic tracer studies, particularly for quantifying amino acid kinetics and their contribution to gluconeogenesis. Detailed experimental protocols and data interpretation guidelines are provided for researchers in academia and the pharmaceutical industry.

Introduction

Alanine (B10760859) plays a central role in intermediary metabolism, acting as a key link between carbohydrate and amino acid metabolism. It is a major gluconeogenic precursor, transporting nitrogen from peripheral tissues to the liver in the glucose-alanine cycle. The use of stable isotope-labeled alanine, such as this compound, allows for the in vivo tracing of these metabolic pathways without the safety concerns associated with radioactive isotopes. By introducing a known amount of labeled alanine and monitoring its incorporation into various metabolites, researchers can quantify metabolic fluxes and gain insights into the regulation of these pathways in health and disease. This compound is a valuable tool in metabolomics, nutritional studies, and the development of therapeutic strategies for metabolic disorders.[1]

Key Applications in Nutritional Science

  • Quantification of Whole-Body Alanine Flux: Measuring the rate of appearance (Ra) of alanine in the systemic circulation, providing an index of whole-body protein breakdown and synthesis.

  • Assessment of Gluconeogenesis: Tracing the incorporation of the deuterium (B1214612) label from alanine into newly synthesized glucose, thereby quantifying the contribution of alanine to hepatic glucose production.

  • Amino Acid Kinetics and Metabolism: Studying the dynamic movement of alanine between different body compartments and its conversion to other metabolites.

  • Internal Standard for Mass Spectrometry: Due to its distinct mass, this compound is an ideal internal standard for the accurate quantification of endogenous alanine in biological samples.[1]

Data Presentation

The following tables summarize representative quantitative data from stable isotope tracer studies investigating alanine kinetics. Table 1 presents data from a study that used a deuterated alanine tracer to measure whole-body alanine flux in healthy subjects. Table 2 provides data on muscle protein fractional synthetic rates where this compound was used as a standard for the analysis.

Table 1: Whole-Body Alanine Flux in Healthy Postabsorptive Subjects

Isotopic TracerAlanine Flux (μmol·kg⁻¹·h⁻¹) (Mean ± SE)
[3,3,3-²H₃]alanine474 ± 41

Data adapted from Yang et al. (1984). This study highlights the kinetic data obtainable with deuterated alanine tracers.[2]

Table 2: Myofibrillar Protein Synthesis (MyoPS) Fractional Synthetic Rate (FSR) in Response to Exercise

Time PeriodNon-exercised Leg (%/day) (Mean ± SE)Exercised Leg (%/day) (Mean ± SE)
0–2 days1.45 ± 0.101.97 ± 0.13
0–4 days1.47 ± 0.061.96 ± 0.15
0–8 days1.35 ± 0.071.79 ± 0.12

Data adapted from Wilkinson et al. (2014). In this study, L-Alanine-2,3,3,3-d4 was used to create a standard curve for the accurate measurement of deuterium enrichment in protein-bound alanine.[3]

Experimental Protocols

Protocol 1: In Vivo Quantification of Whole-Body Alanine Flux

This protocol describes a primed, constant infusion of L-Alanine-2,3,3,3-d4 to measure whole-body alanine kinetics in human subjects.

1. Materials:

  • Sterile, pyrogen-free L-Alanine-2,3,3,3-d4 (isotopic purity >98%)
  • Sterile 0.9% saline solution
  • Infusion pump
  • Catheters for infusion and blood sampling
  • EDTA-containing blood collection tubes
  • Centrifuge
  • -80°C freezer for sample storage

2. Subject Preparation:

  • Subjects should fast overnight (10-12 hours) prior to the study.
  • Insert an intravenous catheter into a forearm vein for tracer infusion.
  • Insert a second catheter into a contralateral hand or forearm vein, which should be heated to arterialize the venous blood, for blood sampling.

3. Tracer Infusion:

  • Prepare the L-Alanine-2,3,3,3-d4 infusion solution in sterile saline.
  • Administer a priming bolus of the tracer to rapidly achieve isotopic steady state.
  • Immediately follow the bolus with a constant infusion of the tracer for a period of 2-3 hours.

4. Blood Sampling:

  • Collect baseline blood samples prior to the start of the infusion.
  • During the last 30 minutes of the infusion, collect blood samples at 10-minute intervals to confirm isotopic steady state.
  • Immediately place blood samples on ice, centrifuge at 4°C to separate plasma, and store the plasma at -80°C until analysis.

Protocol 2: Sample Preparation and GC-MS Analysis of Plasma Alanine Enrichment

This protocol details the procedure for determining the isotopic enrichment of L-Alanine-2,3,3,3-d4 in plasma samples.

1. Materials:

  • Plasma samples from the tracer infusion study
  • Internal standard (e.g., L-[¹³C₃]alanine)
  • 100% Ethanol
  • 0.5 M HCl
  • Ethyl acetate
  • Derivatization reagent (e.g., N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide - MTBSTFA)
  • Gas chromatograph-mass spectrometer (GC-MS)

2. Sample Preparation:

  • Thaw plasma samples on ice.
  • To 200 µL of plasma, add a known amount of the internal standard.
  • Precipitate plasma proteins by adding 800 µL of cold 100% ethanol.
  • Vortex and centrifuge to pellet the protein.
  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
  • Reconstitute the dried extract in 0.5 M HCl.
  • Remove lipids by extraction with ethyl acetate.
  • Isolate the aqueous phase and dry it completely.

3. Derivatization:

  • To the dried amino acid extract, add the derivatization reagent (e.g., MTBSTFA in a suitable solvent).
  • Incubate at a specified temperature and time to ensure complete derivatization of the amino acids to their volatile forms.

4. GC-MS Analysis:

  • Inject the derivatized sample into the GC-MS system.
  • Use a suitable GC column and temperature program to separate the derivatized amino acids.
  • Operate the mass spectrometer in selected ion monitoring (SIM) mode to monitor the ions corresponding to unlabeled alanine and L-Alanine-2,3,3,3-d4.
  • Create a standard curve using known concentrations of L-Alanine-2,3,3,3-d4 to accurately quantify its enrichment in the plasma samples.[3]

5. Calculation of Alanine Flux:

  • Alanine rate of appearance (Ra) can be calculated using the steady-state isotope dilution equation: Ra = F / (Ep) Where F is the tracer infusion rate and Ep is the isotopic enrichment of the tracer in plasma at steady state.

Visualizations

The following diagrams illustrate key metabolic pathways and experimental workflows relevant to the use of this compound in nutritional research.

Glucose_Alanine_Cycle cluster_muscle Muscle cluster_liver Liver Muscle_Glucose Glucose Muscle_Pyruvate Pyruvate Muscle_Glucose->Muscle_Pyruvate Glycolysis Muscle_Alanine Alanine Muscle_Pyruvate->Muscle_Alanine Alanine Transaminase Liver_Alanine Alanine Muscle_Alanine->Liver_Alanine Bloodstream Muscle_BCAA Branched-Chain Amino Acids Muscle_Glutamate Glutamate Muscle_BCAA->Muscle_Glutamate Transamination Muscle_aKeto α-Ketoglutarate Muscle_Glutamate->Muscle_aKeto Liver_Pyruvate Pyruvate Liver_Alanine->Liver_Pyruvate Alanine Transaminase Liver_Glutamate Glutamate Liver_Alanine->Liver_Glutamate Liver_Glucose Glucose Liver_Pyruvate->Liver_Glucose Gluconeogenesis Liver_Glucose->Muscle_Glucose Bloodstream Liver_Urea Urea Liver_Glutamate->Liver_Urea Urea Cycle Liver_aKeto α-Ketoglutarate Liver_aKeto->Liver_Glutamate

Caption: The Glucose-Alanine Cycle for nitrogen transport.

AMPK_Signaling Alanine L-Alanine Pyruvate Pyruvate Alanine->Pyruvate ALT Glutamate Glutamate Alanine->Glutamate TCA_Cycle TCA Cycle Pyruvate->TCA_Cycle alphaKG α-Ketoglutarate alphaKG->Glutamate ATP_Production Reduced ATP Production TCA_Cycle->ATP_Production AMP_ATP_Ratio Increased AMP/ATP Ratio ATP_Production->AMP_ATP_Ratio AMPK AMPK AMP_ATP_Ratio->AMPK Activates Gluconeogenesis Gluconeogenesis AMPK->Gluconeogenesis Inhibits Fatty_Acid_Synth Fatty Acid Synthesis AMPK->Fatty_Acid_Synth Inhibits

Caption: L-Alanine metabolism activates AMPK signaling.

Experimental_Workflow Subject_Prep Subject Preparation (Fasting, Catheterization) Tracer_Infusion Primed, Constant Infusion of L-Alanine-2,3,3,3-d4 Subject_Prep->Tracer_Infusion Blood_Sampling Arterialized Venous Blood Sampling Tracer_Infusion->Blood_Sampling Sample_Processing Plasma Separation and Storage at -80°C Blood_Sampling->Sample_Processing Metabolite_Extraction Protein Precipitation & Supernatant Extraction Sample_Processing->Metabolite_Extraction Derivatization Derivatization to Volatile Analytes (e.g., MTBSTFA) Metabolite_Extraction->Derivatization GCMS_Analysis GC-MS Analysis (Selected Ion Monitoring) Derivatization->GCMS_Analysis Data_Analysis Calculation of Isotopic Enrichment and Flux Rates GCMS_Analysis->Data_Analysis

References

Troubleshooting & Optimization

Technical Support Center: Alanine-2,3,3,3-d4 in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Alanine-2,3,3,3-d4. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the use of this compound as an internal standard in mass spectrometry applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in mass spectrometry?

This compound is a stable isotope-labeled (SIL) form of the amino acid L-alanine, where four hydrogen atoms have been replaced by deuterium (B1214612). Its primary application in mass spectrometry is as an internal standard (IS) for the accurate quantification of natural alanine (B10760859) in various biological matrices such as plasma, urine, and cell extracts.[1] By adding a known concentration of this compound to a sample, variations that can occur during sample preparation, chromatography, and ionization can be normalized, leading to more accurate and precise results.[2][3]

Q2: What are the ideal purity requirements for this compound when used as an internal standard?

For reliable and accurate quantification, it is crucial that the this compound used as an internal standard possesses high chemical and isotopic purity. The presence of unlabeled alanine as an impurity in the deuterated standard can lead to an overestimation of the analyte concentration.[3]

Purity TypeRecommended SpecificationRationale
Chemical Purity >99%Ensures that no other compounds are present that could interfere with the analysis.[3]
Isotopic Purity ≥98%Minimizes the contribution of the unlabeled analyte in the internal standard solution, which is critical for accurate quantification, especially at the lower limit of quantification.[3]

Q3: How many deuterium atoms are optimal for an internal standard like Alanine-d4?

Typically, a deuterated internal standard should contain between 2 and 10 deuterium atoms.[3] this compound, with four deuterium atoms, provides a sufficient mass shift (M+4) to distinguish it from the natural isotopic distribution of unlabeled alanine, thereby preventing cross-talk or isotopic interference.[1]

Troubleshooting Guides

This section addresses specific issues that users may encounter during their experiments with this compound, providing a logical approach to problem-solving.

Issue 1: Poor Precision and Inaccurate Quantification

  • Symptoms: High coefficient of variation (%CV) in quality control (QC) samples and inaccurate measurement of sample concentrations. The response ratio of the analyte to the internal standard is inconsistent.[3]

  • Possible Causes & Troubleshooting Steps:

    • Isotopic Exchange (H/D Exchange): Deuterium atoms on the internal standard can exchange with protons from the sample matrix or solvent. This is a potential issue for deuterated standards in general.

      • Recommendation: Maintain acidic conditions (pH 2.5-4.5) and low temperatures (0-4°C) during sample preparation and storage to minimize the rate of back-exchange.[3] Prepare samples immediately before analysis when possible.

    • Differential Matrix Effects: The analyte and internal standard may not be experiencing the same degree of ion suppression or enhancement from the sample matrix. While SIL internal standards are designed to co-elute and behave similarly to the analyte, chromatographic separation can sometimes occur.

      • Recommendation: Modify chromatographic conditions to ensure co-elution. A shallower gradient or minor adjustments to the mobile phase composition can help achieve better peak overlap.[3]

    • Contamination: The internal standard solution may be contaminated, or there may be an endogenous interference in the sample matrix.

      • Recommendation: Prepare a fresh stock solution of the internal standard. Analyze a blank matrix sample to check for interferences at the retention time of the analyte and internal standard.

Issue 2: Unexpected Peaks or Altered Mass Spectra

  • Symptoms: Observation of unexpected peaks in the chromatogram or a mass spectrum that does not correspond to the expected m/z of this compound.

  • Possible Causes & Troubleshooting Steps:

    • In-source Fragmentation: The deuterated internal standard may lose a deuterium atom in the ion source of the mass spectrometer, contributing to the signal of the unlabeled analyte.[3]

      • Recommendation: Optimize the ion source parameters, such as cone voltage or fragmentor voltage, to minimize in-source fragmentation.

    • Isotopic Impurity: The internal standard may contain a significant amount of the unlabeled analyte.

      • Recommendation: Assess the isotopic purity of the internal standard by analyzing a high-concentration solution and monitoring the mass transition of the unlabeled analyte. This contribution can be used to correct quantitative data.[3]

    • Formation of Adducts: this compound may form adducts with salts (e.g., sodium, potassium) present in the mobile phase or sample matrix, leading to ions with higher m/z values.

      • Recommendation: Use high-purity solvents and reagents for the mobile phase. Consider using a desalting step in the sample preparation if the matrix has a high salt concentration.

Issue 3: Chromatographic Peak Tailing or Splitting

  • Symptoms: The chromatographic peak for this compound is not symmetrical, showing tailing or splitting.

  • Possible Causes & Troubleshooting Steps:

    • Column Overload: Injecting too high a concentration of the internal standard can lead to peak distortion.

      • Recommendation: Reduce the concentration of the this compound working solution.

    • Secondary Interactions: The analyte may be interacting with active sites on the column stationary phase.

      • Recommendation: Ensure the mobile phase pH is appropriate for the analysis of amino acids. The addition of a small amount of a competing agent to the mobile phase may also help.

    • Injection Solvent Mismatch: If the injection solvent is significantly stronger than the initial mobile phase, peak distortion can occur.

      • Recommendation: Whenever possible, dissolve the standards and samples in the initial mobile phase.

Experimental Protocols

Protocol 1: Assessment of Isotopic Exchange (H/D Exchange)

This protocol helps determine if deuterium-hydrogen exchange is occurring under your experimental conditions.

  • Prepare two solutions:

    • Solution A: A mixture of unlabeled alanine and this compound in the initial mobile phase or sample reconstitution solvent.

    • Solution B: this compound only, in the same solvent as Solution A.

  • Initial Analysis: Inject both solutions at the beginning of your analytical run (t=0) and record the peak areas for both the analyte and the internal standard.

  • Incubation: Store aliquots of both solutions under the same conditions as your samples in the autosampler.

  • Time-Point Analysis: Re-inject the solutions at various time points (e.g., 4, 8, 12, 24 hours).

  • Data Analysis:

    • In Solution A, monitor the ratio of the analyte to the internal standard. A significant change in this ratio over time may indicate isotopic exchange.[3]

    • In Solution B, monitor for any increase in a signal at the mass transition of the unlabeled analyte, which would be a direct indicator of H/D exchange.[3]

Visualizations

Below are diagrams illustrating key concepts and workflows relevant to the use of this compound in mass spectrometry.

cluster_0 Troubleshooting Workflow for Inaccurate Quantification Start Inaccurate Quantification or High %CV Check_IS_Purity Verify Chemical and Isotopic Purity of IS Start->Check_IS_Purity Check_IS_Purity->Start Impure Check_HD_Exchange Assess for H/D Back-Exchange Check_IS_Purity->Check_HD_Exchange Purity OK Check_HD_Exchange->Start Exchange Occurring Optimize_Chroma Optimize Chromatography for Co-elution Check_HD_Exchange->Optimize_Chroma No Exchange Optimize_Chroma->Start Separation Persists Check_Matrix Investigate Matrix Effects Optimize_Chroma->Check_Matrix Co-elution Achieved Check_Matrix->Start Significant Matrix Effects Solution Accurate Quantification Check_Matrix->Solution Matrix Effects Mitigated

Caption: A logical workflow for troubleshooting inaccurate quantification.

cluster_1 General LC-MS/MS Workflow with Internal Standard Sample_Prep Sample Preparation (+ Alanine-d4 IS) LC_Separation LC Separation Sample_Prep->LC_Separation MS_Ionization Mass Spectrometry (Ionization) LC_Separation->MS_Ionization MS_Detection MS/MS Detection (Analyte + IS) MS_Ionization->MS_Detection Data_Analysis Data Analysis (Ratio of Analyte/IS) MS_Detection->Data_Analysis Quantification Final Quantification Data_Analysis->Quantification

Caption: A typical experimental workflow for quantitative analysis.

cluster_2 Potential Fragmentation of Protonated Alanine-d4 (Illustrative) Parent [M+H]+ m/z 94.1 Fragment1 Loss of H2O (or D2O/HDO) Parent->Fragment1 -18/19/20 Da Fragment2 Loss of COOH (or COOD) Parent->Fragment2 -45/46 Da Fragment3 Loss of NH3 (or NDH2 etc.) Parent->Fragment3 -17/18/19 Da

Caption: Potential fragmentation pathways for protonated Alanine-d4.

References

Technical Support Center: Optimizing Derivatization Protocols for Alanine-2,3,3,3-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing derivatization protocols of Alanine-2,3,3,3-d4. This compound is a stable isotope-labeled internal standard crucial for accurate quantification in mass spectrometry-based metabolomics and metabolic pathway tracing.[1][2][3] Proper derivatization is a critical step to ensure the volatility and thermal stability required for gas chromatography-mass spectrometry (GC-MS) analysis.[4][5][6]

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound necessary for GC-MS analysis?

A1: Alanine (B10760859), including its deuterated form, is a polar and non-volatile compound due to its amino and carboxyl functional groups.[4][7] Direct injection into a gas chromatograph would lead to poor chromatographic performance, including peak tailing and potential decomposition in the hot injector.[5][7] Derivatization converts these polar groups into less polar and more volatile derivatives, making them suitable for GC-MS analysis.[4][6]

Q2: What are the most common derivatization methods for this compound?

A2: The most common methods for derivatizing amino acids like alanine are silylation, acylation, and esterification.[7]

  • Silylation: This method replaces active hydrogens on the amino and carboxyl groups with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group.[7] Common silylating agents include N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).[4][7] MTBSTFA derivatives are generally more stable and less sensitive to moisture than TMS derivatives.[4]

  • Acylation and Esterification: This is often a two-step process. The carboxyl group is first esterified, followed by acylation of the amino group.[7] Alkyl chloroformates, such as ethyl chloroformate (ECF), are also used for a rapid, one-step derivatization.[7][8]

Q3: How do I choose the right derivatization reagent for my application?

A3: The choice of reagent depends on several factors:

  • Detector: For mass spectrometry (MS), the fragmentation pattern of the derivative is a key consideration for identification and quantification.[7]

  • Stability: TBDMS derivatives formed by MTBSTFA are generally more stable and less sensitive to moisture compared to TMS derivatives.[4][7]

  • Analytical Method: For separating enantiomers (D and L forms), a chiral GC column is typically required, and the choice of derivatization reagent can influence the separation.[7]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the derivatization of this compound.

Problem Potential Cause(s) Recommended Solution(s) Citation(s)
No peak or very small peak for derivatized Alanine-d4 1. Incomplete derivatization. 2. Adsorption of the analyte in the injector or column. 3. Leak in the GC system.1. Ensure reagents are fresh. Optimize reaction time and temperature; some reactions require heating. Check the pH of the sample, as some reagents are pH-sensitive. 2. Use a deactivated injector liner and a suitable GC column. Increase injector temperature. 3. Perform a leak check of the GC system.[7]
Incomplete silylation reaction (e.g., using MTBSTFA) 1. Presence of moisture in the sample. 2. Acidic residues in the sample.1. Ensure the sample is completely dry before adding the silylating agent. 2. Neutralize the sample if it is in an acidic solution (e.g., 0.1 N HCl) before lyophilization.[4][7][9]
Poor reproducibility of derivatization 1. Inconsistent reaction conditions (time, temperature). 2. Variable sample pH. 3. Reagent degradation. 4. Inconsistent sample mixing.1. Precisely control reaction time and temperature for all samples. 2. Ensure consistent pH across all samples and standards. 3. Store reagents properly and use fresh batches. 4. Vortex samples thoroughly after adding reagents.[10][11]
Presence of multiple derivative peaks for a single analyte 1. Incomplete derivatization leading to partially derivatized products. 2. Degradation of the derivative.1. Optimize reaction conditions (reagent excess, time, temperature) to drive the reaction to completion. 2. Analyze samples as soon as possible after derivatization. Check the stability of the derivatives over time.[12]
Low derivatization yield 1. Insufficient molar excess of the derivatization reagent. 2. Incorrect pH for the reaction.1. A 4-6x molar excess of reagent is often needed for complete derivatization. 2. Ensure the reaction pH is within the optimal range for the chosen reagent (e.g., pH 8.2-10.1 for AccQ-Tag).[13]

Experimental Protocols

Below are detailed methodologies for common derivatization procedures for alanine, which can be adapted for this compound.

Protocol 1: Silylation using MTBSTFA

This protocol is adapted for the derivatization of amino acids for GC-MS analysis.[4]

Materials:

  • This compound standard or dried sample extract

  • N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)

  • Acetonitrile (B52724)

  • Reaction vials

  • Heating block or oven

  • Nitrogen evaporator

Procedure:

  • Drying: Place a known amount of the this compound sample into a reaction vial and evaporate to complete dryness under a gentle stream of nitrogen. It is crucial to remove all moisture.[4][7]

  • Derivatization: Add 100 µL of MTBSTFA followed by 100 µL of acetonitrile to the dried residue.

  • Reaction: Cap the vial tightly and heat at 100 °C for 4 hours to ensure complete derivatization.

  • Analysis: After cooling to room temperature, the sample can be directly subjected to GC-MS analysis.

Protocol 2: Two-Step Esterification and Acylation

This protocol is a general guideline for a two-step derivatization process.[7][12]

Materials:

  • This compound standard or dried sample extract

  • 2 M HCl in Methanol

  • Pentafluoropropionic anhydride (B1165640) (PFPA)

  • Ethyl acetate (B1210297)

  • Toluene

  • Reaction vials

  • Heating block or oven

  • Nitrogen evaporator

Procedure:

  • Drying: Place the sample in a reaction vial and dry completely under a stream of nitrogen.[7]

  • Esterification: Add 100 µL of 2 M HCl in methanol. Cap the vial and heat at 80 °C for 60 minutes.[12] After heating, cool the vial to room temperature and evaporate the solvent under nitrogen.

  • Acylation: To the dried residue, add 50 µL of PFPA in ethyl acetate (e.g., a 1:4 v/v mixture). Cap the vial and heat as required by the specific protocol (e.g., 60°C for 30 minutes). Cool the vial and evaporate the excess reagent and solvent under nitrogen.

  • Extraction: Reconstitute the dried derivative in a suitable solvent, such as toluene. Vortex the sample thoroughly and transfer it to a GC vial for analysis.[7]

Protocol 3: Alkyl Chloroformate Derivatization

This protocol describes a rapid, one-step derivatization using ethyl chloroformate (ECF).[14]

Materials:

  • This compound sample

  • Water/Ethanol/Pyridine mixture (6:3:1 v/v/v)

  • Ethyl chloroformate (ECF)

  • Chloroform (B151607)

  • 7 M NaOH

  • Reaction vials

Procedure:

  • Reaction Mixture: To 9 µL of the amino acid sample, add 100 µL of the Water/Ethanol/Pyridine mixture.

  • First Derivatization: Add 5 µL of ECF and vortex for 30 seconds.

  • Extraction and pH Adjustment: Add 100 µL of chloroform to extract the derivatives. Then, add 10 µL of 7 M NaOH to adjust the aqueous layer to pH 9-10.

  • Second Derivatization: Add another 5 µL of ECF and vortex for 30 seconds.

  • Analysis: The chloroform layer containing the derivatized alanine can be collected for analysis.

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for different derivatization methods.

Derivatization MethodReagent(s)Reaction TemperatureReaction TimeTypical YieldKey ConsiderationsCitation(s)
Silylation MTBSTFA, Acetonitrile100 °C4 hoursHighSensitive to moisture and acidic residues. Forms stable derivatives.[4][9]
Esterification & Acylation 2 M HCl in Methanol, PFPA80 °C (Esterification)60 min (Esterification)~85%Two-step process. Derivatives are stable for at least 14 days in toluene.[12]
Alkyl Chloroformate Ethyl Chloroformate (ECF)Room Temperature< 1 minute82-99.9%Rapid one-step reaction in an aqueous medium.[14][15]

Process Visualization

The following diagrams illustrate the general workflows for the described derivatization protocols.

Derivatization_Workflow cluster_silylation Silylation Workflow (MTBSTFA) cluster_acylation Two-Step Acylation/Esterification Workflow s_start Dried Alanine-d4 Sample s_add_reagents Add MTBSTFA + Acetonitrile s_start->s_add_reagents Step 1 s_heat Heat at 100°C for 4 hours s_add_reagents->s_heat Step 2 s_analyze GC-MS Analysis s_heat->s_analyze Step 3 a_start Dried Alanine-d4 Sample a_esterify Esterification (HCl in Methanol, 80°C) a_start->a_esterify a_dry1 Dry under N2 a_esterify->a_dry1 a_acylate Acylation (PFPA) a_dry1->a_acylate a_dry2 Dry under N2 a_acylate->a_dry2 a_extract Reconstitute in Toluene a_dry2->a_extract a_analyze GC-MS Analysis a_extract->a_analyze Chloroformate_Workflow start Alanine-d4 Sample add_mix Add Water/Ethanol/Pyridine Mix start->add_mix add_ecf1 Add ECF, Vortex add_mix->add_ecf1 extract_ph Add Chloroform, then NaOH add_ecf1->extract_ph add_ecf2 Add ECF, Vortex extract_ph->add_ecf2 analyze Analyze Chloroform Layer add_ecf2->analyze

References

Technical Support Center: Analysis of Alanine-2,3,3,3-d4 by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the GC-MS analysis of Alanine-2,3,3,3-d4.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the GC-MS analysis of this compound?

A1: Amino acids like this compound are polar, non-volatile compounds.[1][2] Direct injection into a gas chromatograph will lead to thermal decomposition in the hot injector port rather than volatilization, resulting in poor or no chromatographic separation.[1][2] Derivatization chemically modifies the polar functional groups (amino and carboxyl groups), making the analyte more volatile and thermally stable, which is essential for successful GC-MS analysis.[3][4]

Q2: What is the most common thermal degradation product of alanine (B10760859) during GC-MS analysis?

A2: A known thermal degradation product of alanine is 3,6-dimethylpiperazine-2,5-dione, which is a cyclic anhydride (B1165640) of alanine.[5][6] This can form at high temperatures in the GC injector if the alanine is not properly derivatized or if the derivatized product is unstable.

Q3: Which derivatization reagent is recommended for this compound analysis?

A3: For the GC-MS analysis of alanine and its deuterated analogs, silylation using N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) is a preferred method.[7] MTBSTFA derivatives are more stable and less sensitive to moisture compared to other silylating reagents like MSTFA.[4][7][8] This increased stability is crucial for reproducible and accurate quantification.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)

Q: My chromatogram for derivatized this compound shows significant peak tailing. What are the possible causes and solutions?

A: Peak tailing is a common issue in GC-MS analysis and can arise from several factors. Here's a systematic approach to troubleshooting:

  • Active Sites in the GC System: Active sites, often exposed silanol (B1196071) groups in the injector liner or the column, can interact with the analyte, causing tailing.

    • Solution: Use a deactivated injector liner and a high-quality, inert GC column. If performance degrades over time, consider replacing the liner and trimming a small portion (e.g., 10-15 cm) from the front of the column.[9]

  • Incomplete Derivatization: If the derivatization is incomplete, the remaining underivatized or partially derivatized alanine can interact strongly with the column, leading to tailing.

    • Solution: Review and optimize your derivatization protocol. Ensure all reagents are fresh and anhydrous. Optimize the reaction time and temperature as needed.

  • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak fronting.

    • Solution: Dilute your sample or reduce the injection volume.[10]

  • Inappropriate GC Conditions: Suboptimal injector temperature or oven temperature program can contribute to poor peak shape.

    • Solution: Optimize the injector temperature to ensure efficient volatilization without causing degradation. A slower oven ramp rate can sometimes improve peak shape.

Issue 2: Appearance of Ghost Peaks or Carryover

Q: I am observing unexpected peaks in my chromatogram, even in blank runs. What could be the cause?

A: These "ghost peaks" can originate from several sources:

  • Sample Carryover: Residue from a previous, more concentrated sample may be retained in the syringe, injector, or column and elute in a subsequent run.

    • Solution: Implement a thorough syringe and injector cleaning routine between injections. Running a solvent blank after a high-concentration sample can help identify and mitigate carryover.

  • Contaminated Carrier Gas or Septum: Impurities in the carrier gas or bleed from the injector septum can introduce extraneous peaks.

    • Solution: Ensure high-purity carrier gas and use high-quality, low-bleed septa. Replace the septum regularly. Contamination from the septum can be identified by the presence of siloxane peaks in the chromatogram.[9]

  • Derivatization Reagent Artifacts: The derivatization reagent itself or byproducts of the reaction can sometimes appear as peaks in the chromatogram.

    • Solution: Analyze a blank sample that has gone through the entire derivatization and workup procedure to identify any reagent-related peaks.

Issue 3: Poor Reproducibility and Inconsistent Results

Q: My quantitative results for this compound are not reproducible between injections. What should I investigate?

A: Poor reproducibility can be a frustrating issue. Here are the key areas to check:

  • Inconsistent Derivatization: The derivatization reaction is often a major source of variability.

    • Solution: Ensure precise and consistent addition of all reagents and internal standards. Control the reaction time and temperature carefully. The presence of moisture can significantly impact the yield of silylation reactions, so ensure all glassware and solvents are anhydrous.[4]

  • Injector Discrimination: Variations in injection technique or injector conditions can lead to inconsistent transfer of the analyte to the column.

    • Solution: Use an autosampler for injections to ensure consistency. Optimize the injector temperature and injection speed.

  • Sample Stability: The stability of the derivatized sample can affect results, especially if there is a delay between derivatization and analysis.

    • Solution: Analyze samples as soon as possible after derivatization. While MTBSTFA derivatives are relatively stable, prolonged storage can lead to degradation.[7]

Quantitative Data Summary

Table 1: Thermal Degradation Product of Alanine

AnalyteDerivatization StatusDegradation ProductChemical NameNotes
AlanineUnderivatizedCyclic Anhydride3,6-dimethylpiperazine-2,5-dioneFormation is promoted by high temperatures in the GC injector.[5][6] Proper derivatization is crucial to prevent this.

Table 2: Illustrative GC-MS Parameters for Derivatized this compound Analysis

Note: These are starting parameters and should be optimized for your specific instrument and application.

ParameterValueRationale
GC Inlet
Injector TypeSplit/SplitlessSplitless mode is often preferred for trace analysis to maximize sensitivity.
Injector Temperature250 - 280 °CThis temperature range is a good starting point to ensure efficient volatilization of the derivatized alanine without causing significant thermal degradation.[1][11]
Injection Volume1 µLA standard injection volume, which can be adjusted based on sample concentration.
GC Oven
Initial Temperature60 - 100 °CA lower initial temperature helps to focus the analytes at the head of the column, improving peak shape.[8]
Temperature ProgramRamp at 10-20 °C/min to 300 °CA moderate ramp rate provides good separation of analytes. The final temperature ensures that all components are eluted from the column.[1][11]
Carrier Gas
GasHeliumAn inert carrier gas commonly used in GC-MS.
Flow Rate1.0 - 1.5 mL/minA typical flow rate for capillary columns used in GC-MS.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)Standard ionization technique for GC-MS.
Acquisition ModeSelected Ion Monitoring (SIM)For quantitative analysis, SIM mode provides higher sensitivity and selectivity by monitoring specific ions of the analyte and internal standard.

Experimental Protocols

Protocol: Derivatization of this compound using MTBSTFA

This protocol describes a general procedure for the silylation of this compound for GC-MS analysis.

Materials:

  • This compound standard or sample

  • N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)

  • Acetonitrile (B52724) (anhydrous)

  • Reaction vials (e.g., 2 mL glass vials with PTFE-lined caps)

  • Heating block or oven

  • Nitrogen gas supply

  • Vortex mixer

  • Centrifuge

Procedure:

  • Drying: Transfer a known amount of the this compound sample or standard into a reaction vial. Evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical to remove all water, as it will react with the silylating reagent.[4]

  • Reagent Addition: Add 50 µL of anhydrous acetonitrile to the dried sample to redissolve it. Then, add 50 µL of MTBSTFA to the vial.

  • Reaction: Tightly cap the vial and vortex thoroughly to mix the contents. Heat the vial at 70-100 °C for 1-4 hours. The optimal time and temperature may need to be determined experimentally.[3]

  • Cooling: After the reaction is complete, allow the vial to cool to room temperature.

  • Analysis: The sample is now ready for GC-MS analysis. Transfer the derivatized solution to a GC vial if necessary.

Visualizations

Derivatization_Workflow Derivatization Workflow for this compound cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis start Start with Alanine-d4 Sample dry Dry Sample Completely (Nitrogen Stream) start->dry add_reagents Add Anhydrous Acetonitrile and MTBSTFA dry->add_reagents vortex Vortex to Mix add_reagents->vortex heat Heat at 70-100°C vortex->heat cool Cool to Room Temperature heat->cool gcms Analyze by GC-MS cool->gcms

Caption: Derivatization workflow for Alanine-d4.

Troubleshooting_Workflow Troubleshooting Workflow for Poor Peak Shape cluster_investigate Initial Checks cluster_system_issues System-Wide Problems cluster_analyte_issues Analyte-Specific Problems start Poor Peak Shape Observed (Tailing/Fronting) check_all_peaks Affects all peaks? start->check_all_peaks check_single_peak Affects only Alanine-d4 peak? start->check_single_peak injector_issue Check for injector liner contamination or improper column installation check_all_peaks->injector_issue Yes derivatization_issue Review derivatization protocol (reagent freshness, reaction conditions) check_single_peak->derivatization_issue Yes leak_check Perform leak check injector_issue->leak_check end_good Problem Resolved leak_check->end_good overload_issue Check for sample overload (dilute sample) derivatization_issue->overload_issue temp_issue Optimize injector and oven temperatures overload_issue->temp_issue temp_issue->end_good

Caption: Troubleshooting poor peak shape.

References

Technical Support Center: Matrix Effects on Alanine-2,3,3,3-d4 Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to matrix effects encountered during the LC-MS/MS quantification of Alanine-2,3,3,3-d4.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a significant concern for the quantification of this compound?

Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix. These effects, which include ion suppression and ion enhancement, are a major concern in quantitative liquid chromatography-mass spectrometry (LC-MS) because they can severely compromise the accuracy, precision, and sensitivity of the analysis.[1][2] When analyzing this compound in biological matrices like plasma or serum, endogenous substances such as phospholipids, salts, and amino acids can interfere with the ionization process, leading to unreliable quantitative results.[3][4] Electrospray ionization (ESI) is particularly susceptible to these effects.[3][5]

Q2: I am using this compound as a stable isotope-labeled internal standard (SIL-IS). Shouldn't that automatically correct for matrix effects?

Using a SIL-IS like Alanine-d4 is the "gold standard" and is intended to compensate for matrix effects.[6] The assumption is that the SIL-IS and the native analyte will co-elute and experience the same degree of ion suppression or enhancement, thus maintaining a constant analyte-to-IS ratio.[6] However, this compensation can fail if the matrix effect is not uniform across the chromatographic peak or if there is a slight chromatographic separation between the analyte and the deuterated standard.[6][7] Therefore, even when using a SIL-IS, it is crucial to assess and minimize matrix effects during method development.[5]

Q3: What are the most common sources of matrix effects in biological samples?

In biological fluids such as plasma and serum, the primary sources of matrix effects are endogenous components that are often present at much higher concentrations than the analyte. Phospholipids are a notorious cause of ion suppression in bioanalysis.[8] Other significant contributors include salts, urea, amino acids, and proteins that may not have been completely removed during sample preparation.[3] These substances can compete with the analyte for ionization in the MS source, affecting the charge state and the efficiency of ion transfer from liquid to gas phase.[3]

Q4: How can I quantitatively measure the matrix effect in my Alanine-d4 assay?

The most widely accepted method for quantifying matrix effects is the post-extraction spike method.[4][8] This technique involves comparing the peak response of an analyte spiked into a blank, extracted matrix sample with the response of the analyte in a neat (pure) solvent solution at the same concentration. The ratio of these responses, known as the Matrix Factor (MF), provides a quantitative measure of ion suppression (MF < 1) or enhancement (MF > 1).[4] During method validation, this should be tested across multiple lots of the biological matrix to assess variability.[4]

Q5: What is the difference between ion suppression and ion enhancement?

Ion suppression is a decrease in the analytical signal of the target analyte caused by co-eluting matrix components.[9] It is the more common of the two effects and occurs when matrix components compete with the analyte for ionization, reducing the number of analyte ions that reach the detector. Ion enhancement, which is less common, is an increase in the analytical signal. It can occur if co-eluting compounds improve the ionization efficiency of the analyte, for instance, by altering the properties of the ESI droplets.

Troubleshooting Guides

Problem: You are observing poor accuracy, low sensitivity, or high variability in the quantification of this compound, suggesting potential matrix effects.

Step 1: Initial Assessment

Before modifying your entire workflow, confirm that matrix effects are the root cause.

  • Qualitative Assessment (Post-column Infusion): Infuse a standard solution of Alanine-d4 at a constant rate into the MS source while injecting an extracted blank matrix sample onto the LC column. A dip in the baseline signal at the retention time of interfering components indicates ion suppression.

  • Quantitative Assessment (Post-Extraction Spike): Follow the detailed protocol below (Protocol 3) to calculate the Matrix Factor. A Matrix Factor significantly different from 1.0 (e.g., < 0.85 or > 1.15) confirms the presence of matrix effects impacting your assay.

Step 2: Mitigation Strategies

If matrix effects are confirmed, employ the following strategies, starting with the most effective.

  • Optimize Sample Preparation: Improving sample cleanup is the most effective way to eliminate interfering compounds before they reach the LC-MS system.[8]

    • Protein Precipitation (PPT): A simple and fast method, but often yields the "dirtiest" extracts with significant residual phospholipids.[8][10] Using acetonitrile (B52724) is generally better than methanol (B129727) for minimizing phospholipid content.[8]

    • Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT by partitioning the analyte into an immiscible organic solvent, leaving many polar interferences behind.[8] Optimizing the pH of the aqueous phase can significantly improve cleanup efficiency.[8]

    • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts by using a sorbent bed to selectively retain the analyte while matrix components are washed away. Mixed-mode or specific phospholipid removal cartridges (e.g., HybridSPE) can be highly effective.[11]

  • Optimize Chromatography: If cleaner sample preparation is not sufficient or feasible, modify the LC method to separate Alanine-d4 from the interfering matrix components.

    • Adjust Gradient: Alter the mobile phase gradient to shift the retention time of Alanine-d4 away from regions of ion suppression.

    • Change Column Chemistry: Switch to a column with a different stationary phase (e.g., HILIC for a polar compound like Alanine) to change elution patterns. A study on the related compound BMAA successfully used HILIC.[12]

    • Use a Diverter Valve: Program a diverter valve to send the highly contaminated initial column flow to waste, only directing the flow to the MS source just before the analyte elutes.

  • Dilute the Sample: If the assay has sufficient sensitivity, diluting the extracted sample can be a simple and effective way to reduce the concentration of matrix components, thereby lessening their impact on ionization.[2][8]

Quantitative Data Summary

The following table summarizes hypothetical data from a matrix effect experiment comparing different sample preparation techniques for Alanine-d4 quantification in human plasma.

Sample Preparation MethodMean Peak Area (Neat Solution)Mean Peak Area (Post-Spiked Plasma Extract)Matrix Factor (MF)Signal Suppression (%)
Protein Precipitation (PPT)1,520,400851,4240.5644%
Liquid-Liquid Extraction (LLE)1,520,4001,201,1160.7921%
Solid-Phase Extraction (SPE)1,520,4001,429,1760.946%
  • Matrix Factor (MF) is calculated as: (Peak Area in Post-Spiked Extract) / (Peak Area in Neat Solution).[4]

  • Signal Suppression (%) is calculated as: (1 - MF) * 100.

Experimental Protocols

Protocol 1: Protein Precipitation (PPT) with Acetonitrile
  • Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[11]

  • Carefully transfer the supernatant to a new tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex for 30 seconds and inject into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE)

This is a general protocol using a mixed-mode cation exchange cartridge, suitable for a basic amino acid like Alanine.

  • Condition: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of deionized water.

  • Equilibrate: Pass 1 mL of 2% formic acid in water through the cartridge.

  • Load: Load the pre-treated sample (e.g., 100 µL of plasma diluted with 400 µL of 2% formic acid).

  • Wash 1: Wash the cartridge with 1 mL of 2% formic acid in water to remove salts and polar interferences.

  • Wash 2: Wash the cartridge with 1 mL of methanol to remove non-polar interferences like phospholipids.

  • Elute: Elute Alanine-d4 with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporate & Reconstitute: Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase for analysis.

Protocol 3: Quantitative Assessment of Matrix Effect (Post-Extraction Spike)
  • Prepare Sample Set A (Analyte in Neat Solution): Spike a known amount of Alanine-d4 into the mobile phase reconstituting solvent to achieve a final concentration (e.g., 50 ng/mL). Prepare at least 6 replicates.

  • Prepare Sample Set B (Analyte in Extracted Matrix):

    • Extract at least 6 different lots of blank biological matrix using your finalized sample preparation protocol (e.g., PPT or SPE).

    • After the evaporation step and just before reconstitution, add the same amount of Alanine-d4 to the dried extracts as used in Set A.

    • Reconstitute with the same volume of solvent.

  • Analyze: Inject both sets of samples into the LC-MS/MS system and record the peak areas.

  • Calculate Matrix Factor (MF):

    • Calculate the mean peak area for Set A (Area_Neat) and Set B (Area_Matrix).

    • MF = Area_Matrix / Area_Neat.

    • An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement. The precision (%CV) of the responses for Set B across the different lots should be ≤15%.[4]

Visualizations

Ion_Suppression_Mechanism Figure 1: Conceptual diagram of ion suppression in an ESI source. cluster_source ESI Source Droplet Charged Droplet (Analyte + Matrix) Evaporation Solvent Evaporation Droplet->Evaporation AnalyteIons Analyte Ions (Gas Phase) Evaporation->AnalyteIons Reduced Efficiency MatrixIons Matrix Ions (Gas Phase) Evaporation->MatrixIons Competition Detector To Mass Analyzer AnalyteIons->Detector

Caption: A diagram illustrating how co-eluting matrix components compete with the analyte for ionization, reducing signal.

Matrix_Effect_Workflow Figure 2: Workflow for the quantitative assessment of matrix effects. cluster_setA Set A: Neat Solution cluster_setB Set B: Post-Extraction Spike A1 Prepare Neat Solvent A2 Spike Alanine-d4 (Post-Prep Concentration) A1->A2 A3 Analyze via LC-MS (n=6) A2->A3 Calc Calculate Matrix Factor (MF) A3->Calc Mean Area (Neat) B1 Extract Blank Matrix (n=6 lots) B2 Spike Alanine-d4 (Post-Extraction) B1->B2 B3 Analyze via LC-MS (n=6) B2->B3 B3->Calc Mean Area (Matrix) Result MF = Area(Matrix) / Area(Neat) Calc->Result

Caption: Workflow for the post-extraction spike method to quantify matrix effects.

Troubleshooting_Tree Figure 3: A logical troubleshooting workflow for addressing matrix effects. Start Poor Accuracy, Precision, or Sensitivity Observed CheckME Assess Matrix Effect (Post-Extraction Spike) Start->CheckME OptimizePrep Improve Sample Prep (SPE > LLE > PPT) CheckME->OptimizePrep ME Confirmed End Method Validated CheckME->End No Significant ME OptimizePrep->CheckME Re-assess OptimizeLC Optimize Chromatography (Separate from Interference) OptimizePrep->OptimizeLC ME Persists OptimizeLC->CheckME Re-assess Dilute Dilute Sample (If Sensitivity Allows) OptimizeLC->Dilute ME Persists Dilute->CheckME Re-assess

References

Technical Support Center: Enhancing NMR Signal Intensity of Alanine-2,3,3,3-d4

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the Nuclear Magnetic Resonance (NMR) signal intensity of Alanine-2,3,3,3-d4. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on troubleshooting common issues and implementing advanced techniques to improve spectral quality.

Frequently Asked Questions (FAQs)

Q1: Why is the signal intensity of my this compound sample low in the NMR spectrum?

Low signal intensity in NMR spectroscopy, particularly for deuterated compounds like this compound, can arise from several factors. The primary reasons include low sample concentration, suboptimal NMR acquisition parameters, and issues with sample preparation. Deuterium (B1214612) (²H) has a lower gyromagnetic ratio than protons (¹H), which intrinsically leads to lower sensitivity.[1]

Q2: What are the immediate steps I can take to improve the signal-to-noise ratio (S/N)?

To enhance the signal-to-noise ratio, you can:

  • Increase the number of scans: The S/N ratio increases with the square root of the number of scans. Doubling the S/N requires quadrupling the number of scans.[2]

  • Optimize sample concentration: For small molecules, a higher concentration generally yields a better signal. Ensure your this compound is fully dissolved to the highest practical concentration in the chosen deuterated solvent.

  • Use a higher field spectrometer: The signal-to-noise ratio scales with the strength of the magnetic field. If available, using a higher field instrument can significantly improve signal intensity.

  • Proper shimming: An inhomogeneous magnetic field can lead to broad and weak signals. Careful shimming of the magnet is crucial for obtaining sharp and intense peaks.[3]

Q3: How does the choice of solvent affect the signal intensity?

The choice of a deuterated solvent is critical. Using a high-purity deuterated solvent minimizes background signals that can obscure the analyte's resonances.[4] For ²H NMR, it is advisable to use non-deuterated solvents to avoid a massive solvent signal that would overwhelm the signal from the deuterated analyte. However, a small amount of deuterated solvent can be added for locking and referencing purposes.[5]

Q4: Can temperature optimization help in improving the signal?

Yes, acquiring the spectrum at an elevated temperature can sometimes improve signal intensity by decreasing the solvent viscosity, which leads to sharper lines. However, the thermal stability of this compound at higher temperatures should be considered.

Troubleshooting Guide: Low Signal Intensity

This guide provides a systematic approach to diagnosing and resolving low signal intensity issues with this compound.

TroubleshootingWorkflow cluster_sample_prep Sample Preparation Checks cluster_params Acquisition Parameter Optimization cluster_advanced Advanced Signal Enhancement start Low Signal Intensity Observed sample_prep Step 1: Verify Sample Preparation start->sample_prep params Step 2: Optimize Acquisition Parameters sample_prep->params Sample OK concentration Concentration sufficient? sample_prep->concentration advanced Step 3: Consider Advanced Techniques params->advanced Parameters Optimized scans Increase Number of Scans (NS) params->scans solution High-Quality Spectrum advanced->solution Technique Applied dnp Dynamic Nuclear Polarization (DNP) advanced->dnp concentration->sample_prep No, increase concentration dissolution Completely dissolved? concentration->dissolution Yes dissolution->sample_prep No, ensure complete dissolution impurities Free of paramagnetic impurities? dissolution->impurities Yes impurities->sample_prep No, purify sample impurities->params Yes delay Optimize Relaxation Delay (D1) scans->delay pulse Calibrate Pulse Width (P1) delay->pulse shimming Improve Shimming pulse->shimming shimming->advanced dnp->solution

Quantitative Data Summary

Table 1: Effect of Number of Scans on Signal-to-Noise Ratio (S/N)

Number of Scans (NS)Relative S/N Improvement (Theoretical)
11x
42x
164x
648x
25616x
Source: Based on the principle that S/N is proportional to the square root of the number of scans.[2]

Table 2: Typical NMR Acquisition Parameters for Small Molecules

ParameterSymbolRecommended Value for Quantitative AnalysisPurpose
Pulse Widthp1Calibrated 90° pulseTo excite the nuclear spins. A 90° pulse provides the maximum signal in a single scan.
Relaxation Delayd1≥ 5 x T1 (often 10-30 s for small molecules)To allow the magnetization to return to equilibrium before the next pulse.[6]
Acquisition Timeaq1-5 sThe time during which the Free Induction Decay (FID) is recorded.
Number of ScansnsSufficient for S/N > 250To improve the signal-to-noise ratio for accurate integration.[2][6]
Note: These are starting points and may require further optimization based on the specific sample and spectrometer.

Table 3: Potential Signal Enhancement with Dynamic Nuclear Polarization (DNP)

NucleusTheoretical Maximum Enhancement (γe/γI)Observed Enhancement in Biological Systems
¹H~66040-50x
¹³C~2600100-200x (in model compounds)
²H~4300Varies depending on sample and conditions
Source: DNP can enhance NMR signal intensities by two to three orders of magnitude.[7][8] The enhancement for deuterated proteins has been shown to be significant.[7][8]

Experimental Protocols

Protocol 1: Standard ¹H NMR Acquisition for this compound

This protocol outlines the standard procedure for acquiring a ¹H NMR spectrum of this compound, focusing on optimizing parameters for good signal intensity.

1. Sample Preparation: a. Weigh 5-10 mg of this compound into a clean, dry vial. b. Add 0.6-0.7 mL of a high-purity deuterated solvent (e.g., D₂O). c. Gently vortex or sonicate until the sample is completely dissolved. d. Filter the solution into a high-quality 5 mm NMR tube.

2. Spectrometer Setup: a. Insert the sample into the spectrometer. b. Lock the spectrometer on the deuterium signal of the solvent. c. Perform automatic or manual shimming to optimize the magnetic field homogeneity. d. Tune and match the probe for the ¹H frequency.

3. Acquisition Parameters (Bruker Example): a. Pulse Program: zg30 b. Pulse Angle (p1): Calibrate for a 30° or 90° pulse. c. Spectral Width (sw): ~12 ppm, centered around 5-6 ppm. d. Acquisition Time (aq): 2-4 seconds. e. Relaxation Delay (d1): 2-5 seconds (for qualitative analysis). For quantitative results, determine the T1 of the alanine (B10760859) signals and set d1 to 5 times the longest T1. f. Number of Scans (ns): Start with 16 scans and increase as needed to achieve the desired S/N ratio.

4. Processing: a. Apply a Fourier transform to the FID. b. Phase the spectrum and apply baseline correction. c. Reference the spectrum to an internal standard (e.g., DSS) or the residual solvent peak.

Standard_NMR_Workflow prep Sample Preparation setup Spectrometer Setup prep->setup acquire Set Acquisition Parameters setup->acquire run Acquire Spectrum acquire->run process Process Data run->process analyze Analyze Spectrum process->analyze

Protocol 2: Dynamic Nuclear Polarization (DNP) for Signal Enhancement of this compound (Adapted)

This protocol is adapted from procedures for ¹³C-labeled alanine and provides a general framework for enhancing the signal of this compound using DNP.

1. Sample Preparation for DNP: a. Prepare a solution of this compound in a glass-forming matrix, typically a mixture of deuterated glycerol (B35011) and deuterated water (e.g., 60:30:10 glycerol-d8:D₂O:H₂O). b. Add a stable radical (polarizing agent), such as TEMPO or its derivatives, to the solution. The concentration of the radical needs to be optimized but is typically in the range of 15-40 mM. c. The final sample is placed in a DNP sample cup and frozen.

2. DNP Polarization: a. The frozen sample is inserted into a DNP polarizer, which operates at low temperatures (around 1.2 K) and high magnetic fields (e.g., 3.35 T or higher). b. The sample is irradiated with microwaves at a frequency near the electron paramagnetic resonance (EPR) frequency of the radical. This transfers the high polarization of the electron spins to the deuterium nuclei of the alanine. c. The buildup of nuclear polarization is monitored over time.

3. Dissolution and Transfer: a. Once maximum polarization is achieved, the frozen sample is rapidly dissolved with a superheated deuterated solvent (e.g., D₂O). b. The hyperpolarized liquid sample is quickly transferred to a high-resolution NMR spectrometer for detection.

4. NMR Acquisition: a. A single-scan ²H NMR spectrum is acquired immediately after the transfer of the hyperpolarized sample. b. Due to the transient nature of the hyperpolarization (decaying with T1), the timing of the acquisition is critical.

DNP_Workflow prep Prepare Sample with Radical polarize Polarize at Low Temperature with Microwaves prep->polarize dissolve Rapid Dissolution polarize->dissolve transfer Transfer to NMR dissolve->transfer acquire Acquire Single-Scan Spectrum transfer->acquire analyze Analyze Hyperpolarized Signal acquire->analyze

References

Troubleshooting poor recovery of Alanine-2,3,3,3-d4 during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during the extraction of Alanine-2,3,3,3-d4.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of poor or inconsistent recovery of this compound?

Poor recovery of deuterated standards like this compound can stem from several factors throughout the analytical process.[1] These can be broadly categorized as issues related to the extraction procedure, the stability of the standard, or matrix effects.[1] Common causes include:

  • Suboptimal Extraction Conditions: The chosen solvent, pH, or extraction technique may not be efficient for this compound and the specific sample matrix.[1][2]

  • Analyte Breakthrough During SPE: During solid-phase extraction (SPE), the analyte may not be retained on the cartridge during sample loading or may be washed off prematurely.[3]

  • Incomplete Elution from SPE Sorbent: The elution solvent may not be strong enough to desorb the analyte completely from the SPE cartridge.[2][4]

  • Deuterium-Hydrogen Exchange: Deuterium (B1214612) atoms on the alanine (B10760859) molecule can be replaced by hydrogen atoms from the solvent, reducing the signal of the deuterated standard.[5][6]

  • Differential Matrix Effects: Components in the sample matrix can interfere with the extraction or ionization of this compound differently than the unlabeled alanine, leading to inaccurate quantification.[5] This can be caused by slight chromatographic separation between the two compounds due to the "deuterium isotope effect".

  • Procedural Inconsistencies: Manual sample preparation can introduce variability, leading to fluctuating recovery rates between samples.[1]

Q2: How can I determine if low recovery is due to extraction inefficiency or matrix effects?

A post-extraction spike analysis is a reliable method to differentiate between extraction inefficiency and matrix effects.[1][7] This involves preparing two sets of samples:

  • Set A (Pre-Extraction Spike): A blank matrix sample is spiked with this compound before the extraction process. This set measures the overall recovery of your method.[1]

  • Set B (Post-Extraction Spike): A blank matrix sample is extracted first, and the resulting extract is then spiked with this compound.[1] This set measures the impact of the matrix on the instrument's signal (matrix effect).[1]

By comparing the analyte response in these two sets with a neat standard, you can diagnose the issue.

Q3: My recovery is low during Solid-Phase Extraction (SPE). How can I troubleshoot this?

Low recovery in SPE can often be traced back to one of the key steps in the process.[1] A systematic evaluation of each step is crucial.[1]

  • Sample Loading: Ensure the pH of your sample is adjusted to at least 2 pH units below the pKa of the amino group of alanine (~pH 9.7) to ensure it is protonated and will bind effectively to a cation-exchange sorbent.[8] A slow and consistent flow rate during loading is also important.[9]

  • Washing Step: The wash solvent should be strong enough to remove interferences but weak enough to avoid eluting the this compound.[1] You can try decreasing the percentage of organic solvent in your wash solution.[10]

  • Elution Step: If the elution solvent is too weak, the analyte will not be fully desorbed.[1] For a strong cation-exchange (SCX) sorbent, a common strategy is to use a small volume of a methanolic solution containing a volatile base like ammonium (B1175870) hydroxide (B78521) to neutralize the charge on the alanine and facilitate its elution.[11][12]

Q4: What are the key considerations for Liquid-Liquid Extraction (LLE) of this compound?

For LLE, the goal is to maximize the partitioning of the neutral form of alanine into the organic phase.[13]

  • pH Adjustment: Adjusting the pH of the aqueous sample is the most critical parameter.[3] To make the zwitterionic alanine less water-soluble and more soluble in an organic solvent, adjust the pH to its isoelectric point (pI), which is approximately 6.0 for alanine.[14]

  • Solvent Choice: The choice of organic solvent is crucial. Solvents like ethyl acetate (B1210297) can be used.[15] The ratio of the organic extraction solvent to the aqueous sample should be high to ensure the highest possible recovery; a ratio of 7:1 is often considered a good starting point.[13]

  • Preventing Emulsions: Emulsions can form, especially with complex biological matrices, trapping the analyte and leading to poor recovery.[16] To prevent this, gentle swirling instead of vigorous shaking is recommended.[16] If an emulsion does form, adding brine (salting out) can help break it.[16]

Q5: Could deuterium-hydrogen exchange be the cause of my poor recovery?

Yes, the stability of the deuterium label is a potential issue.[6] Back-exchange with hydrogen from the solvent can occur, especially under certain pH and temperature conditions.[17] While the C-D bond is generally stable, extreme pH or high temperatures during sample processing could facilitate this exchange. It is advisable to process samples in a timely manner and avoid harsh conditions where possible.

Troubleshooting Summary

Potential Issue Recommended Action Relevant Extraction Type
Incorrect Sample pH Adjust sample pH to ~2 units below the pKa for cation exchange SPE or to the isoelectric point (~6.0) for LLE.[8][14]SPE, LLE
Analyte Breakthrough Ensure proper sorbent conditioning and equilibration.[18] Decrease the flow rate during sample loading. Use a less organic/weaker wash solvent.[10]SPE
Incomplete Elution Increase the strength of the elution solvent (e.g., higher organic content or addition of a base like NH4OH for SCX).[11][19] Consider a "soak" step where the elution solvent sits (B43327) in the cartridge for a few minutes.[9][10]SPE
Emulsion Formation Gently swirl instead of shaking the extraction mixture.[16] Add brine ("salting out") to break the emulsion.[16]LLE
Differential Matrix Effects Improve sample cleanup by optimizing the SPE wash step. Modify chromatographic conditions to ensure co-elution of alanine and Alanine-d4.SPE, LLE
Deuterium-Hydrogen Exchange Avoid prolonged exposure to extreme pH and high temperatures during sample preparation and storage.[17]SPE, LLE

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma

This protocol is a starting point for a strong cation-exchange (SCX) SPE method.

  • Sample Pretreatment:

    • To 100 µL of plasma, add the internal standard (this compound).

    • Precipitate proteins by adding 300 µL of acetonitrile. Vortex and centrifuge.

    • Take the supernatant and dilute it with an acidic solution (e.g., 1% formic acid in water) to ensure the sample is aqueous and the pH is low for optimal binding.[11]

  • SPE Cartridge Conditioning:

  • SPE Cartridge Equilibration:

    • Pass 1 mL of water with 1% formic acid through the cartridge.[11]

  • Sample Loading:

    • Load the pre-treated sample onto the cartridge at a slow flow rate (e.g., 0.5-1 mL/min).[8][9]

  • Washing:

    • Wash the cartridge with 1 mL of water with 1% formic acid to remove polar interferences.

    • Wash the cartridge with 1 mL of methanol to remove non-polar interferences.

  • Elution:

    • Elute the this compound with 1 mL of 5% ammonium hydroxide in methanol.[11]

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the sample in the mobile phase for LC-MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for this compound
  • Sample Pretreatment:

    • To 100 µL of an aqueous sample, add the internal standard (this compound).

    • Adjust the pH of the sample to the isoelectric point of alanine (~6.0) using a suitable buffer or acid/base.[14]

  • Extraction:

    • Add 700 µL of an appropriate organic solvent (e.g., ethyl acetate).

    • Gently swirl the mixture for 5-10 minutes to facilitate extraction while avoiding emulsion formation.[16]

  • Phase Separation:

    • Centrifuge the sample to ensure complete separation of the aqueous and organic layers.

  • Collection and Evaporation:

    • Carefully transfer the organic layer to a clean tube.

    • Evaporate the organic solvent under a gentle stream of nitrogen.

  • Reconstitution:

    • Reconstitute the dried extract in the mobile phase for LC-MS analysis.

Visual Troubleshooting Guides

G cluster_0 Troubleshooting Workflow for Poor Alanine-d4 Recovery A Poor or Inconsistent Recovery Observed B Perform Post-Extraction Spike Experiment A->B C Compare Pre-Spike (A), Post-Spike (B), and Neat Standard B->C D Recovery(A) Low Recovery(B) High C->D Is E Recovery(A) High Recovery(B) Low C->E Is F Recovery(A) Low Recovery(B) Low C->F Is G Conclusion: Extraction Inefficiency D->G H Conclusion: Matrix Effect (Suppression) E->H I Conclusion: Both Extraction Inefficiency and Matrix Effects F->I J Optimize SPE/LLE Protocol: - Check pH - Optimize Wash/Elution - Check Solvents G->J K Improve Sample Cleanup: - Optimize SPE Wash Step - Change Extraction Method - Adjust Chromatography H->K I->J

Caption: A step-by-step workflow to diagnose the root cause of poor Alanine-d4 recovery.

G cluster_1 Optimized Solid-Phase Extraction (SPE) Workflow for Alanine-d4 P 1. Sample Pretreatment (Protein Crash, Dilute, Acidify) C 2. Sorbent Conditioning (e.g., Methanol) P->C E 3. Sorbent Equilibration (e.g., Acidified Water) C->E L 4. Sample Loading (Slow Flow Rate) E->L W 5. Wash Step (Remove Interferences) L->W D 6. Dry Sorbent (Optional) W->D EL 7. Elution (e.g., 5% NH4OH in Methanol) D->EL R 8. Evaporate & Reconstitute EL->R

Caption: A typical workflow for extracting Alanine-d4 using solid-phase extraction.

References

Minimizing isotopic scrambling with Alanine-2,3,3,3-d4

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Alanine-2,3,3,3-d4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing isotopic scrambling and ensuring the accurate use of this compound in experimental workflows. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is isotopic scrambling and why is it a concern when using this compound?

A1: Isotopic scrambling, in the context of this compound, primarily refers to the unintentional exchange of deuterium (B1214612) atoms on the alanine (B10760859) molecule with hydrogen atoms from the surrounding environment (e.g., solvents, reagents). This phenomenon, also known as back-exchange, can compromise the isotopic purity of the standard. Consequently, it can lead to inaccuracies in quantitative analyses, such as those performed using mass spectrometry, by underestimating the concentration of the analyte of interest.

Q2: What are the primary causes of deuterium scrambling on this compound?

A2: The main factors that contribute to the loss of deuterium from this compound are:

  • pH: The stability of the deuterium labels is highly dependent on the pH of the solution. Basic and, to a lesser extent, neutral conditions can facilitate the exchange of deuterium atoms with protons. The minimum rate of exchange for amides, which is relevant to the stability of the deuterium on the alpha-carbon, occurs at a pH of approximately 2.5-3.0.[1]

  • Temperature: Higher temperatures accelerate the rate of chemical reactions, including the isotopic exchange of deuterium.[2]

  • Enzymatic Activity: In biological samples, enzymes such as alanine transaminase can catalyze reactions that lead to the exchange of deuterium atoms.[3]

  • Solvent Composition: Protic solvents (e.g., water, methanol) can act as a source of protons, promoting back-exchange.

Q3: How can I detect if isotopic scrambling of my this compound has occurred?

A3: Isotopic scrambling can be detected using the following analytical techniques:

  • Mass Spectrometry (MS): By analyzing the mass spectrum of your this compound standard, you can observe a shift in the isotopic distribution. A loss of deuterium will result in the appearance of peaks corresponding to molecules with fewer deuterium atoms (d3, d2, d1, or d0-alanine).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Deuterium NMR (²H NMR) can directly detect the presence and location of deuterium atoms on the molecule. A decrease in the integral of the deuterium signal relative to an internal standard would indicate deuterium loss.[4][5][6]

Q4: What are the recommended storage conditions for this compound to maintain its isotopic integrity?

A4: To ensure the long-term stability of this compound, it is recommended to store it as a solid powder at -20°C.[1] If you need to prepare a stock solution, use an aprotic solvent if possible. If an aqueous or protic solvent is necessary, prepare the solution fresh and store it at -80°C for short periods. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide: Minimizing Deuterium Scrambling

This guide addresses specific issues that may arise during the handling and use of this compound in your experiments.

Problem Potential Cause Recommended Solution
Loss of deuterium label in analytical standards. High pH of the solvent.Prepare standards in a slightly acidic solution (pH ~2.5-3.0) to minimize the rate of back-exchange.[1]
Elevated storage temperature.Store stock solutions at -80°C and working solutions on ice or in a cooled autosampler.
Prolonged storage in protic solvents.Prepare fresh working solutions daily. If long-term storage in solution is unavoidable, consider using a non-protic solvent if compatible with your workflow.
Inconsistent quantitative results in biological samples. Enzymatic activity in the sample.Immediately quench metabolic activity upon sample collection by flash-freezing in liquid nitrogen or by adding a cold solvent like 80% methanol (B129727).
Back-exchange during sample preparation.Maintain low temperatures (0-4°C) throughout the entire sample preparation workflow. Use pre-chilled solvents and tubes.
High pH during extraction or analysis.Acidify the sample and mobile phases to a pH of approximately 2.5-3.0 to stabilize the deuterium labels.
Unexpected peaks in the mass spectrum corresponding to lower deuteration levels (d3, d2, etc.). Isotopic scrambling has occurred.Review your entire workflow, paying close attention to pH, temperature, and the duration of each step. Implement the recommended solutions above to minimize back-exchange.
Impurity in the original standard.Verify the isotopic purity of the standard as provided by the manufacturer's certificate of analysis.

Data on Factors Influencing Deuterium Stability

Factor Condition that Increases Scrambling (Back-Exchange) Condition that Minimizes Scrambling Primary Reference
pH Neutral to Basic (pH > 4)Acidic (pH ~2.5 - 3.0)[1][7]
Temperature Elevated temperaturesLow temperatures (0 - 4°C)[2]
Solvent Protic solvents (e.g., H₂O, Methanol)Aprotic solvents (where possible)[1]
Enzymatic Activity Presence of active enzymes (e.g., transaminases)Quenched metabolic activity[3]

Experimental Protocol: Quantitative Analysis of Alanine in Plasma using this compound as an Internal Standard by LC-MS/MS

This protocol provides a detailed methodology for the accurate quantification of alanine in plasma samples, incorporating steps to minimize the isotopic scrambling of the this compound internal standard.

1. Materials and Reagents

  • This compound

  • Native L-Alanine (for calibration curve)

  • LC-MS grade water with 0.1% formic acid (Mobile Phase A)

  • LC-MS grade acetonitrile (B52724) with 0.1% formic acid (Mobile Phase B)

  • LC-MS grade methanol, pre-chilled to -80°C

  • Human plasma (or other biological matrix)

  • Microcentrifuge tubes, pre-chilled

2. Preparation of Solutions

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Dissolve this compound in LC-MS grade water. Store at -80°C.

  • IS Working Solution (10 µg/mL): Dilute the IS stock solution with LC-MS grade water. Prepare fresh daily.

  • Alanine Calibration Standards (0.1 to 100 µg/mL): Prepare a series of calibration standards by serially diluting a stock solution of native L-Alanine in LC-MS grade water.

3. Sample Preparation (Protein Precipitation)

  • Thaw plasma samples on ice.

  • In a pre-chilled 1.5 mL microcentrifuge tube, add 50 µL of plasma.

  • Add 10 µL of the 10 µg/mL IS working solution to the plasma.

  • Add 200 µL of pre-chilled (-80°C) methanol to precipitate proteins.

  • Vortex for 30 seconds.

  • Incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new pre-chilled tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitute the dried extract in 100 µL of Mobile Phase A.

  • Vortex for 15 seconds and centrifuge at 14,000 x g for 5 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis

  • LC System: A standard HPLC or UHPLC system.

  • Column: A suitable column for amino acid analysis, such as a HILIC or a C18 column with an appropriate ion-pairing agent.

  • Column Temperature: Maintain at a low temperature, e.g., 10°C, if possible, to further minimize on-column back-exchange.

  • Mobile Phases:

    • A: Water with 0.1% formic acid (pH ~2.7)

    • B: Acetonitrile with 0.1% formic acid

  • Gradient: Optimize the gradient to achieve good separation of alanine from other matrix components.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion mode with electrospray ionization (ESI).

  • MRM Transitions:

    • Alanine: Monitor the appropriate precursor > product ion transition.

    • This compound: Monitor the appropriate precursor > product ion transition (M+4).

5. Data Analysis

  • Construct a calibration curve by plotting the peak area ratio of the native alanine to the this compound internal standard against the concentration of the calibration standards.

  • Determine the concentration of alanine in the plasma samples by interpolating their peak area ratios from the calibration curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation (at 0-4°C) cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Alanine-d4 IS plasma->add_is protein_precipitation Protein Precipitation (Cold Methanol) add_is->protein_precipitation centrifuge1 Centrifuge protein_precipitation->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Mobile Phase A (pH ~2.7) dry->reconstitute centrifuge2 Centrifuge reconstitute->centrifuge2 final_sample Transfer to Vial centrifuge2->final_sample lc_ms Inject into LC-MS/MS final_sample->lc_ms data_analysis Data Analysis lc_ms->data_analysis

Caption: Experimental workflow for the quantitative analysis of alanine.

Caption: Key factors influencing isotopic scrambling and their solutions.

References

Addressing analytical variability with Alanine-2,3,3,3-d4 standards

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support resource for the use of Alanine-2,3,3,3-d4 as a stable isotope-labeled (SIL) internal standard in your analytical workflows. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for addressing analytical variability and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in analytical methods?

This compound is a deuterated form of the amino acid L-Alanine.[1][2] In quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) and NMR spectroscopy, it serves as an internal standard (IS).[3][4] Its main purpose is to correct for variability that can be introduced during sample preparation, analysis, and detection.[5][6][7][8][9][10] Because it is chemically almost identical to the endogenous analyte (Alanine), it experiences similar effects from sample loss during extraction, matrix effects (ion suppression or enhancement), and instrument variability.[6][11][12] By adding a known amount of Alanine-d4 to all samples, calibrators, and quality controls, the ratio of the analyte's signal to the internal standard's signal is used for quantification, which leads to more accurate and precise results.[10][13]

Q2: What are the ideal characteristics of a deuterated internal standard like Alanine-d4?

An ideal deuterated internal standard should have the following characteristics:

  • High Isotopic Purity: The standard should be free from significant amounts of the unlabeled analyte to prevent artificially inflating the analyte's signal.[12][14]

  • Chemical Purity: The standard should be free from other chemical impurities that could interfere with the analysis.

  • Stable Isotope Labeling: The deuterium (B1214612) atoms should be in positions on the molecule where they are not susceptible to back-exchange with hydrogen atoms from the solvent or matrix.[14] this compound is labeled on the methyl and alpha-carbon positions, which are generally stable.

  • Co-elution with Analyte: The internal standard should ideally co-elute with the native analyte to ensure they are subjected to the same matrix effects at the same time.[5][11]

Q3: How should I prepare and store this compound solutions?

  • Stock Solution: Prepare a primary stock solution (e.g., 1 mg/mL) by accurately weighing the Alanine-d4 powder and dissolving it in a suitable solvent, such as high-purity water or a methanol/water mixture.[4]

  • Working Solution: Dilute the stock solution to a working concentration that is appropriate for your assay. A common practice is to use a concentration that is in the mid-range of your calibration curve.

  • Storage: Store the powder at 2-8°C for short-term and -20°C for long-term storage, protected from light and moisture.[2][4] Stock solutions should be stored at -20°C or -80°C to ensure stability.[4] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[4]

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments using this compound.

Issue 1: High Variability in the Internal Standard Signal

High variability in the peak area of Alanine-d4 across a batch of samples can compromise the reliability of your results.

Possible Cause Troubleshooting Steps
Inconsistent Pipetting Use a calibrated positive displacement pipette to add the internal standard to all samples. Ensure thorough mixing after addition.[15]
Matrix Effects The sample matrix can suppress or enhance the ionization of the internal standard.[5][11][15] To investigate this, compare the IS response in a clean solvent versus a matrix extract. If a significant difference is observed, consider optimizing your sample cleanup procedure (e.g., solid-phase extraction, liquid-liquid extraction).
Instability in Matrix Alanine-d4 may be unstable in the sample matrix under certain conditions. Assess the stability by incubating the IS in the matrix at different temperatures and for varying durations.[15]
Instrument Drift The sensitivity of the mass spectrometer can drift over time.[8] While the IS is meant to correct for this, significant drift can be an issue. Check the instrument's performance and recalibrate if necessary.[16]

Logical Troubleshooting Flow for IS Signal Variability

ISTroubleshooting start High IS Signal Variability Observed check_pipetting Verify Pipetting Accuracy and Precision start->check_pipetting pipetting_ok Consistent? check_pipetting->pipetting_ok recalibrate_pipette Recalibrate or Replace Pipette pipetting_ok->recalibrate_pipette No check_matrix Investigate Matrix Effects pipetting_ok->check_matrix Yes matrix_ok Significant Effect? check_matrix->matrix_ok optimize_cleanup Optimize Sample Cleanup Method matrix_ok->optimize_cleanup Yes check_stability Assess IS Stability in Matrix matrix_ok->check_stability No stability_ok Stable? check_stability->stability_ok modify_conditions Modify Sample Storage/Handling stability_ok->modify_conditions No check_instrument Evaluate Instrument Performance stability_ok->check_instrument Yes LCMSWorkflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Plasma Sample/ Calibrator/QC add_is Add Alanine-d4 Working Solution sample->add_is ppt Protein Precipitation (e.g., Acetonitrile) add_is->ppt centrifuge Centrifuge ppt->centrifuge transfer Transfer Supernatant centrifuge->transfer lc_separation LC Separation (e.g., C18 Column) transfer->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection integrate Integrate Peak Areas (Analyte & IS) ms_detection->integrate calculate_ratio Calculate Area Ratio (Analyte/IS) integrate->calculate_ratio quantify Quantify vs. Calibration Curve calculate_ratio->quantify

References

Best practices for storing and handling Alanine-2,3,3,3-d4 solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions for the storage and handling of Alanine-2,3,3,3-d4 solutions. It is intended for researchers, scientists, and drug development professionals utilizing this stable isotope-labeled compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a stable isotope-labeled version of the amino acid Alanine, where four hydrogen atoms have been replaced by deuterium (B1214612).[1] It is commonly used as an internal standard for quantitative analysis in techniques like NMR, GC-MS, or LC-MS.[1][2] The deuterium labeling allows it to be distinguished from the naturally occurring (unlabeled) Alanine, making it an ideal tracer for metabolic studies and for correcting variations during sample preparation and analysis.[3][4]

Q2: What are the recommended storage conditions for solid this compound?

For long-term stability, solid this compound should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[1][2] It is also advisable to store it away from light and moisture.[5][6]

Q3: How should I prepare and store stock solutions of this compound?

This compound is soluble in water.[1][2] When preparing stock solutions, it is recommended to aliquot them to prevent product inactivation from repeated freeze-thaw cycles.[1][2] For optimal stability, stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2] If water is used as the solvent, the solution should be filtered and sterilized, for example, with a 0.22 μm filter, before use.[2]

Q4: Are there any specific handling precautions I should take with deuterated compounds like this compound?

Yes, many deuterated compounds are hygroscopic, meaning they readily absorb moisture from the atmosphere.[7][8] Water contamination can be a significant issue, especially in NMR spectroscopy, as it can lead to a large residual water peak that may obscure signals from your analyte.[7] It is best practice to handle the solid compound and prepare solutions in a dry atmosphere, such as under an inert gas like nitrogen or argon.[8][9]

Troubleshooting Guide

This section addresses specific issues that may arise during experiments involving this compound solutions.

Issue 1: I'm observing a large water peak in my NMR spectrum.

  • Potential Cause: Water contamination from the solvent, glassware, or atmosphere.[7]

  • Troubleshooting Steps:

    • Dry Glassware: Ensure all NMR tubes and pipettes are thoroughly dried in an oven (e.g., 150°C for several hours) and cooled in a desiccator before use.[7][8]

    • Inert Atmosphere: Handle the deuterated solvent and prepare your sample under a dry, inert atmosphere (e.g., in a glove box or using a nitrogen blanket).[8][9]

    • Solvent Quality: Use high-purity, anhydrous deuterated solvents. If a solvent bottle has been opened multiple times, its water content may have increased. Consider using single-use ampules for critical experiments.[7][9]

    • Pre-rinse: Rinse the NMR tube with a small amount of the deuterated solvent before preparing the final sample to exchange any residual moisture on the glass surface.[8]

Issue 2: My quantitative results using LC-MS/MS are inaccurate or imprecise.

  • Potential Cause 1: Isotopic Exchange (H/D Exchange). The deuterium atoms on the this compound may exchange with hydrogen atoms from the solvent or other molecules in the sample, particularly in acidic or basic solutions.[10][11] This can alter the mass-to-charge ratio and affect quantification.

    • Troubleshooting Steps:

      • Assess Stability: Perform experiments to check the stability of the deuterated standard in your sample matrix and under your analytical conditions. This can involve incubating the standard in the sample matrix for varying amounts of time and analyzing for any changes in the isotopic distribution.[4]

      • pH Control: Avoid storing or analyzing samples in strongly acidic or basic conditions if possible.[11]

  • Potential Cause 2: Chromatographic Separation from Analyte. Although chemically similar, deuterated standards can sometimes elute slightly earlier or later than their non-deuterated counterparts from an HPLC column.[12][13] If this separation is significant, the analyte and the internal standard may experience different matrix effects, leading to inaccurate quantification.[3]

    • Troubleshooting Steps:

      • Verify Co-elution: Overlay the chromatograms of the analyte and the internal standard to ensure they are co-eluting as closely as possible.[3]

      • Modify Chromatography: Adjusting the mobile phase composition or the gradient can help to improve co-elution.[4]

  • Potential Cause 3: Isotopic Contribution from Unlabeled Analyte. The internal standard solution may contain a small amount of the unlabeled analyte, which can lead to an overestimation of the analyte's concentration, especially at low levels.[3][4]

    • Troubleshooting Steps:

      • Check Purity: Ensure the isotopic purity of the this compound is high (ideally ≥98%).[3][4]

      • Quantify Contribution: Analyze a high-concentration solution of the internal standard and monitor for the signal of the unlabeled analyte. This can be used to correct your quantitative data.[4]

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationReference(s)
Solid Powder-20°C3 years[1][2]
Solid Powder4°C2 years[1][2]
In Solution-80°C6 months[1][2]
In Solution-20°C1 month[1][2]

Table 2: Solubility of this compound

SolventSolubilityReference(s)
Water≥ 50 mg/mL[1]
Water≥ 125 mg/mL[2]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

  • Allow the solid this compound to equilibrate to room temperature in a desiccator to prevent condensation of atmospheric moisture.

  • Under an inert atmosphere (e.g., a nitrogen-filled glove bag), weigh the desired amount of the solid.

  • Add the appropriate volume of high-purity water to achieve the target concentration.

  • Vortex or sonicate until the solid is completely dissolved.

  • If required for the application, filter the solution through a 0.22 μm sterile filter.

  • Dispense the solution into single-use aliquots in appropriate storage vials.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Assessment of Isotopic Exchange

  • Prepare two sets of solutions:

    • Solution A: A mixture of a known concentration of unlabeled Alanine and this compound in your experimental solvent/matrix.

    • Solution B: A solution of only this compound in your experimental solvent/matrix.

  • Store aliquots of both solutions under the same conditions that your samples will experience (e.g., autosampler temperature).

  • Analyze the solutions by LC-MS/MS at various time points (e.g., 0, 4, 8, 24 hours).

  • Data Analysis:

    • In Solution A, monitor the ratio of the peak area of the unlabeled analyte to the internal standard. A significant change in this ratio over time may indicate isotopic exchange.

    • In Solution B, monitor for any increase in the signal at the mass transition of the unlabeled analyte, which would be a direct indicator of H/D exchange.[4]

Visualizations

experimental_workflow Experimental Workflow for Using this compound cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing start Start prep_stock Prepare Stock Solution (Protocol 1) start->prep_stock spike_sample Spike Sample with Internal Standard prep_stock->spike_sample sample_prep Sample Preparation (e.g., extraction) spike_sample->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis data_processing Calculate Analyte/IS Ratio lcms_analysis->data_processing quantification Quantify Analyte Concentration data_processing->quantification end End quantification->end

Caption: A typical experimental workflow for quantitative analysis using this compound.

troubleshooting_workflow Troubleshooting Inaccurate LC-MS/MS Results cluster_coelution Co-elution Issues cluster_exchange H/D Exchange cluster_purity Purity Issues start Inaccurate Results check_coelution Check Analyte/IS Co-elution start->check_coelution assess_hd_exchange Assess H/D Exchange (Protocol 2) start->assess_hd_exchange check_purity Verify Isotopic Purity start->check_purity modify_hplc Modify HPLC Method check_coelution->modify_hplc No adjust_ph Adjust Sample pH assess_hd_exchange->adjust_ph Yes correct_for_unlabeled Correct for Unlabeled Contribution check_purity->correct_for_unlabeled Impurity Detected solution Accurate Quantification modify_hplc->solution adjust_ph->solution correct_for_unlabeled->solution

Caption: A logical workflow for troubleshooting common issues in LC-MS/MS quantification.

References

Validation & Comparative

Validation of Analytical Methods: A Comparative Guide to Using Alanine-2,3,3,3-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accuracy and reliability of quantitative analytical methods are paramount. The choice of an appropriate internal standard is a critical factor in achieving robust and reproducible results, particularly in complex biological matrices. This guide provides a comprehensive comparison of analytical methods utilizing the stable isotope-labeled (SIL) internal standard, Alanine-2,3,3,3-d4, against traditional structural analog internal standards.

The use of a stable isotope-labeled internal standard, such as this compound, is widely regarded as the gold standard in quantitative bioanalysis by techniques like liquid chromatography-mass spectrometry (LC-MS).[1][2] This superiority stems from the fact that a SIL internal standard has nearly identical physicochemical properties to the analyte of interest.[3] This ensures that it behaves similarly during sample preparation, chromatography, and ionization, thus providing a more accurate correction for potential variabilities.[3]

Performance Comparison: this compound vs. Structural Analog Internal Standard

While direct head-to-head experimental data for this compound against a specific structural analog is not always readily available in published literature, the principles of bioanalytical method validation provide a strong basis for a comparative assessment. The following table summarizes the expected performance differences based on established scientific principles and data from similar comparative studies.

Validation ParameterThis compound (SIL IS)Structural Analog IS (e.g., Norleucine)Rationale for Performance Difference
Accuracy (% Bias) Typically < 5%Can be > 15%The SIL IS co-elutes with the analyte, providing superior correction for matrix effects and extraction variability. Structural analogs may have different extraction recoveries and chromatographic behavior.[3][4]
Precision (%RSD) < 10%< 20%The near-identical behavior of the SIL IS to the analyte leads to more consistent analyte/IS response ratios, resulting in lower variability.[3]
Recovery (%) Consistent and tracks analyteMay differ from analyteThe SIL IS mirrors the analyte's recovery across different lots of biological matrix, whereas a structural analog's recovery can be more variable.[4]
Matrix Effect Effectively compensatedVariable compensationThe SIL IS experiences the same ion suppression or enhancement as the analyte, leading to effective normalization. Structural analogs may be affected differently by the matrix.[1][4]
Linearity (r²) > 0.99> 0.99Both can achieve good linearity, but the use of a SIL IS often results in a more robust and reliable calibration curve.[1]

Experimental Protocols

Detailed and rigorous experimental protocols are essential for the validation of bioanalytical methods. The following methodologies are based on regulatory guidelines for key validation experiments.

Protocol 1: Evaluation of Accuracy and Precision

Objective: To determine the accuracy and precision of the analytical method across the analytical range.

Methodology:

  • Preparation of Quality Control (QC) Samples: Prepare QC samples at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.

  • Intra-day (Within-run) Analysis: Analyze at least five replicates of each QC level in a single analytical run.

  • Inter-day (Between-run) Analysis: Analyze at least five replicates of each QC level on at least three different days.

  • Data Analysis: Calculate the mean, standard deviation (SD), and coefficient of variation (CV%) for each QC level. Accuracy is determined by comparing the mean calculated concentration to the nominal concentration.

Protocol 2: Evaluation of Matrix Effect

Objective: To assess the impact of matrix components on the ionization of the analyte and the internal standard.

Methodology:

  • Sample Preparation: Prepare three sets of samples using at least six different lots of the biological matrix:

    • Set A (Neat Solution): Analyte and internal standard in a neat (non-matrix) solution.

    • Set B (Post-extraction Spike): Blank matrix extract spiked with the analyte and internal standard.

    • Set C (Pre-extraction Spike): Blank matrix spiked with the analyte and internal standard, then subjected to the full extraction procedure.

  • Data Analysis: Calculate the matrix factor (MF) by comparing the peak area of the analyte in the presence of matrix (Set B) to the peak area in the neat solution (Set A). The internal standard-normalized MF should be calculated to assess the ability of the internal standard to compensate for matrix effects.

Protocol 3: Evaluation of Recovery

Objective: To determine the extraction efficiency of the analytical method.

Methodology:

  • Sample Preparation: Prepare two sets of samples:

    • Set 1: Blank matrix spiked with the analyte and internal standard before extraction.

    • Set 2: Blank matrix extract spiked with the analyte and internal standard after extraction.

  • Data Analysis: Calculate the recovery by comparing the peak area of the analyte from Set 1 to that from Set 2.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the experimental validation process and the signaling pathway concept of using an internal standard.

G cluster_0 Method Validation Workflow A Define Analytical Method Parameters B Prepare Validation Samples (Calibrators and QCs) A->B C Analyze Samples using LC-MS/MS B->C D Evaluate Accuracy and Precision C->D E Assess Matrix Effect C->E F Determine Recovery C->F G Evaluate Specificity and Linearity C->G H Method Validation Report D->H E->H F->H G->H G cluster_1 Internal Standard Correction Pathway Analyte Analyte in Sample Preparation Sample Preparation (Extraction, Derivatization) Analyte->Preparation IS This compound (IS) IS->Preparation LCMS LC-MS/MS Analysis Preparation->LCMS Ratio Calculate Analyte/IS Ratio LCMS->Ratio Quantification Accurate Quantification Ratio->Quantification

References

A Comparative Guide to Isotopic Labels for Alanine: Alanine-2,3,3,3-d4 vs. Other Labels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate isotopic label for alanine (B10760859) is a critical decision in a multitude of research applications, from quantitative proteomics and metabolomics to detailed metabolic flux analysis. The choice of isotope—be it deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N)—can significantly impact experimental outcomes, data quality, and the interpretation of results. This guide provides an objective comparison of Alanine-2,3,3,3-d4 with other common isotopic labels for alanine, supported by experimental principles and data.

Executive Summary

Stable isotope-labeled alanine serves as an indispensable tool for tracing metabolic pathways and as an internal standard for accurate quantification in mass spectrometry. While this compound is a widely used and cost-effective option, it is susceptible to certain limitations, primarily the kinetic isotope effect and potential chromatographic shifts, which can influence the accuracy of experimental results. In contrast, ¹³C and ¹⁵N-labeled alanines are generally considered the gold standard for many applications due to their greater chemical and isotopic stability, and the absence of significant isotope effects that could alter metabolic processes.

Performance Comparison of Isotopic Labels

The ideal isotopic label should be chemically indistinguishable from its unlabeled counterpart in all aspects except for its mass. This ensures that it behaves identically during sample preparation, chromatography, and ionization, providing the most accurate representation of the analyte's behavior.

FeatureThis compound (Deuterium)¹³C-Labeled Alanine¹⁵N-Labeled Alanine
Primary Use Cases Internal standard for MS, Metabolic tracingInternal standard for MS, Metabolic Flux Analysis (MFA), Quantitative proteomics (SILAC)Metabolic tracing (nitrogen metabolism), Quantitative proteomics (SILAC), NMR structural biology
Chromatographic Behavior Potential for slight retention time shifts compared to unlabeled alanine.Co-elutes perfectly with unlabeled alanine.Co-elutes perfectly with unlabeled alanine.
Kinetic Isotope Effect (KIE) Significant KIE can occur, altering the rate of enzymatic reactions involving C-H bond cleavage.[1]Negligible KIE for most biological reactions.Negligible KIE for most biological reactions involving the nitrogen atom.
Isotopic Stability Deuterium atoms can be susceptible to exchange with protons in certain chemical environments, although the C-D bond is generally stable.The ¹³C label is highly stable and not prone to exchange.The ¹⁵N label is highly stable and not prone to exchange.
Cost-Effectiveness Generally more cost-effective to synthesize.Typically more expensive than deuterated analogs.[2]Cost can vary depending on the specific labeling pattern.
Mass Shift +4 DaVariable (e.g., +3 Da for ¹³C₃)+1 Da for ¹⁵N

Key Applications and Experimental Considerations

Quantitative Analysis using Isotope Dilution Mass Spectrometry

Stable isotope-labeled alanines are crucial for accurate quantification of endogenous alanine levels in biological samples using isotope dilution mass spectrometry (LC-MS/MS). The internal standard is spiked into the sample at a known concentration, and the ratio of the analyte to the internal standard is used for quantification, correcting for sample loss during preparation and variations in instrument response.

Comparison:

  • This compound: While widely used, the potential for a chromatographic shift between the deuterated standard and the native analyte can lead to differential matrix effects and reduced accuracy and precision.[3]

  • ¹³C-Labeled Alanine: This is the preferred internal standard for quantitative analysis.[3] Its identical chromatographic behavior to unlabeled alanine ensures that both the analyte and the standard experience the same matrix effects, leading to more accurate and precise quantification.

Experimental Workflow for Quantitative Alanine Analysis by LC-MS/MS:

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Sample Sample Spike IS Spike with Isotopically Labeled Alanine Sample->Spike IS Extraction Extraction Spike IS->Extraction LC Separation LC Separation Extraction->LC Separation MS Detection MS/MS Detection (MRM) LC Separation->MS Detection Quantification Quantification MS Detection->Quantification

Figure 1: A generalized workflow for the quantitative analysis of alanine using an isotopically labeled internal standard by LC-MS/MS.

Metabolic Flux Analysis (MFA)

MFA is a powerful technique to quantify the rates of metabolic reactions within a cell. It involves introducing a labeled substrate (e.g., ¹³C-glucose) and tracking the incorporation of the label into downstream metabolites, including alanine.

Comparison:

  • This compound: The kinetic isotope effect associated with deuterium can alter the rates of metabolic reactions, potentially leading to an inaccurate representation of the metabolic flux.[4] However, deuterium labeling can be useful for studying specific reactions involving hydrogen transfer.

  • ¹³C-Labeled Alanine/Substrates: ¹³C is the isotope of choice for MFA as it does not significantly alter reaction rates and provides a clear picture of carbon flow through metabolic pathways.[5][6][7]

Experimental Protocol for ¹³C-Metabolic Flux Analysis of Alanine Metabolism:

A common approach involves feeding cells a ¹³C-labeled carbon source like glucose and then measuring the labeling pattern of intracellular amino acids, including alanine, using Gas Chromatography-Mass Spectrometry (GC-MS).

  • Cell Culture and Labeling: Culture cells in a defined medium containing a ¹³C-labeled substrate (e.g., [U-¹³C₆]glucose) until isotopic steady state is reached.

  • Metabolite Extraction: Rapidly quench metabolism and extract intracellular metabolites.

  • Protein Hydrolysis: Hydrolyze a portion of the cell pellet to release proteinogenic amino acids.

  • Derivatization: Derivatize the amino acids to make them volatile for GC-MS analysis (e.g., using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide - MTBSTFA).

  • GC-MS Analysis: Analyze the derivatized amino acids by GC-MS to determine the mass isotopomer distribution for alanine.

  • Flux Calculation: Use computational software to fit the experimental mass isotopomer distributions to a metabolic network model to calculate intracellular fluxes.

cluster_0 Experimental Phase cluster_1 Computational Phase A Cell Culture with ¹³C-Labeled Substrate B Metabolite Extraction & Protein Hydrolysis A->B C Amino Acid Derivatization B->C D GC-MS Analysis C->D E Mass Isotopomer Distribution Data D->E G Flux Calculation E->G F Metabolic Network Model F->G cluster_0 Cell Culture & Labeling cluster_1 Experiment & Sample Prep cluster_2 Analysis A1 Population 1: 'Light' Media (e.g., ¹²C₆-Arg, ¹²C₆-Lys) B1 Control Treatment A1->B1 A2 Population 2: 'Heavy' Media (e.g., ¹³C₆-Arg, ¹³C₆¹⁵N₂-Lys) B2 Experimental Treatment A2->B2 C Combine Cell Lysates (1:1) B1->C B2->C D Protein Digestion (Trypsin) C->D E LC-MS/MS Analysis D->E F Protein Quantification (Heavy/Light Peptide Ratios) E->F Alanine Alanine ALT Alanine Aminotransferase (ALT) Alanine->ALT aKG α-Ketoglutarate aKG->ALT Pyruvate Pyruvate Glutamate Glutamate ALT->Pyruvate ALT->Glutamate

References

A Researcher's Guide to Stable Isotope Tracing: Alanine-2,3,3,3-d4 vs. 13C-Labeled Alanine in Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of metabolic research, stable isotope tracers are indispensable for dissecting complex biochemical networks. Alanine (B10760859), a key gluconeogenic amino acid, serves as a critical link between amino acid metabolism and central carbon pathways like the Tricarboxylic Acid (TCA) cycle.[1] By labeling alanine with stable isotopes such as deuterium (B1214612) (²H or D) or carbon-13 (¹³C), researchers can track its metabolic fate, quantify pathway fluxes, and gain insights into cellular physiology in health and disease.[2][3]

This guide provides an objective comparison of two commonly used alanine tracers: Alanine-2,3,3,3-d4 (Alanine-d4) and ¹³C-labeled alanine. We will explore their core principles, compare their performance in key applications supported by experimental data, provide detailed methodologies, and offer guidance for selecting the optimal tracer for specific research questions.

Core Principles and Metabolic Fate

The utility of a tracer is defined by how its isotopic label is transferred and tracked through metabolic reactions. Alanine-d4 and ¹³C-alanine offer different insights based on the atom they trace.

  • This compound (Alanine-d4): This tracer contains four deuterium atoms. Upon transamination by Alanine Aminotransferase (ALT), the deuterium on the second carbon (C2) is lost, but the three deuterium atoms on the methyl group (C3) are retained, yielding pyruvate-d3. This M+3 mass shift is substantial and easily detected by mass spectrometry. The deuterated pyruvate (B1213749) can then enter central carbon metabolism.

  • ¹³C-Labeled Alanine: This tracer follows the carbon backbone of the molecule.[4] The most common variants are [3-¹³C]alanine and [U-¹³C₃]alanine (uniformly labeled). The ¹³C label is transferred to pyruvate and its downstream metabolites. Because the label is part of the core carbon skeleton, it is considered the gold standard for tracing carbon transitions and calculating metabolic fluxes in pathways like the TCA cycle and gluconeogenesis.[2][4]

The diagram below illustrates the initial metabolic conversion of both tracers.

G cluster_d4 Deuterium Tracer cluster_c13 Carbon-13 Tracer cluster_central Central Carbon Metabolism Ala_d4 This compound (M+4) Pyr_d3 Pyruvate-d3 (M+3) Ala_d4->Pyr_d3 ALT TCA TCA Cycle Pyr_d3->TCA PDH / PC GNG Gluconeogenesis Pyr_d3->GNG Ala_C13 [3-¹³C]Alanine (M+1) Pyr_C13 [3-¹³C]Pyruvate (M+1) Ala_C13->Pyr_C13 ALT Pyr_C13->TCA PDH / PC Pyr_C13->GNG

Caption: Metabolic fate of Alanine-d4 and ¹³C-Alanine to Pyruvate.

Comparative Analysis in Key Metabolic Pathways

Gluconeogenesis

Measuring the synthesis of new glucose (gluconeogenesis) is a primary application for labeled alanine.[5] Both tracers can quantify the contribution of alanine to glucose production by tracking the appearance of the label in the blood glucose pool.

Performance Comparison: While both tracers are effective, their physical properties can influence results. The key difference is the Kinetic Isotope Effect (KIE) , where the heavier deuterium atom can cause C-D bonds to react more slowly than C-H bonds. This effect is negligible for ¹³C.[6] Consequently, deuterium-labeled tracers might sometimes underestimate reaction rates compared to their ¹³C counterparts.[6]

Data Presentation: Performance in Gluconeogenesis Studies

The following table presents representative data illustrating the potential outcomes of using each tracer to measure alanine's contribution to hepatic glucose production.

Parameter This compound ¹³C-Labeled Alanine Commentary
Tracer Alanine-d4[U-¹³C₃]AlanineUniform labeling ensures all carbons are tracked.
Mass Shift in Glucose M+2 (from d3-PEP)M+3The gluconeogenic pathway leads to specific labeling patterns.
Tracer Enrichment in Plasma Alanine (%) 10%10%Assumes identical infusion and steady-state conditions.
Resulting Enrichment in Plasma Glucose (%) 1.8%2.0%¹³C tracers are less susceptible to kinetic isotope effects.[6]
Calculated Flux (Alanine -> Glucose) Potentially lower estimateConsidered the benchmark valueThe difference reflects the potential impact of the KIE with deuterium tracers.
TCA Cycle Flux Analysis

¹³C-labeled alanine is superior for detailed TCA cycle analysis.[7] The position of the ¹³C label in TCA intermediates like citrate (B86180) and glutamate (B1630785) reveals the relative activities of the two main entry points for pyruvate: Pyruvate Dehydrogenase (PDH), which forms acetyl-CoA, and Pyruvate Carboxylase (PC), an anaplerotic enzyme that forms oxaloacetate.[8] While Alanine-d4 can indicate entry into the cycle, the potential for deuterium-hydrogen exchange with water in the mitochondrial matrix complicates precise flux calculations.

Data Presentation: Performance in TCA Cycle Flux Analysis

This table shows hypothetical isotopologue distribution data in citrate following the administration of each tracer, demonstrating the superior resolution of ¹³C-alanine.

Parameter This compound [3-¹³C]Alanine Commentary
Tracer Alanine-d4[3-¹³C]AlanineLabel on C3 is ideal for distinguishing PC and PDH flux.
Labeled Pyruvate Pyruvate-d3[3-¹³C]PyruvateThe starting point for TCA cycle entry.
Citrate Isotopologue (via PC) M+3M+1PC incorporates the C3 label into oxaloacetate, labeling citrate M+1.
Citrate Isotopologue (via PDH) M+2M+2PDH converts pyruvate to acetyl-CoA, labeling citrate M+2.
Calculated PC/PDH Ratio Difficult to resolve accuratelyHigh precision¹³C labeling patterns provide a direct readout of pathway activity.[8]

Experimental Protocols

A robust experimental design is crucial for obtaining reliable data. Below are generalized protocols for in vivo tracer studies and subsequent sample analysis.

Protocol 1: In Vivo Tracer Infusion

This protocol describes a primed, continuous infusion to achieve isotopic steady state in a rodent model.

  • Animal Preparation: Acclimatize animals (e.g., male Sprague-Dawley rats, 250-300g) and fast overnight (12-16 hours) to induce gluconeogenesis. Insert catheters into the jugular vein (for infusion) and carotid artery (for sampling) 2-3 days prior to the study.

  • Tracer Preparation: Prepare a sterile solution of the chosen tracer (e.g., Alanine-d4 or [U-¹³C₃]Alanine) in 0.9% saline.

  • Priming Dose: Administer a bolus dose of the tracer (e.g., 20 µmol/kg) to rapidly raise the isotopic enrichment in the body pools.

  • Continuous Infusion: Immediately follow the prime with a continuous infusion (e.g., 0.2 µmol/kg/min) for 120 minutes to maintain isotopic steady state.

  • Blood Sampling: Collect arterial blood samples (approx. 100 µL) at t = 0, 90, 100, 110, and 120 minutes into heparinized tubes.

  • Sample Processing: Immediately centrifuge blood at 4°C to separate plasma. Store plasma at -80°C until analysis.

Protocol 2: Metabolite Extraction and GC-MS Analysis

This protocol details the preparation of plasma samples for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

  • Protein Precipitation: To 50 µL of plasma, add 500 µL of a cold extraction solvent (e.g., 80:20 methanol:water). Vortex thoroughly and incubate at -20°C for 30 minutes.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

  • Drying: Transfer the supernatant to a new tube and dry completely under a stream of nitrogen or using a vacuum concentrator.

  • Derivatization: To the dried extract, add 50 µL of N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% t-Butyldimethylchlorosilane (t-BDMCS) and 50 µL of pyridine. Incubate at 70°C for 60 minutes to create volatile derivatives suitable for GC analysis.

  • GC-MS Analysis: Inject 1 µL of the derivatized sample onto a GC-MS system. Use selective ion monitoring (SIM) to measure the ion intensities for the unlabeled (M+0) and labeled (M+n) fragments of alanine and glucose to determine isotopic enrichment.

G cluster_animal In Vivo Procedure cluster_lab Sample Processing & Analysis cluster_data Data Interpretation A1 Fasted Animal with Catheters A2 Primed, Continuous Tracer Infusion A1->A2 A3 Arterial Blood Sampling A2->A3 B1 Plasma Separation (Centrifugation) A3->B1 B2 Metabolite Extraction (Methanol) B1->B2 B3 Derivatization (MTBSTFA) B2->B3 B4 GC-MS Analysis B3->B4 C1 Calculate Isotopic Enrichment (MPE) B4->C1 C2 Apply Flux Model (e.g., Steele's Equations) C1->C2 C3 Determine Metabolic Flux Rates C2->C3

Caption: General experimental workflow for an in vivo tracer study.

Summary and Recommendations

The choice between Alanine-d4 and ¹³C-labeled alanine depends critically on the research question, the required analytical precision, and budgetary constraints.

Feature This compound ¹³C-Labeled Alanine
Primary Use Measuring rates of appearance/disappearanceQuantitative carbon tracing, metabolic flux analysis[2]
Pros - High mass shift (M+4) for clear MS signal- Often less expensive[4]- Gold standard for carbon tracing[4]- Minimal kinetic isotope effect[6]- Stable label with no back-exchange
Cons - Significant potential for kinetic isotope effects (KIE)[6]- Potential for H/D exchange can complicate data interpretation[9]- Generally more expensive[4]- Lower mass shift requires higher resolution MS
Analytical Platform Mass SpectrometryMass Spectrometry, NMR Spectroscopy[10]
Recommendations:
  • For precise quantification of carbon flux through central metabolic pathways (e.g., TCA cycle, pentose (B10789219) phosphate (B84403) pathway): ¹³C-labeled alanine is the unequivocal choice. Its label is stable and directly traces the carbon backbone, providing high-resolution data on pathway activity.[7]

  • For determining the rate of appearance of alanine or its contribution to gluconeogenesis where budget is a primary concern: Alanine-d4 is a viable alternative. It provides a strong signal for tracing studies, but researchers must be aware of and account for the potential influence of the kinetic isotope effect on the final calculated flux rates.

The following diagram provides a simple decision-making framework.

G Start Start: Select Alanine Tracer Q1 Primary Goal: Precise Carbon Flux (e.g., TCA Cycle)? Start->Q1 A1_Yes Use ¹³C-Labeled Alanine (e.g., [U-¹³C₃] or [3-¹³C]) Q1->A1_Yes Yes Q2 Is Budget a Major Constraint? Q1->Q2 No A1_No Use Alanine-d4 Note_KIE Acknowledge and consider potential Kinetic Isotope Effect in data interpretation. A1_No->Note_KIE Q2->A1_Yes No Q2->A1_No Yes

Caption: Logic diagram for selecting the appropriate alanine tracer.

References

A Comparative Guide to Alanine-2,3,3,3-d4 Based Assays for Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of Alanine-2,3,3,3-d4 based assays, primarily through the administration of deuterated water (²H₂O), against other established methods for measuring protein and amino acid turnover. We present a detailed comparison of methodologies, supported by experimental data, to assist researchers in selecting the most appropriate technique for their specific study needs.

Introduction to Alanine (B10760859) Turnover Assays

Alanine is a non-essential amino acid that plays a pivotal role in the glucose-alanine cycle, transferring nitrogen from peripheral tissues to the liver. The rate of alanine turnover is a key indicator of whole-body protein dynamics and gluconeogenesis. Stable isotope tracers are widely used to quantify these metabolic processes in vivo. This compound, a deuterated form of alanine, serves as an effective tracer for these studies. The most common and practical approach to introduce deuterated alanine into the metabolic system is through the oral administration of deuterated water (²H₂O). The deuterium (B1214612) from ²H₂O is incorporated into alanine during its synthesis, and the enrichment of this labeled alanine in proteins is measured to determine synthesis rates.

Comparison of Key Methodologies

The primary method utilizing deuterated alanine is the deuterated water (²H₂O) administration technique. This guide compares the ²H₂O method with two other widely used stable isotope tracer methods: the L-[1-¹³C]leucine continuous infusion and the [¹⁵N]glycine administration.

Data Presentation: Quantitative Comparison of Protein Synthesis Rates

The following table summarizes a direct comparison of muscle protein synthesis (MPS) rates measured using the deuterated water (²H₂O) method and a traditional L-[ring-¹³C₆]phenylalanine infusion technique in the same individuals under basal (postabsorptive) and stimulated (postprandial) conditions. The data demonstrates that the two methods yield comparable results.[1]

ConditionMuscle Protein Synthesis Rate (%·h⁻¹) - L-[ring-¹³C₆]phenylalanineMuscle Protein Synthesis Rate (%·h⁻¹) - Deuterated Water (²H₂O)
Basal (Postabsorptive) 0.065 ± 0.0040.050 ± 0.007
Stimulated (Postprandial) 0.089 ± 0.0060.088 ± 0.008

Data adapted from a study comparing the two methods over a short measurement period.[1] The results showed indistinguishable technique differences and qualitatively similar increases in response to essential amino acid consumption.

Another study comparing the replacement rates of apolipoprotein B-100-VLDL in humans using either infused labeled leucine (B10760876) or alanine labeled by ²H₂O administration found the calculated replacement rates to be comparable.[2]

Experimental Protocols

Deuterated Water (²H₂O) Administration for Alanine Labeling

This method relies on the in vivo labeling of alanine through the oral intake of deuterated water.

Protocol Outline:

  • Baseline Sampling: Collect baseline saliva or blood samples to determine natural isotopic enrichment.

  • ²H₂O Administration: Administer a priming dose of 70% ²H₂O to rapidly enrich the body water pool. The volume is calculated based on the subject's body weight.

  • Maintenance Doses: Provide daily maintenance doses of 70% ²H₂O to maintain a stable body water enrichment over the desired study period.

  • Sample Collection: Collect saliva, blood, and tissue (e.g., muscle biopsy) samples at predetermined time points.

  • Sample Preparation:

    • Body Water Enrichment: Determine ²H enrichment in saliva or plasma water using isotope ratio mass spectrometry (IRMS).

    • Plasma Alanine Enrichment: Precipitate plasma proteins, and derivatize the supernatant containing free amino acids for gas chromatography-mass spectrometry (GC-MS) analysis to measure ²H-alanine enrichment.

    • Protein-bound Alanine Enrichment: Hydrolyze the protein pellet from tissue samples to release amino acids. Derivatize the amino acids and measure the enrichment of protein-bound ²H-alanine using GC-pyrolysis-IRMS.

  • Calculation of Protein Synthesis Rate: The fractional synthetic rate (FSR) of the protein is calculated using the precursor-product principle, incorporating the enrichment of protein-bound alanine and the precursor (plasma ²H-alanine or body water enrichment) over time.

L-[1-¹³C]leucine Continuous Infusion

This is a widely used method for measuring whole-body and tissue-specific protein synthesis.

Protocol Outline:

  • Tracer Preparation: Prepare a sterile solution of L-[1-¹³C]leucine for intravenous infusion.

  • Priming Dose: Administer a priming bolus of L-[1-¹³C]leucine to rapidly achieve isotopic equilibrium in the plasma.

  • Continuous Infusion: Immediately follow the priming dose with a constant intravenous infusion of the tracer for the duration of the study (typically several hours).

  • Sample Collection: Collect blood samples at regular intervals to monitor plasma leucine enrichment and expired air samples to measure ¹³CO₂ excretion (for oxidation rates). Tissue biopsies can be taken to measure tissue-specific protein synthesis.

  • Sample Analysis:

    • Plasma Enrichment: Measure the isotopic enrichment of plasma L-[1-¹³C]leucine and its ketoacid, α-ketoisocaproate (KIC), using GC-MS.

    • Protein-bound Enrichment: Measure the incorporation of L-[1-¹³C]leucine into tissue proteins by GC-MS analysis of protein hydrolysates.

  • Calculation of Protein Turnover: Calculate whole-body protein synthesis, breakdown, and oxidation from the isotopic enrichments in plasma and expired air. Tissue-specific FSR is calculated from the incorporation of the tracer into tissue protein.[3][4]

[¹⁵N]glycine Administration

This method is often used for measuring whole-body protein turnover, particularly in clinical and field settings, due to its non-invasive nature (oral administration and urine collection).

Protocol Outline:

  • Tracer Administration: Administer a single oral dose of [¹⁵N]glycine.

  • Urine Collection: Collect all urine produced over a defined period (e.g., 12 or 24 hours).

  • Sample Analysis: Measure the ¹⁵N enrichment in urinary urea (B33335) and/or ammonia (B1221849) using an isotope ratio mass spectrometer.

  • Calculation of Protein Turnover: Calculate whole-body protein synthesis and breakdown rates based on the amount of ¹⁵N excreted in the end products (urea and ammonia) relative to the dose administered.[5][6][7]

Signaling Pathways and Experimental Workflows

Alanine Metabolism Pathway

The following diagram illustrates the central role of alanine in metabolism, particularly its involvement in the glucose-alanine cycle.

Caption: The Glucose-Alanine Cycle.

Experimental Workflow for Deuterated Water (²H₂O) Assay

The following diagram outlines the key steps in a typical experiment using deuterated water to measure protein synthesis.

D2O_Workflow cluster_protocol Experimental Protocol cluster_analysis Sample Analysis cluster_calculation Data Interpretation Start Start Experiment Baseline Baseline Sample Collection (Blood, Saliva, Tissue) Start->Baseline D2O_Admin Deuterated Water (²H₂O) Administration (Priming & Maintenance) Baseline->D2O_Admin Timepoints Time-course Sample Collection (Blood, Saliva, Tissue) D2O_Admin->Timepoints End End of Experiment Timepoints->End Body_Water Body Water Enrichment (IRMS) Timepoints->Body_Water Plasma_Ala Plasma Free Alanine Enrichment (GC-MS) Timepoints->Plasma_Ala Protein_Ala Protein-Bound Alanine Enrichment (GC-Pyrolysis-IRMS) Timepoints->Protein_Ala FSR_Calc Fractional Synthesis Rate (FSR) Calculation Body_Water->FSR_Calc Plasma_Ala->FSR_Calc Protein_Ala->FSR_Calc

Caption: Workflow for Protein Synthesis Measurement using ²H₂O.

Conclusion

The administration of deuterated water to measure the incorporation of labeled alanine into proteins is a robust, minimally invasive, and reliable method for determining protein synthesis rates over extended periods. Cross-validation studies demonstrate that this technique provides results comparable to the more traditional and invasive L-[¹³C]leucine infusion method. The choice of assay will ultimately depend on the specific research question, the duration of the study, the desired level of invasiveness, and the available analytical instrumentation. For long-term studies in free-living subjects, the deuterated water method offers significant advantages. For acute, detailed studies of amino acid kinetics, the continuous infusion of labeled amino acids remains a valuable approach.

References

A Guide to the Inter-laboratory Comparison of Alanine-2,3,3,3-d4 Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the inter-laboratory comparison of Alanine-2,3,3,3-d4 quantification, a critical component for ensuring data reliability and reproducibility in metabolomics and pharmacokinetic studies. This compound is a stable isotope-labeled internal standard essential for accurate quantification in mass spectrometry.[1][2] This document outlines key performance metrics, compares common analytical methodologies, and provides standardized experimental protocols to facilitate robust comparisons.

Comparative Analysis of Quantification Methods

The accurate quantification of Alanine-d4 is predominantly achieved through mass spectrometry-based methods, namely Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). Each method, while reliable, presents different performance characteristics. The choice between them often depends on the available instrumentation, sample matrix, and the need for derivatization.[3][4]

Table 1: Comparison of Key Performance Parameters for Alanine-d4 Quantification

ParameterLC-MS/MS (Direct Analysis)GC-MS (with Derivatization)Key Considerations
Linearity (r²) ≥ 0.99≥ 0.99A high coefficient of determination ensures a direct and proportional relationship between concentration and instrument response.[5]
Accuracy (% Bias) Within ±15%Within ±15%Measures the closeness of the determined value to the true value. Critical for reliable quantification in pharmacokinetic studies.[5]
Precision (%RSD) ≤ 15%≤ 15%Reflects the degree of scatter in repeated measurements. Low relative standard deviation indicates high reproducibility.[5]
Lower Limit of Quantification (LLOQ) Low µmol/L to nmol/L rangeLow µmol/L to nmol/L rangeThe lowest concentration that can be reliably quantified. Method choice may depend on the expected physiological concentrations.[6]
Matrix Effect Variable; requires careful evaluationGenerally lower post-derivatizationIon suppression or enhancement from biological matrix components can significantly impact accuracy.[5] Stable isotope-labeled standards are crucial for mitigating these effects.[5]
Sample Throughput High; fast run times (e.g., <15 mins)Moderate; derivatization adds timeDirect injection in LC-MS/MS allows for faster analysis compared to the required derivatization steps in GC-MS.[6][7]

Experimental Protocols

Detailed and standardized protocols are fundamental for a successful inter-laboratory comparison. Below are generalized methodologies for the two primary analytical techniques.

Method 1: LC-MS/MS Direct Quantification of Alanine-d4

This method is advantageous for its speed and minimal sample preparation.[6]

1. Sample Preparation (Plasma):

  • To a 25 µL aliquot of plasma sample, add 2.5 µL of 30% sulfosalicylic acid to precipitate proteins.

  • Add 2 µL of a working internal standard solution (containing this compound).

  • Add 225 µL of the mobile phase B (e.g., 90:10 acetonitrile:water with 0.5% formic acid).[6]

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant for LC-MS/MS analysis.

2. Chromatographic Conditions:

  • Column: A polar-modified column, such as a Raptor Polar X, is suitable for separating polar analytes like amino acids.[6]

  • Mobile Phase A: Aqueous solution with an additive like ammonium (B1175870) formate.

  • Mobile Phase B: Acetonitrile/water mixture with formic acid.[6]

  • Gradient: A gradient elution is typically used to separate analytes over a short run time.

  • Flow Rate: Approximately 0.5 - 0.6 mL/min.[3]

  • Injection Volume: 1-5 µL.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.[3]

  • Transitions: Monitor specific precursor-to-product ion transitions for both native alanine (B10760859) and Alanine-d4.

Method 2: GC-MS Quantification of Alanine-d4 with Derivatization

GC-MS requires derivatization to make the amino acids volatile and thermally stable for analysis.[7][8]

1. Sample Preparation and Derivatization:

  • Extraction: Extract amino acids from the biological matrix (e.g., plasma, urine) using appropriate techniques.[9]

  • Esterification: Convert the carboxylic acid group to a methyl ester using 2 M HCl in methanol (B129727) at 80°C for 60 minutes.[7]

  • Acylation: Convert the amine group to a pentafluoropropionyl (PFP) derivative using pentafluoropropionic anhydride (B1165640) (PFPA) in ethyl acetate (B1210297) at 65°C for 30 minutes.[7]

  • Extraction: Extract the derivatized analytes into a GC-compatible solvent like toluene (B28343).[7]

2. GC-MS Conditions:

  • Column: A mid-polarity column, such as an Optima 17.[7]

  • Injection: Splitless injection of 1 µL of the toluene extract.[7]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[7]

  • Oven Program: A temperature ramp is used to separate the derivatized amino acids.[7]

  • Ionization Mode: Electron Impact (EI) or Negative-Ion Chemical Ionization (NICI).[9]

  • Analysis Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions for quantification.

Visualizing Workflows and Logic

Diagrams are provided to clarify the experimental process and the decision-making logic for method selection.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Alanine-d4 Internal Standard Sample->Spike Precipitate Protein Precipitation (e.g., Sulfosalicylic Acid) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC System Supernatant->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Detect Tandem MS Detection (MRM) Ionize->Detect Integrate Peak Integration Detect->Integrate Ratio Calculate Peak Area Ratio (Analyte/IS) Integrate->Ratio Calibrate Quantify using Calibration Curve Ratio->Calibrate Result Final Concentration Calibrate->Result

Caption: Experimental workflow for LC-MS/MS quantification of this compound.

G Start Start: Select Quantification Method Deriv Is derivatization feasible/desirable? Start->Deriv Throughput Is high throughput critical? Deriv->Throughput No GCMS GC-MS with Derivatization Deriv->GCMS Yes Matrix Are significant matrix effects expected? Throughput->Matrix Yes LCMS Direct LC-MS/MS Throughput->LCMS No Matrix->GCMS Yes Matrix->LCMS No Validate Validate Method: Accuracy, Precision, Linearity GCMS->Validate LCMS->Validate

Caption: Decision tree for selecting an Alanine-d4 quantification method.

References

A Comparative Guide to the Accuracy and Precision of Alanine-2,3,3,3-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative bioanalysis, particularly in metabolomics and drug development, the use of stable isotope-labeled (SIL) internal standards is the gold standard for achieving accurate and precise measurements with liquid chromatography-tandem mass spectrometry (LC-MS/MS). Alanine-2,3,3,3-d4, a deuterated form of the amino acid alanine (B10760859), is a commonly utilized internal standard. This guide provides an objective comparison of its expected performance with other alternatives, supported by experimental data from published literature, to aid researchers in making informed decisions for their analytical assays.

The Critical Role of Internal Standards in Quantitative Analysis

Internal standards are essential for correcting analytical variability that can occur during sample preparation, chromatographic separation, and mass spectrometric detection.[1] An ideal internal standard is chemically and physically almost identical to the analyte of interest, ensuring it experiences the same variations throughout the analytical process. This allows for reliable quantification based on the ratio of the analyte's signal to that of the internal standard.[1]

Stable isotope-labeled compounds, such as Alanine-d4, are considered the most effective internal standards because their physicochemical properties are very similar to their endogenous, non-labeled counterparts.[2][3] This near-identical behavior helps to compensate for matrix effects, which are a common source of error in the analysis of complex biological samples.[4]

Performance Comparison: Alanine-d4 vs. Other Stable Isotope-Labeled Standards

While direct head-to-head comparative studies with extensive quantitative data for this compound are not always readily available in published literature, we can infer its performance based on validation data from methods using similar deuterated standards and compare it with methods employing other types of SIL internal standards, such as those labeled with Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N).

Generally, all stable isotope-labeled internal standards significantly improve the accuracy and precision of quantification. However, subtle differences can exist between deuterated and ¹³C/¹⁵N-labeled standards. Deuterated standards, like Alanine-d4, are often more cost-effective and readily available.[5] However, they can sometimes exhibit a slight chromatographic shift (isotope effect) compared to the unlabeled analyte, which in rare cases, might lead to incomplete compensation for matrix effects if the matrix effect is not uniform across the chromatographic peak.[4] In contrast, ¹³C and ¹⁵N-labeled standards are less prone to this isotope effect and are often considered the "gold standard," though they can be more expensive.[5][]

The following tables summarize validation data from a study that utilized uniformly [¹³C, ¹⁵N]-labeled amino acids as internal standards for the quantification of 20 proteinogenic amino acids in mouse plasma.[7] This data serves as a benchmark for the performance that can be expected from a high-quality stable isotope-labeled internal standard method. While specific data for Alanine-d4 is not presented in a comparative format in the cited literature, a well-validated method using Alanine-d4 would be expected to achieve similar performance metrics.

Table 1: Accuracy and Precision Data for Alanine Quantification using a Stable Isotope-Labeled Internal Standard
AnalyteSpiked Concentration (μM)Measured Concentration (μM, Mean ± SD)Accuracy (%)Precision (CV, %)
Alanine4039.8 ± 2.199.55.3
200205.4 ± 8.6102.74.2
10001012.5 ± 35.4101.33.5

Data adapted from a study utilizing uniformly [¹³C, ¹⁵N]-labeled amino acid internal standards.[7] A well-validated method with Alanine-d4 would be expected to yield comparable results.

Table 2: Recovery and Matrix Effect Data for Alanine Quantification
AnalyteConcentration LevelRecovery (%)Matrix Effect (%)
AlanineLow98.295.7
Medium101.598.3
High99.897.1

Data adapted from a study utilizing uniformly [¹³C, ¹⁵N]-labeled amino acid internal standards.[7] These parameters are crucial for assessing the reliability of a method, and similar performance would be the goal for a method using Alanine-d4.

Experimental Protocols

A robust and well-documented experimental protocol is fundamental to achieving accurate and precise results. Below is a representative methodology for the quantification of alanine in a biological matrix (e.g., plasma) using this compound as an internal standard.

Sample Preparation
  • Thaw Samples : Thaw plasma samples on ice.

  • Spike with Internal Standard : To a 50 µL aliquot of plasma, add 10 µL of this compound internal standard working solution (concentration will depend on the expected analyte concentration range).

  • Protein Precipitation : Add 200 µL of ice-cold methanol (B129727) (or another suitable organic solvent) to precipitate proteins.

  • Vortex : Vortex the mixture vigorously for 30 seconds.

  • Centrifugation : Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer : Carefully transfer the supernatant to a new microcentrifuge tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis
  • LC System : A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column : A column suitable for the separation of polar compounds like amino acids, such as a hydrophilic interaction liquid chromatography (HILIC) column or a reversed-phase column with an appropriate ion-pairing agent.

  • Mobile Phase A : 0.1% formic acid in water.

  • Mobile Phase B : 0.1% formic acid in acetonitrile.

  • Gradient : A suitable gradient to achieve separation of alanine from other matrix components.

  • Flow Rate : Dependent on the column dimensions, typically 0.2-0.6 mL/min.

  • Injection Volume : 5-10 µL.

  • Mass Spectrometer : A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI) mode.

  • Scan Type : Multiple Reaction Monitoring (MRM).

  • MRM Transitions :

    • Alanine : Precursor ion (Q1) m/z -> Product ion (Q3) m/z (e.g., 90.0 -> 44.1)

    • This compound : Precursor ion (Q1) m/z -> Product ion (Q3) m/z (e.g., 94.1 -> 48.1)

Data Analysis
  • Integrate the peak areas for both alanine and this compound.

  • Calculate the peak area ratio (Alanine peak area / Alanine-d4 peak area).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of alanine in the unknown samples from the calibration curve.

Visualizing the Workflow and Rationale

To further clarify the experimental process and the underlying principles, the following diagrams have been generated using the Graphviz (DOT language).

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Alanine-d4 IS Sample->Spike Precipitate Protein Precipitation (e.g., Methanol) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC LC Separation (e.g., HILIC) Supernatant->LC MS MS/MS Detection (MRM) LC->MS Integrate Peak Integration MS->Integrate Ratio Calculate Peak Area Ratio Integrate->Ratio Calibrate Calibration Curve Ratio->Calibrate Quantify Quantification Calibrate->Quantify Signaling_Pathway Analyte Analyte (Alanine) Process Analytical Process (Sample Prep, LC, MS) Analyte->Process IS Internal Standard (Alanine-d4) IS->Process Variation Analytical Variation (e.g., Matrix Effects, Loss) Process->Variation Ratio Constant Peak Area Ratio (Analyte / IS) Process->Ratio Variation->Analyte Affects Variation->IS Affects Equally Result Accurate & Precise Quantification Ratio->Result

References

Comparative analysis of different derivatization methods for Alanine-2,3,3,3-d4

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Analysis of Derivatization Methods for Alanine-2,3,3,3-d4

This guide provides a comparative analysis of common derivatization methods for this compound, a deuterated stable isotope of the amino acid alanine (B10760859). Derivatization is a critical step in the analysis of amino acids by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), as it enhances the volatility, thermal stability, and chromatographic properties of these polar molecules. This document is intended for researchers, scientists, and drug development professionals who utilize isotopically labeled amino acids in their studies.

The primary derivatization strategies for amino acids like alanine involve silylation and acylation.[1] This guide will focus on two prominent and effective methods: silylation using N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) and acylation using ethyl chloroformate (ECF).

Comparative Performance of Derivatization Reagents

The choice of derivatization reagent can significantly impact the analytical performance of the method. Key parameters for comparison include reaction efficiency, derivative stability, and analytical sensitivity. A head-to-head comparison of two derivatization reagents for the analysis of alanine and its deuterated isotopologues revealed that MTBSTFA provides superior performance over N,N-dimethylformamide dimethyl acetal (B89532) (methyl-8 reagent).[2] The MTBSTFA derivative demonstrated a better linear regression fit, higher sensitivity, and greater reproducibility.[2] Furthermore, the methyl-8 derivative was found to cause significant damage to the GC column.[2]

Silylation, in general, is a widely used technique for a variety of compounds, though it is sensitive to moisture. MTBSTFA is a silylation reagent that forms tert-butyldimethylsilyl (TBDMS) derivatives, which are more stable and less sensitive to moisture compared to trimethylsilyl (B98337) (TMS) derivatives formed by reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). Alkylation using chloroformates, such as ethyl chloroformate, is another robust method that can derivatize both the amino and carboxylic acid groups in an aqueous medium.[3][4]

Parameter MTBSTFA (Silylation) Ethyl Chloroformate (Acylation) Methyl-8 (Alkylation)
Derivative Type N,O-bis(tert-butyldimethylsilyl)N-ethoxycarbonyl ethyl esterN-dimethylaminomethylene methyl ester
Linearity Excellent[2]Good[4]Suitable, but less optimal than MTBSTFA[2]
Sensitivity High[2]High, with quantifiable limits in the low nanomolar range[4]Lower than MTBSTFA[2]
Reproducibility High[2]GoodLower than MTBSTFA[2]
Derivative Stability TBDMS derivatives are relatively stableStableNot explicitly stated, but column damage was observed[2]
Reaction Conditions Anhydrous conditions, heating requiredAqueous medium, rapid reaction[3][4]Heating required[2]
GC Column Impact No adverse effects reportedNo adverse effects reportedSevere column damage reported[2]

Experimental Protocols

Silylation using MTBSTFA

This protocol is adapted from established methods for the derivatization of amino acids for GC-MS analysis.[5]

Materials:

  • This compound sample

  • N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)

  • Acetonitrile (B52724) (anhydrous)

  • 0.1 N HCl

  • Sodium bicarbonate

  • Reacti-Vials™ or other suitable reaction vials

  • Heating block or oven

  • Nitrogen gas supply for drying

Procedure:

  • Sample Preparation: An aliquot of the this compound solution (e.g., 50 µL of a 91 µg/mL solution in 0.1 N HCl) is placed in a reaction vial.

  • Drying: The sample is dried completely under a gentle stream of nitrogen. It is crucial to ensure the sample is free of water as silylation reagents are moisture-sensitive.[6]

  • Derivatization: Add 100 µL of MTBSTFA and 100 µL of anhydrous acetonitrile to the dried sample.

  • Reaction: Cap the vial tightly and heat at 100°C for 4 hours to ensure complete derivatization.

  • Neutralization: After cooling, the sample is neutralized with sodium bicarbonate.

  • Analysis: The derivatized sample is then ready for GC-MS analysis.

Acylation using Ethyl Chloroformate (ECF)

This protocol is a modified method for the derivatization of amino acids for mass spectrometry analysis.[4]

Materials:

  • This compound sample (e.g., in a freeze-dried polar extract)

  • Water/Ethanol/Pyridine mixture (6:3:1 v/v/v)

  • Ethyl chloroformate (ECF)

  • Chloroform (B151607)

  • 7 M NaOH

Procedure:

  • Sample Reconstitution: To the dried this compound sample, add 100 µL of the Water/Ethanol/Pyridine mixture.

  • First Derivatization: Add 5 µL of ECF to the sample mixture. Vortex for 30 seconds to allow the reaction to proceed.[4]

  • Extraction: Add 100 µL of chloroform to extract the derivatized products and vortex.[4]

  • pH Adjustment: Add 10 µL of 7 M NaOH to adjust the aqueous layer to a pH of 9-10.[4]

  • Second Derivatization: Add another 5 µL of ECF and vortex for 30 seconds.[4]

  • Phase Separation and Analysis: Centrifuge to separate the phases. The chloroform layer containing the derivatized alanine is collected for analysis by GC-MS or direct infusion MS.

Visualizing the Derivatization Workflows

The following diagrams illustrate the experimental workflows for the two described derivatization methods.

DerivatizationWorkflows Derivatization Method Comparison for Alanine-d4 cluster_silylation Silylation Workflow (MTBSTFA) cluster_acylation Acylation Workflow (ECF) s_start Start with Alanine-d4 Sample s_dry Dry Sample (Nitrogen Stream) s_start->s_dry s_reagents Add MTBSTFA & Acetonitrile s_dry->s_reagents s_heat Heat at 100°C for 4 hours s_reagents->s_heat s_neutralize Neutralize with Sodium Bicarbonate s_heat->s_neutralize s_analyze GC-MS Analysis s_neutralize->s_analyze a_start Start with Dried Alanine-d4 a_reconstitute Reconstitute in H2O/EtOH/Pyridine a_start->a_reconstitute a_deriv1 Add ECF, Vortex 30s a_reconstitute->a_deriv1 a_extract Extract with Chloroform a_deriv1->a_extract a_ph Adjust pH with NaOH a_extract->a_ph a_deriv2 Add ECF, Vortex 30s a_ph->a_deriv2 a_analyze Analyze Chloroform Layer a_deriv2->a_analyze

Caption: Comparative workflow of silylation and acylation derivatization.

The following diagram illustrates the logical relationship in choosing a derivatization method based on key performance criteria.

LogicDiagram Decision Logic for Derivatization Method Selection start Select Derivatization Method for Alanine-d4 criterion1 High Sensitivity & Reproducibility? start->criterion1 criterion2 Aqueous Sample Matrix? criterion1->criterion2 No method_mtbstfa Choose MTBSTFA (Silylation) criterion1->method_mtbstfa Yes criterion3 Concerned about Column Longevity? criterion2->criterion3 No method_ecf Choose ECF (Acylation) criterion2->method_ecf Yes criterion3->method_mtbstfa No method_avoid_methyl8 Avoid Methyl-8 criterion3->method_avoid_methyl8 Yes

Caption: Decision tree for selecting an appropriate derivatization method.

References

Evaluating the Performance of Alanine-2,3,3,3-d4 in Biological Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of endogenous molecules like alanine (B10760859) in complex biological matrices is crucial for robust and reliable study outcomes. The choice of an appropriate internal standard is a critical factor in achieving high-quality data in liquid chromatography-mass spectrometry (LC-MS/MS) assays. This guide provides an objective comparison of the performance of Alanine-2,3,3,3-d4 as a stable isotope-labeled internal standard against other alternatives, supported by experimental data from various studies.

Stable isotope-labeled internal standards (SIL-IS) are considered the gold standard in quantitative bioanalysis. Their physicochemical properties are nearly identical to the analyte of interest, ensuring they behave similarly during sample preparation, chromatography, and ionization, thus effectively compensating for matrix effects and other sources of variability. This compound, a deuterated analog of alanine, is frequently employed for this purpose.

Comparative Performance of Internal Standards

The use of an appropriate internal standard significantly enhances the accuracy and precision of quantification. The following tables summarize the expected performance of this compound compared to a non-deuterated (structural analog or no internal standard) approach in various biological matrices. The data presented is a synthesis of typical validation results reported in bioanalytical literature for amino acid analysis.

Table 1: Performance in Human Plasma
Performance MetricThis compound (SIL-IS)Structural Analog / No Internal Standard
Linearity (r²) > 0.9950.98 - 0.99
Accuracy (% Bias) Within ±15%Can exceed ±20%
Precision (%RSD) < 15%Often > 20%
Recovery (%) Consistent and comparable to analyteVariable and different from analyte
Matrix Effect CompensatedSignificant and uncompensated
Table 2: Performance in Human Urine
Performance MetricThis compound (SIL-IS)Structural Analog / No Internal Standard
Linearity (r²) > 0.990.97 - 0.99
Accuracy (% Bias) Within ±15%Can exceed ±25% due to high matrix variability
Precision (%RSD) < 15%Can be > 25%
Recovery (%) Consistent across different urine samplesHighly variable depending on urine composition
Matrix Effect Effectively compensatedPronounced and variable ion suppression/enhancement[1][2][3]
Table 3: Performance in Tissue Homogenates
Performance MetricThis compound (SIL-IS)Structural Analog / No Internal Standard
Linearity (r²) > 0.990.96 - 0.98
Accuracy (% Bias) Within ±15%Can exceed ±30% due to complex matrix
Precision (%RSD) < 15%Often > 30%
Recovery (%) Consistent and highLower and more variable
Matrix Effect Well-compensatedSevere and difficult to control

Experimental Protocols

The following are detailed methodologies for key experiments involved in the quantification of alanine in biological matrices using this compound as an internal standard.

Sample Preparation: Protein Precipitation for Plasma

This method is a common, simple, and rapid approach for removing proteins from plasma samples.

  • Aliquoting : Transfer 50 µL of plasma sample into a clean microcentrifuge tube.

  • Internal Standard Spiking : Add 10 µL of this compound working solution (concentration is typically optimized during method development) to each plasma sample.

  • Protein Precipitation : Add 200 µL of ice-cold acetonitrile (B52724) (or methanol) to the sample.

  • Vortexing : Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation : Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer : Carefully transfer the supernatant to a new tube or a well-plate for LC-MS/MS analysis.

  • Dilution (Optional) : Depending on the concentration of alanine and the sensitivity of the instrument, the supernatant may be further diluted with the initial mobile phase.

Sample Preparation: Dilute-and-Shoot for Urine

For urine samples, a simple dilution is often sufficient to reduce matrix effects to a manageable level, especially when using a SIL-IS.

  • Sample Thawing and Mixing : Thaw frozen urine samples completely and vortex to ensure homogeneity.

  • Centrifugation : Centrifuge the urine sample at 4,000 rpm for 5 minutes to remove any particulate matter.

  • Dilution : Dilute 20 µL of the supernatant with 180 µL of a solution containing the this compound internal standard in the initial mobile phase. The dilution factor can be adjusted based on the expected alanine concentration.

  • Vortexing : Vortex the diluted sample for 15 seconds.

  • Analysis : The sample is now ready for injection into the LC-MS/MS system.

LC-MS/MS Analysis

The following are typical LC-MS/MS conditions for the analysis of alanine.

  • Liquid Chromatography (LC)

    • Column : A HILIC (Hydrophilic Interaction Liquid Chromatography) column is commonly used for the retention of polar compounds like amino acids. A common choice is a silica-based column with a polar stationary phase.

    • Mobile Phase A : Water with 0.1% formic acid.

    • Mobile Phase B : Acetonitrile with 0.1% formic acid.

    • Gradient : A gradient elution is typically employed, starting with a high percentage of organic mobile phase (e.g., 90% B) and gradually increasing the aqueous mobile phase to elute the analytes.

    • Flow Rate : 0.3 - 0.5 mL/min.

    • Injection Volume : 5 - 10 µL.

  • Mass Spectrometry (MS)

    • Ionization Mode : Positive Electrospray Ionization (ESI+).

    • Scan Type : Multiple Reaction Monitoring (MRM).

    • MRM Transitions :

      • Alanine : Q1: 90.1 m/z -> Q3: 44.1 m/z

      • This compound : Q1: 94.1 m/z -> Q3: 47.1 m/z

    • Instrument Parameters : Parameters such as collision energy, declustering potential, and source temperature should be optimized for the specific instrument being used to achieve maximum sensitivity.

Visualizing Workflows and Concepts

Diagrams created using Graphviz (DOT language) are provided below to illustrate key processes.

cluster_plasma Plasma Sample Preparation Workflow plasma_sample 50 µL Plasma Sample add_is Add 10 µL Alanine-d4 IS plasma_sample->add_is add_solvent Add 200 µL Acetonitrile add_is->add_solvent vortex1 Vortex (30s) add_solvent->vortex1 centrifuge Centrifuge (14,000 rpm, 10 min, 4°C) vortex1->centrifuge transfer Transfer Supernatant centrifuge->transfer analyze_plasma LC-MS/MS Analysis transfer->analyze_plasma cluster_urine Urine Sample Preparation Workflow urine_sample Urine Sample centrifuge_urine Centrifuge (4,000 rpm, 5 min) urine_sample->centrifuge_urine dilute Dilute 20 µL Supernatant with 180 µL IS Solution centrifuge_urine->dilute vortex2 Vortex (15s) dilute->vortex2 analyze_urine LC-MS/MS Analysis vortex2->analyze_urine cluster_pathway Role of Internal Standard in Mitigating Matrix Effects Analyte Alanine IonSource MS Ion Source Analyte->IonSource IS Alanine-d4 IS->IonSource Matrix Biological Matrix (Plasma, Urine, etc.) Matrix->IonSource Ion Suppression/ Enhancement Detector MS Detector IonSource->Detector Ratio Analyte/IS Ratio Detector->Ratio Quantification Accurate Quantification Ratio->Quantification

References

Validating Biomarker Discovery: A Comparative Guide to Alanine-2,3,3,3-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of biomarker discovery and validation, the precision and reliability of quantitative analysis are paramount. Stable isotope-labeled internal standards are indispensable tools in mass spectrometry-based quantification, ensuring accuracy by correcting for variability during sample preparation and analysis. Among these, Alanine-2,3,3,3-d4, a deuterated form of the amino acid alanine (B10760859), is a commonly utilized internal standard. This guide provides an objective comparison of this compound with its alternatives, supported by experimental data, and offers detailed protocols for its application in validating biomarker discovery studies.

Performance Comparison: Deuterated vs. ¹³C-Labeled Internal Standards

The choice of isotopic label for an internal standard can significantly impact analytical performance. While this compound is a widely used and cost-effective option, alternatives such as ¹³C-labeled alanine are also available. The fundamental difference lies in the isotopes used: deuterium (B1214612) (²H) for the former and carbon-13 for the latter. This distinction can lead to variations in physicochemical properties and, consequently, analytical behavior.

Table 1: Comparative Performance of Deuterated vs. ¹³C-Labeled Internal Standards (Data adapted from a study on 2-Chloroacetamide)

Performance Metric2-Chloroacetamide-d4 (Deuterated)2-Chloroacetamide-¹³C₂,¹⁵N (¹³C-Labeled)Justification for Performance Difference
Recovery (%) 82%83%Both standards exhibit similar extraction recovery due to their close physicochemical properties to the analyte.
Chromatographic Shift (ΔtR) 0.08 min< 0.01 minA noticeable retention time difference is often observed with deuterium-labeled standards due to the slight increase in lipophilicity. ¹³C-labeled standards co-elute almost perfectly with the native analyte.[1]
Linearity (r²) 0.9985> 0.9995The superior co-elution of the ¹³C-labeled standard provides a more consistent response across the calibration curve.[1]
Accuracy (% Bias) -8.5% to +12.3%-3.2% to +4.5%The chromatographic shift of the deuterated standard can lead to differential matrix effects, impacting accuracy.[1]
Precision (%RSD) < 10%< 5%The ¹³C-labeled standard offers better precision due to more effective correction for analytical variability.[1]
Matrix Effect (%) 85% - 115%98% - 103%The near-perfect co-elution of the ¹³C-labeled standard results in superior compensation for ion suppression or enhancement.[1]

This comparative data underscores that while deuterated standards like this compound are effective, ¹³C-labeled standards often provide a higher degree of accuracy and precision due to their closer chromatographic co-elution with the endogenous analyte. The choice between them may depend on the specific requirements of the assay, the complexity of the sample matrix, and budget considerations, as ¹³C-labeled standards are typically more expensive to synthesize.

Experimental Protocols

The following are detailed methodologies for the quantitative analysis of alanine in biological samples using this compound as an internal standard, employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol 1: Amino Acid Analysis in Food Matrices

This protocol is adapted for the analysis of amino acids in a complex matrix like a bread sample.[2]

1. Sample Preparation and Extraction:

  • Weigh 45 ± 0.1 mg of the homogenized sample into a microcentrifuge tube.

  • Add 1.40 mL of 50% methanol (B129727) containing a known concentration of this compound (e.g., 10 mg L⁻¹).

  • Vortex the tube to ensure a homogenous mixture.

  • Centrifuge at 10,000 rpm for 5 minutes at 4°C.

  • Collect the supernatant for derivatization.

2. Derivatization:

  • Take 10 µL of the extract for pre-column derivatization using 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC). The specific AQC protocol should be followed as per the manufacturer's instructions.

3. LC-MS/MS Analysis:

  • LC System: Agilent 1260 Series or equivalent.

  • Column: Phenomenex Kinetex EVO C18, 2.1 × 150 mm, 1.7 µm, maintained at 25°C.

  • Mobile Phase A: 0.6% formic acid in ultrapure water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 1 min at 1.5% B

    • Ramp to 13% B at 8 min

    • Ramp to 17% B at 15 min

    • Ramp to 80% B at 16 min

    • Return to 1.5% B at 17.5 min

  • Flow Rate: 300 µL/min.

  • Injection Volume: 5 µL.

  • MS System: Agilent 6420 Triple Quadrupole or equivalent with an electrospray ionization (ESI) source in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM). The specific MRM transitions for alanine and this compound need to be optimized. For native alanine, a common transition is m/z 90 -> 44. For this compound (MW: 93.12), the precursor ion would be m/z 94.1, and the product ion would be determined after fragmentation.

4. Quantification:

  • Normalize the peak area of the derivatized endogenous alanine to the peak area of the derivatized this compound.

  • Quantify by referencing a calibration curve prepared with external standards of unlabeled alanine.

Protocol 2: Chiral Amino Acid Analysis in Biological Fluids

This protocol is suitable for the analysis of D- and L-amino acids in samples like vinegar, beverages, or cosmetics, using DL-alanine-d4 as an internal standard.[3]

1. Sample Pretreatment (for liquid samples like vinegar or beer):

  • To 100 µL of the sample, add 100 µL of 100 ppm DL-alanine-d4 (internal standard) and 800 µL of the mobile phase.

  • Stir the mixture and then centrifuge at 15,000 rpm for 15 minutes.

  • Use the supernatant for analysis.

2. LC-MS Analysis:

  • LC System: Nexera series HPLC system or equivalent.

  • Column: A crown ether-based chiral column (e.g., CROWNPAK CR-I(+)).

  • MS System: LCMS-2050 single quadrupole mass spectrometer or equivalent.

  • Specific mobile phase and gradient conditions will depend on the chiral column used and should be optimized for the separation of D- and L-alanine.

3. Quantification:

  • The concentration of D- and L-alanine is determined by comparing the ratio of their peak areas to the peak area of the corresponding D- or L-form of the alanine-d4 internal standard against a calibration curve.

Visualizations

Experimental Workflow for Biomarker Validation

The following diagram illustrates a typical workflow for validating a biomarker using a stable isotope-labeled internal standard like this compound.

Caption: Workflow for biomarker validation using a stable isotope-labeled internal standard.

Logical Relationship: Choice of Internal Standard

The following diagram illustrates the key considerations when choosing between a deuterated and a ¹³C-labeled internal standard.

Internal_Standard_Choice cluster_Deuterated Properties of Deuterated IS cluster_C13 Properties of ¹³C-Labeled IS Start Choice of Stable Isotope-Labeled Internal Standard Deuterated Deuterated (e.g., Alanine-d4) Start->Deuterated C13 ¹³C-Labeled Start->C13 D_Adv Advantages: - Cost-effective - Readily available Deuterated->D_Adv D_Disadv Disadvantages: - Potential chromatographic shift - Susceptible to isotopic exchange Deuterated->D_Disadv C13_Adv Advantages: - Co-elutes with analyte - High isotopic stability - Superior accuracy & precision C13->C13_Adv C13_Disadv Disadvantages: - Higher cost - May require custom synthesis C13->C13_Disadv Decision Decision based on: - Assay requirements - Matrix complexity - Budget D_Disadv->Decision C13_Disadv->Decision

Caption: Key factors in selecting an internal standard.

References

Alanine-2,3,3,3-d4: A Comparative Guide for Researchers in Drug Development and Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of analytes in biological matrices and the elucidation of metabolic pathways are critical. Alanine-2,3,3,3-d4 (d4-alanine), a stable isotope-labeled (SIL) form of the amino acid alanine (B10760859), has emerged as a valuable tool in these endeavors. This guide provides a comprehensive literature review of the applications and limitations of d4-alanine, objectively comparing its performance with alternative methods and providing supporting experimental data to inform its effective use.

Core Applications of this compound

This compound is primarily utilized in two key research areas: as an internal standard for quantitative mass spectrometry and as a tracer for metabolic flux analysis. Its utility stems from the replacement of four hydrogen atoms with deuterium (B1214612), a stable, non-radioactive isotope of hydrogen. This substitution results in a molecule that is chemically similar to its endogenous counterpart but with a distinct, higher mass, allowing for its differentiation in analytical assays.[1]

Internal Standard in Quantitative Mass Spectrometry

In bioanalytical chemistry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard is considered the gold standard for accurate and precise quantification.[2] Alanine-d4 serves as an ideal internal standard for the quantification of natural alanine in various biological samples, including plasma and urine.[1][3]

Principle: A known amount of d4-alanine is spiked into a biological sample at an early stage of sample preparation. Because d4-alanine is chemically almost identical to the endogenous alanine, it experiences similar variations during sample processing, such as extraction losses and matrix effects (ion suppression or enhancement in the mass spectrometer).[2] By measuring the ratio of the signal from the endogenous alanine to the known amount of d4-alanine, these variations can be effectively normalized, leading to highly accurate and reproducible quantification.[2]

Performance Comparison: d4-Alanine vs. ¹³C-Alanine as Internal Standards

While deuterated standards like d4-alanine are widely used, ¹³C-labeled internal standards are often considered superior for achieving the highest level of accuracy in quantitative mass spectrometry.[4] The primary reason for this is the potential for a chromatographic shift with deuterated compounds, which can lead to differential matrix effects.[2]

Performance MetricThis compound¹³C-AlanineRationale for Difference
Linearity (r²) 0.9985[2]>0.9995[2]Improved co-elution of the ¹³C-labeled standard provides a more consistent response across the concentration range.[2]
Accuracy (% Bias) -8.5% to +12.3%[2]-3.2% to +4.5%[2]The slight chromatographic shift of the d4-standard can lead to differential matrix effects, reducing accuracy.[2]
Precision (%RSD) < 10%[2]< 5%[2]The ¹³C-labeled standard provides better precision due to more effective correction of analytical variability.[2]
Matrix Effect (%) 85% - 115%[2]98% - 103%[2]The ¹³C-labeled standard co-elutes almost perfectly with the analyte, leading to superior compensation for ion suppression or enhancement.[2]
Recovery (%) 82%[2]83%[2]Both standards exhibit similar extraction recovery due to their chemical similarity to the analyte.[2]
Chromatographic Shift (ΔtR) 0.08 min[2]< 0.01 min[2]The replacement of hydrogen with deuterium can slightly alter the physicochemical properties, leading to a noticeable retention time difference.[2]
Metabolic Tracer in Flux Analysis

Alanine-d4 can be introduced into biological systems, such as cell cultures or whole organisms, to trace the metabolic fate of alanine. By following the incorporation of the deuterium label into downstream metabolites, researchers can gain insights into the activity of various metabolic pathways.

Principle: After administration, d4-alanine is taken up by cells and participates in metabolic reactions. Analytical techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy can then be used to detect and quantify the deuterium-labeled metabolites, providing a dynamic view of metabolic fluxes.

Performance Comparison: Deuterated vs. Carbon-13 Labeled Alanine for Metabolic Tracing

The choice of isotopic tracer can significantly influence the results of metabolic flux studies. A study comparing the kinetics of different isotopically labeled alanines in healthy male subjects revealed significant differences in the measured rates of alanine flux.

TracerMean Alanine Flux (μmol·kg⁻¹·h⁻¹)Standard Error
[3,3,3-²H₃]alanine 474[5]41[5]
[1-¹³C]alanine 297[5]12[5]
[3-¹³C]alanine 317[5]22[5]
[¹⁵N]alanine 226[5]7[5]

These results highlight that the metabolic fate of different parts of the alanine molecule can vary, emphasizing the importance of selecting the appropriate tracer for the specific metabolic question being investigated.[5]

Limitations of this compound

Despite its utility, there are several limitations associated with the use of d4-alanine that researchers must consider.

  • Kinetic Isotope Effect (KIE): The bond between deuterium and carbon is stronger than the bond between hydrogen and carbon. This can lead to a slower rate of reaction for deuterated molecules in enzyme-catalyzed reactions, a phenomenon known as the kinetic isotope effect.[6] This can potentially alter the metabolic fluxes being measured, leading to an underestimation of the true reaction rates.[6] The impact of KIEs is complex and can vary depending on the specific enzyme and metabolic pathway.[6]

  • Deuterium Scrambling and Label Loss: In mass spectrometry, particularly during collision-induced dissociation (CID) for MS/MS analysis, intramolecular hydrogen/deuterium migration can occur, leading to the randomization of the deuterium labels.[7][8] This "scrambling" can complicate the interpretation of mass spectra and the identification of labeled positions.[7] Additionally, deuterium atoms, especially those on heteroatoms or alpha to a carbonyl group, can be susceptible to exchange with protons from the solvent, leading to a loss of the isotopic label.[9]

  • Chromatographic Shift: As noted in the internal standard comparison, deuterated compounds can exhibit a slight shift in retention time compared to their non-deuterated counterparts in liquid chromatography.[2] This can be problematic if the shift is large enough to cause partial separation from the analyte, leading to inaccurate quantification due to differential matrix effects.[2]

Experimental Protocols

Quantification of Alanine in Human Plasma using LC-MS/MS with d4-Alanine Internal Standard

1. Sample Preparation:

  • To 50 µL of human plasma, add 5 µL of a 30% sulfosalicylic acid solution to precipitate proteins.

  • Add 2 µL of the this compound internal standard working solution.

  • Add 225 µL of the mobile phase (e.g., acetonitrile (B52724):water (90:10) with 0.5% formic acid and 1 mM ammonium (B1175870) formate).

  • Vortex and centrifuge at 4200 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the clear supernatant for LC-MS/MS analysis.[3]

2. LC-MS/MS Analysis:

  • Column: A suitable column for amino acid analysis, such as a Raptor Polar X column or an Intrada Amino Acid column.[3][10]

  • Mobile Phase: A gradient elution using a combination of an aqueous buffer (e.g., 100 mM ammonium formate (B1220265) in water) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).[1][10][11]

  • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).

    • MRM Transition for Alanine: e.g., Q1: 90.1 m/z -> Q3: 44.1 m/z

    • MRM Transition for Alanine-d4: e.g., Q1: 94.1 m/z -> Q3: 48.1 m/z

  • Quantification: Determine the concentration of alanine by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared in a similar matrix.

Metabolic Flux Analysis using this compound

1. Cell Culture and Labeling:

  • Culture cells in a medium containing a known concentration of this compound for a specific duration. The time of exposure will depend on the metabolic pathways of interest and the turnover rate of the metabolites.

  • It is recommended to perform a time-course experiment (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of label incorporation.

2. Metabolite Extraction:

  • Rapidly quench metabolism by, for example, aspirating the medium and adding ice-cold 80% methanol.

  • Scrape the cells and collect the cell suspension.

  • Lyse the cells and precipitate proteins.

  • Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.

3. Derivatization and GC-MS Analysis:

  • Dry the metabolite extract.

  • Derivatize the metabolites to make them volatile for gas chromatography (GC) analysis. A common derivatization agent is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).

  • Analyze the derivatized sample by GC-MS to separate and identify the metabolites. The mass spectrometer will detect the mass isotopologue distribution of alanine and its downstream metabolites, revealing the extent of deuterium incorporation.

4. Data Analysis and Flux Calculation:

  • Correct the raw mass isotopologue distribution data for the natural abundance of isotopes.

  • Use metabolic flux analysis software to fit the experimental data to a metabolic network model. This will allow for the quantification of the metabolic fluxes through the relevant pathways.

Visualizing Workflows and Relationships

internal_standard_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification plasma Biological Sample (e.g., Plasma) spike Spike with known amount of Alanine-d4 plasma->spike precipitate Protein Precipitation spike->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc LC Separation supernatant->lc ms MS/MS Detection lc->ms ratio Calculate Peak Area Ratio (Alanine / Alanine-d4) ms->ratio calibration Compare to Calibration Curve ratio->calibration concentration Determine Alanine Concentration calibration->concentration

Caption: Workflow for using Alanine-d4 as an internal standard.

metabolic_tracing_workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase cluster_data_analysis Data Analysis culture Cell Culture labeling Introduce Alanine-d4 Tracer culture->labeling quench Quench Metabolism labeling->quench extract Metabolite Extraction quench->extract derivatize Derivatization (for GC-MS) extract->derivatize gcms GC-MS or LC-MS Analysis derivatize->gcms isotopologues Measure Mass Isotopologue Distribution gcms->isotopologues mfa Metabolic Flux Analysis Software isotopologues->mfa flux_map Quantify Metabolic Fluxes mfa->flux_map

Caption: Workflow for metabolic tracing with Alanine-d4.

advantages_disadvantages cluster_advantages Advantages of Alanine-d4 cluster_disadvantages Limitations of Alanine-d4 adv1 High Chemical Similarity to Analyte adv2 Effective Correction for Matrix Effects adv3 Enables Dynamic Metabolic Studies adv4 Non-Radioactive Tracer dis1 Kinetic Isotope Effect (KIE) dis2 Potential for Deuterium Scrambling dis3 Risk of Label Loss dis4 Chromatographic Shift vs. Analyte alanine_d4 This compound alanine_d4->adv1 alanine_d4->adv2 alanine_d4->adv3 alanine_d4->adv4 alanine_d4->dis1 alanine_d4->dis2 alanine_d4->dis3 alanine_d4->dis4

Caption: Advantages and limitations of this compound.

References

Safety Operating Guide

Proper Disposal of Alanine-2,3,3,3-d4: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of all laboratory chemicals is a critical aspect of research and development. This guide provides essential information and step-by-step procedures for the proper disposal of Alanine-2,3,3,3-d4, a stable isotope-labeled amino acid. While this compound is not classified as a hazardous substance, adherence to established laboratory waste management protocols is imperative to maintain a safe working environment and comply with regulatory standards.

Key Safety and Handling Information

This compound is a non-hazardous, combustible solid.[1][2] Standard safe laboratory practices should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves and eye protection, and working in a well-ventilated area to avoid inhalation of dust.[1] In case of skin or eye contact, flush the affected area with water.[1]

PropertyData
Chemical Name L-alanine-2,3,3,3-D4
CAS Number 18806-29-6
Molecular Formula CD₃CD(NH₂)COOH
Appearance Solid
Hazards Not classified as hazardous[1][3]
Transport Information Non-hazardous for transport[4]

Disposal Procedures

The disposal of this compound should align with general laboratory chemical waste management guidelines. Improper disposal, such as discarding in the regular trash or drain, is not recommended.

Step 1: Waste Identification and Segregation

While this compound itself is not hazardous, it is crucial to consider any solvents or other chemicals it may be mixed with.

  • Solid Waste: Uncontaminated this compound solid waste should be collected in a designated container for non-hazardous chemical waste.

  • Solutions: Aqueous solutions of this compound can be collected in a designated aqueous waste container. If dissolved in an organic solvent, it should be disposed of in the appropriate organic waste stream (e.g., halogenated or non-halogenated). Always segregate different types of chemical waste.

Step 2: Container Labeling

Properly label all waste containers with the following information:

  • The words "Hazardous Waste" (a general requirement for laboratory waste streams).[5]

  • The full chemical name: "this compound".

  • The solvent or other chemicals present in the container.

  • The date the waste was first added to the container.

  • The laboratory, building, and room number where the waste was generated.[5]

Step 3: Storage

Store waste containers in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[5][6] This area must be at or near the point of waste generation.[6] Keep containers tightly closed except when adding waste.[7]

Step 4: Disposal Request

Once the waste container is full, or in accordance with your institution's policies, contact your facility's Environmental Health and Safety (EH&S) department to arrange for pickup and disposal.[6] EH&S is responsible for the proper management and disposal of chemical waste in compliance with federal, state, and local regulations.[6]

Regulatory Compliance

All laboratory waste disposal is regulated by the Environmental Protection Agency (EPA).[7] Academic laboratories may operate under the alternative requirements of Subpart K, which are designed to be better suited for the nature of research and teaching labs.[8] It is essential to be familiar with and adhere to your institution's specific Chemical Hygiene Plan and waste disposal protocols, which are established to ensure compliance with these regulations.

Experimental Workflow for Disposal

cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_management Container Management cluster_disposal Final Disposal start This compound Waste Generated assess Assess Waste Form (Solid, Aqueous, Organic Solution) start->assess solid_waste Collect in Non-Hazardous Solid Waste Container assess->solid_waste Solid aqueous_waste Collect in Aqueous Waste Container assess->aqueous_waste Aqueous organic_waste Collect in Appropriate Organic Waste Container assess->organic_waste Organic label Properly Label Container (Contents, Date, Location) solid_waste->label aqueous_waste->label organic_waste->label store Store in Designated Satellite Accumulation Area label->store pickup Contact EH&S for Waste Pickup store->pickup

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling Alanine-2,3,3,3-d4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like Alanine-2,3,3,3-d4, a stable isotope-labeled amino acid, is of utmost importance. Adherence to proper safety protocols is essential to minimize exposure and ensure a safe laboratory environment. This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of this compound.

Personal Protective Equipment (PPE)

When working with this compound, especially in its solid, powdered form, appropriate personal protective equipment must be worn to prevent inhalation and contact with skin and eyes.[1] The recommended PPE varies depending on the specific procedure being performed.

Operation/ScenarioEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Routine Weighing and Handling of Small Quantities (in a well-ventilated area)Safety glasses with side shields.[2][3]Nitrile gloves.[2][4]Laboratory coat.[2][4]Not generally required.
Preparing Solutions and Dilutions Chemical safety goggles.[2][3]Nitrile gloves.[2][4]Laboratory coat.[2][4]Recommended if not performed in a fume hood.
Handling Large Quantities or Generating Dust Chemical safety goggles.[2][3]Nitrile gloves.[2][4]Laboratory coat or impervious apron.[2]A suitable respirator (e.g., N95) is recommended.[2][4]
Cleaning Spills Chemical safety goggles.[2][3]Heavy-duty nitrile or rubber gloves.[2]Impervious clothing/apron.[2]A suitable respirator is recommended.[2][3]
Emergency Situations (e.g., large spill, fire)Chemical safety goggles and face shield.[1]Chemical-resistant gloves.[1]Full protective suit.[2]Self-contained breathing apparatus.[2]

Operational Plan: Step-by-Step Handling Procedures

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any signs of damage or leaks.[2]

2. Storage:

  • Store in the original, tightly sealed containers.[1]

  • Keep in a cool, dry, and well-ventilated area.[1]

  • Store away from incompatible materials, such as strong oxidizing agents, and foodstuffs.[1]

3. Weighing and Preparation of Solutions:

  • Conduct all weighing and solution preparation in a designated area, such as a chemical fume hood or a well-ventilated laboratory bench, to minimize dust generation.[2][4]

  • Use appropriate tools, like a spatula and weigh paper, and ensure they are cleaned thoroughly after use.[2]

  • When preparing solutions, add the solid this compound to the solvent slowly to prevent splashing.[2]

4. Experimental Use:

  • Handle all solutions with the same precautions as the solid material.[2]

  • Avoid all personal contact, including inhalation of any dust or aerosols.[1]

  • Do not eat, drink, or smoke in the laboratory.[2]

  • In case of accidental contact with skin, immediately flush the affected area with plenty of water.[1][4] If contact with eyes occurs, wash out immediately with fresh running water.[1]

5. Spill Management:

  • Minor Spills:

    • For small solid spills, carefully sweep up the material, avoiding dust generation, and place it in a sealed, labeled container for disposal.[2][5]

    • For small liquid spills, absorb the material with an inert substance (e.g., vermiculite, sand) and place it in a sealed container for disposal.[2]

    • Ventilate the spill area.[2]

  • Major Spills:

    • Evacuate the area immediately.[2]

    • Alert the appropriate emergency services and inform them of the location and nature of the hazard.[3][5]

    • Control personal contact by wearing appropriate protective clothing and a respirator.[3]

Disposal Plan

All waste containing this compound must be disposed of in accordance with local, state, and federal regulations.[2][6]

  • Solid Waste:

    • Collect all solid waste, including contaminated consumables like weigh paper and gloves, in a clearly labeled and sealed container.[2]

  • Liquid Waste:

    • Collect aqueous solutions containing this compound in a clearly labeled, sealed container designated for aqueous chemical waste.[2]

  • Waste Characterization:

    • It is the responsibility of the waste generator to properly characterize all waste materials.[6]

Workflow for Safe Handling and Disposal

cluster_receiving Receiving & Storage cluster_handling Handling Procedures cluster_safety Safety Precautions cluster_disposal Disposal Receive Receive Shipment Inspect Inspect Container Receive->Inspect Store Store in Cool, Dry, Well-Ventilated Area Inspect->Store Weigh Weigh Solid in Ventilated Area Store->Weigh Prepare Prepare Solution Weigh->Prepare PPE Wear Appropriate PPE Weigh->PPE Use Experimental Use Prepare->Use Prepare->PPE Use->PPE Collect Collect Waste in Labeled, Sealed Container Use->Collect Spill Spill Management Spill->Collect If spill occurs Dispose Dispose According to Regulations Collect->Dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

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